Hexachlorocyclohexane
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4,5,6-hexachlorocyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYXXMFPNIAWKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl6, Array | |
| Record name | HEXACHLOROCYCLOHEXANE (ALL ISOMERS) | |
| Source | CAMEO Chemicals | |
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| Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |
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| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2020684, DTXSID7020685, DTXSID2020686, DTXSID7020687, DTXSID5024134, DTXSID0024135, DTXSID901310407 | |
| Record name | alpha-1,2,3,4,5,6-Hexachlorocyclohexane | |
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| Record name | beta-Hexachlorocyclohexane | |
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| Record name | Lindane | |
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| Record name | 1,2,3,4,5,6-Hexachlorocyclohexane | |
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| Record name | delta-Hexachlorocyclohexane | |
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| Record name | epsilon-Hexachlorocyclohexane | |
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| Record name | (+)-α-Hexachlorocyclohexane | |
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Molecular Weight |
290.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hexachlorocyclohexane (all isomers) appears as white to yellow powder or flakes. Musty odor. The gamma isomer is known as lindane, a systemic insecticide. Toxic by ingestion or inhalation., WHITE TO BROWNISH FLAKES OR WHITE CRYSTALLINE POWDER, WITH CHARACTERISTIC ODOUR. | |
| Record name | HEXACHLOROCYCLOHEXANE (ALL ISOMERS) | |
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| Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |
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Solubility |
Insoluble in water, Soluble in 100% alcohol, chloroform, ether, SOL IN ETHYL ALCOHOL & ETHYL ETHER, Practically insoluble in water., Soluble in benzene and chloroform., Solubility in water: very poor | |
| Record name | Lindane | |
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| Record name | Hexachlorocyclohexanes | |
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| Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |
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Density |
1.675, 1.9 g/cm³ | |
| Record name | Hexachlorocyclohexanes | |
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| Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |
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Vapor Pressure |
VP: 0.0317 mm Hg at 20 °C, VP: Approx 0.5 mm Hg at 60 °C | |
| Record name | Hexachlorocyclohexanes | |
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Impurities |
The crude product contains up to 4% of heptachlorocyclohexane & traces of octachlorocyclohexane. | |
| Record name | Hexachlorocyclohexanes | |
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Color/Form |
White or yellowish powder or flakes, White crystalline powder, White-colored powder, Colorless, sand-like powder, Grayish or brownish amorphous solid /crude product/ | |
CAS No. |
608-73-1, 58-89-9, 319-84-6, 319-85-7, 319-86-8, 6108-10-7, 6108-11-8, 6108-12-9, 6108-13-0, 119911-69-2 | |
| Record name | HEXACHLOROCYCLOHEXANE (ALL ISOMERS) | |
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| Record name | Cyclohexane, 1,2,3,4,5,6-hexachloro- | |
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| Record name | Lindane [USAN:USP:INN:BAN] | |
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| Record name | alpha-Hexachlorocyclohexane | |
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| Record name | beta-Hexachlorocyclohexane | |
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| Record name | delta-Hexachlorocyclohexane | |
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| Record name | HCH [ISO] | |
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| Record name | epsilon-HCH | |
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| Record name | zeta-HCH | |
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| Record name | eta-HCH | |
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| Record name | theta-HCH | |
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| Record name | alpha-1,2,3,4,5,6-Hexachlorocyclohexane | |
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| Record name | beta-Hexachlorocyclohexane | |
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| Record name | .ALPHA.-HEXACHLORCYCLOHEXANE | |
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| Record name | .BETA.-HEXACHLOROCYCLOHEXANE | |
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| Record name | Hexachlorocyclohexanes | |
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| Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |
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Melting Point |
Varies with isomeric composition, MP: 113 °C, The different isomers differ widely in their melting points. | |
| Record name | Lindane | |
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| Record name | Hexachlorocyclohexanes | |
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Foundational & Exploratory
Toxicokinetics and Metabolism of Lindane (γ-HCH) in Mammals
Technical Guide for Drug Development & Toxicology Professionals
Executive Summary
Lindane (γ-hexachlorocyclohexane) represents a distinct class of organochlorine pesticides that, unlike DDT, does not bioaccumulate to the same extreme degree but presents acute neurotoxic risks due to its specific lipophilic kinetics and metabolic bioactivation. For researchers in toxicology and drug safety, understanding the metabolic fate of lindane is critical not merely for historical context, but as a model for studying halogenated hydrocarbon metabolism, blood-brain barrier (BBB) penetration, and the induction of specific Cytochrome P450 (CYP) isoforms.
This guide dissects the absorption, distribution, metabolism, and excretion (ADME) of lindane, providing actionable experimental protocols for metabolic stability assessment and visualizing the complex biotransformation pathways that drive its toxicity.
Absorption and Distribution Kinetics[1][2][3][4][5]
Absorption Dynamics
Lindane exhibits rapid absorption profiles across multiple portals of entry due to its high lipid solubility (
-
Oral Absorption: In mammalian models (murine and human), oral absorption is near-complete (>90%) within 24 hours. The vehicle of administration significantly alters
; lipid-based vehicles facilitate chylomicron-associated transport, bypassing initial hepatic first-pass extraction. -
Dermal Absorption: Critical for risk assessment in pharmaceutical formulations (scabicides). Dermal absorption is slower but significant, with a lag time characterized by reservoir formation in the stratum corneum before systemic release.
Tissue Distribution and Partitioning
Once systemic, lindane follows a two-compartment model:
-
Central Compartment: Rapid equilibration in blood (short distribution half-life,
hours). -
Peripheral Compartment: Preferential sequestration in lipid-rich tissues.
-
Adipose Tissue: Acts as a "toxic sink," reducing acute circulating free concentrations but prolonging elimination.
-
CNS Tropism: Lindane readily crosses the BBB. Concentrations in white matter exceed gray matter, correlating with myelin lipid content. This accumulation directly facilitates its primary mechanism of action: antagonism of the GABA-A receptor chloride channel.
-
Table 1: Comparative Kinetic Parameters of Lindane in Mammals
| Parameter | Rat (Wistar) | Human (Clinical Data) | Physiological Significance |
| Oral Absorption | >95% | >90% | High bioavailability increases acute toxicity risk. |
| Volume of Distribution ( | High (>2 L/kg) | High | Indicates extensive tissue binding/partitioning. |
| Elimination Half-life ( | 3–5 days | 24–160 hours | Biphasic; prolonged by adipose release. |
| Primary Excretion Route | Urine (as conjugates) | Urine (as conjugates) | Renal clearance depends on hepatic metabolism. |
Metabolic Pathways and Biotransformation[4][6]
The metabolism of lindane is the rate-limiting step in its detoxification. It occurs primarily in the liver via Phase I (oxidative/reductive) and Phase II (conjugation) reactions.
Phase I: Bioactivation and Degradation
The degradation of lindane is catalyzed by hepatic Cytochrome P450 enzymes, specifically CYP2B1/2B2 , CYP1A1/1A2 , and CYP2E1 . The pathway proceeds through three primary mechanisms:[1]
-
Dehydrochlorination: Removal of HCl to form pentachlorocyclohexene (PCCH). This is a critical intermediate step.
-
Dehydrogenation: Formation of hexachlorocyclohexene.
-
Hydroxylation: Direct ring attack leading to chlorophenols.
The primary metabolites identified in mammalian urine are 2,4,6-trichlorophenol (2,4,6-TCP) , 2,3,4,6-tetrachlorophenol , and pentachlorophenol . These are significantly less neurotoxic than the parent compound but possess their own cytotoxic profiles.
Phase II: Conjugation
The chlorophenols formed in Phase I are rapidly conjugated with glucuronic acid or sulfate by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), rendering them water-soluble for renal excretion.
Pathway Visualization
The following diagram illustrates the cascade from parent Lindane to excretable conjugates.
Figure 1: Metabolic pathway of Lindane in mammals showing the conversion to chlorophenols via CYP450-mediated dehydrochlorination and subsequent Phase II conjugation.
Experimental Protocols for Metabolic Analysis
For drug development scientists characterizing similar organochlorines, the following protocols ensure data integrity and reproducibility.
Protocol: In Vitro Microsomal Stability Assay
This assay determines the intrinsic clearance (
Rationale: Liver microsomes contain the highest concentration of CYP enzymes. Using specific inhibitors allows for the deconvolution of CYP isoform contributions.
Materials:
-
Pooled Human/Rat Liver Microsomes (20 mg/mL protein).
-
NADPH Regenerating System (Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).
-
Test Compound: Lindane (1 µM final conc).
-
Positive Control: Testosterone (CYP3A4 substrate) or 7-Ethoxycoumarin.
-
Quenching Solution: Ice-cold Acetonitrile with Internal Standard (IS).
Step-by-Step Methodology:
-
Pre-Incubation:
-
Thaw microsomes on ice.
-
Prepare a reaction mixture in 100 mM Potassium Phosphate buffer (pH 7.4) containing 0.5 mg/mL microsomes and 1 µM Lindane.
-
Critical Step: Pre-incubate at 37°C for 5 minutes to equilibrate temperature. Do not add NADPH yet.
-
-
Reaction Initiation:
-
Add NADPH regenerating system to initiate the reaction. Total volume: 200 µL per well (96-well plate format).
-
Self-Validation: Include a "No NADPH" control to rule out non-enzymatic degradation.
-
-
Sampling (Time Course):
-
Aliquot samples at
minutes. -
Immediately transfer aliquots into quench solution (1:3 ratio) to stop metabolic activity and precipitate proteins.
-
-
Processing:
-
Centrifuge plates at 4000 rpm for 20 minutes at 4°C.
-
Transfer supernatant to analysis plates.
-
-
Analysis (LC-MS/MS):
-
Monitor the depletion of parent Lindane and the formation of Trichlorophenol (m/z 195/197).
-
Calculate
using the slope of ln(concentration) vs. time.
-
Workflow Visualization: Microsomal Assay
Figure 2: Workflow for In Vitro Microsomal Stability Assay to determine intrinsic clearance.
Toxicodynamics and Risk Implications[2][4][5][7]
The kinetic behavior of lindane directly informs its toxicological profile.
-
Acute Toxicity: Driven by the
in the central compartment. The rapid absorption leads to high peak blood levels, facilitating BBB transport. Once in the CNS, lindane binds to the picrotoxin site of the GABA-A receptor, blocking chloride influx. This results in disinhibition and seizures. -
Chronic Toxicity: Driven by the terminal half-life (
). Slow release from adipose tissue maintains low-level systemic exposure, potentially inducing CYP enzymes (auto-induction), which alters the metabolism of co-administered drugs.
References
-
World Health Organization (WHO). Lindane in Drinking-water: Background document for development of WHO Guidelines for Drinking-water Quality. (2004). Link
-
Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Hexachlorocyclohexanes. (2005).[2] Link
-
Parmar, D., et al. Effect of lindane on hepatic and brain cytochrome P450s and influence of P450 modulation in lindane induced neurotoxicity. Food and Chemical Toxicology (2003). Link
-
Fitzloff, J.F., et al. Lindane metabolism by human and rat liver microsomes. Xenobiotica (1982). Link
-
Aks, S.E., et al. Massive Lindane Overdose with Toxicokinetics Analysis. Clinical Toxicology (1995).[3] Link
Sources
The Environmental Odyssey of Hexachlorocyclohexane (HCH) Isomers: A Technical Guide to their Fate and Transport
Foreword: The Enduring Legacy of a Phased-Out Pesticide
Hexachlorocyclohexane (HCH), a synthetic organochlorine pesticide, has left an indelible mark on the global environment. Though its use has been largely curtailed due to its persistent, bioaccumulative, and toxic properties, the environmental legacy of its various isomers—alpha (α), beta (β), gamma (γ), and delta (δ)—endures.[1][2] Technical-grade HCH is a mixture of these isomers, with γ-HCH (lindane) being the only one with significant insecticidal properties.[2][3] The historical production and application of both technical HCH and lindane have resulted in widespread contamination of soil, water, and air, posing ongoing risks to ecosystems and human health.[4][5] This guide provides a comprehensive technical overview of the environmental fate and transport of HCH isomers, offering insights for researchers, environmental scientists, and remediation professionals.
The Isomeric Puzzle: Physicochemical Properties as a Predictor of Fate
The environmental behavior of HCH isomers is fundamentally governed by their distinct physicochemical properties.[4] While all are hydrophobic, their stereochemistry leads to significant differences in volatility, water solubility, and octanol-water partitioning coefficients (Kow), which in turn dictate their partitioning in the environment.[4][6]
Table 1: Physicochemical Properties of Common HCH Isomers
| Property | α-HCH | β-HCH | γ-HCH (Lindane) | δ-HCH |
| Molecular Weight | 290.83 | 290.83 | 290.83 | 290.83 |
| Water Solubility (mg/L at 25°C) | 1.2 - 2.0 | 1.5 - 5.0 | 7.3 - 10.0 | 11.9 - 26.7 |
| Vapor Pressure (Pa at 20°C) | 0.003 - 0.005 | 0.00004 - 0.0005 | 0.003 - 0.006 | 0.002 - 0.013 |
| Log Kow | 3.80 | 3.78 | 3.72 | 4.14 |
| Henry's Law Constant (Pa m³/mol at 25°C) | 0.1 - 0.5 | 0.01 - 0.1 | 0.03 - 0.3 | 0.01 - 0.05 |
Data compiled from various sources.[7]
The relatively higher vapor pressure of α- and γ-HCH contributes to their volatilization from soil and water surfaces, facilitating long-range atmospheric transport.[4][8] In contrast, β-HCH, with its lower vapor pressure and higher melting point, is the most persistent and least mobile isomer, often accumulating in soil and sediments.[9] The differing water solubilities and Kow values influence their partitioning between aqueous and organic phases, impacting their bioavailability and potential for bioaccumulation.[10]
Environmental Compartmentalization: Where Do They Go?
Once released into the environment, HCH isomers partition into various environmental compartments based on their properties and the characteristics of the surrounding medium.
The Atmosphere: A Conduit for Global Distribution
Due to their semi-volatile nature, HCH isomers can undergo long-range atmospheric transport, leading to their presence in even remote ecosystems like the Arctic.[4] They exist in the atmosphere in both the vapor phase and adsorbed to particulate matter.[8] The ratio of α-HCH to γ-HCH in the atmosphere can be an indicator of the source of contamination, with higher ratios suggesting aged technical HCH mixtures.[4]
Soil and Sediment: The Persistent Reservoir
Soil and sediment act as major sinks for HCH isomers, particularly the more persistent β-HCH.[11] The primary mechanism governing their retention in soil is sorption to organic matter, a process driven by their hydrophobicity.[12] The organic carbon-water partitioning coefficient (Koc) is a key parameter used to predict the extent of sorption. The mobility of HCH isomers in soil is generally low to moderate, but leaching to groundwater can occur, especially in soils with low organic matter content.[8]
Water: A Medium for Transport and Transformation
HCH isomers enter aquatic systems through runoff from contaminated agricultural lands, atmospheric deposition, and industrial discharges.[5] Their relatively low to moderate water solubility means they are often found at low concentrations in the dissolved phase, with a significant fraction partitioned to suspended solids and sediments.[6][13]
Biota: The Path to Bioaccumulation
The lipophilic nature of HCH isomers leads to their bioaccumulation in the fatty tissues of organisms.[14] This process can result in biomagnification through the food chain, with top predators accumulating the highest concentrations.[14] β-HCH is consistently found at the highest concentrations in human tissues due to its high persistence and resistance to metabolic degradation.[4]
Transformation Processes: The Slow Pace of Degradation
The persistence of HCH isomers in the environment is a result of their resistance to degradation. However, they are subject to both biotic and abiotic transformation processes, albeit often at very slow rates.
Biodegradation: The Microbial Arsenal
Microbial degradation is considered the primary pathway for the breakdown of HCH isomers in the environment.[8] This process can occur under both aerobic and anaerobic conditions, with different microbial communities and enzymatic systems involved.
-
Aerobic Biodegradation: Under aerobic conditions, the degradation of HCH isomers is primarily initiated by a series of enzymes encoded by the lin genes, found in various bacteria such as Sphingobium species.[15][16] The initial steps involve dehydrochlorination and hydrolytic dechlorination.[15] The degradation rates vary significantly among the isomers, with γ-HCH generally being the most readily degraded, followed by α-HCH, while β-HCH is highly recalcitrant.[17]
-
Anaerobic Biodegradation: In anoxic environments like submerged soils and sediments, HCH isomers can undergo reductive dechlorination by anaerobic bacteria.[9] This process involves the sequential removal of chlorine atoms. While anaerobic degradation can be a significant removal pathway, it can sometimes lead to the formation of persistent intermediates.[9][15]
Abiotic Degradation: The Role of Light and Water
While microbial degradation is dominant, abiotic processes can also contribute to the transformation of HCH isomers.
-
Photolysis: Direct photolysis of HCH isomers in the atmosphere is not considered a major degradation pathway as they do not significantly absorb sunlight at wavelengths greater than 290 nm.[8] However, indirect photolysis, involving reactions with hydroxyl radicals, can contribute to their atmospheric removal, albeit with long half-lives.[8]
-
Hydrolysis: HCH isomers are generally stable to hydrolysis under neutral and acidic conditions.[4] However, under alkaline conditions, they can undergo dehydrochlorination.[4] The half-lives for hydrolysis are typically on the order of years, indicating that it is a slow degradation process in most natural waters.[4]
Experimental Protocols for Studying HCH Fate and Transport
A thorough understanding of the environmental behavior of HCH isomers relies on robust experimental methodologies. The following protocols provide a framework for investigating key fate and transport processes.
Protocol: Batch Sorption-Desorption Experiments
Objective: To determine the sorption and desorption characteristics of HCH isomers in soil or sediment, providing key parameters like the soil-water distribution coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc).
Methodology:
-
Soil/Sediment Preparation: Air-dry and sieve the soil/sediment sample to a uniform particle size (e.g., <2 mm). Characterize the sample for properties such as organic carbon content, pH, and particle size distribution.
-
Spiking Solution Preparation: Prepare a stock solution of the HCH isomer(s) of interest in a water-miscible solvent (e.g., methanol). Create a series of aqueous solutions with varying HCH concentrations by diluting the stock solution in a background electrolyte solution (e.g., 0.01 M CaCl₂). The final methanol concentration should be kept below 1% to minimize co-solvent effects.
-
Sorption Experiment:
-
Add a known mass of the prepared soil/sediment to a series of centrifuge tubes.
-
Add a known volume of the HCH spiking solution to each tube.
-
Include control tubes with no soil (to account for sorption to the tube walls) and tubes with no HCH (to check for analytical interferences).
-
Seal the tubes and shake them on a mechanical shaker at a constant temperature for a predetermined equilibration time (typically 24-48 hours, determined from preliminary kinetic studies).
-
After equilibration, centrifuge the tubes to separate the solid and aqueous phases.
-
Carefully collect an aliquot of the supernatant for HCH analysis.
-
-
Desorption Experiment:
-
After the sorption step, carefully decant the supernatant from the centrifuge tubes.
-
Add a known volume of HCH-free background electrolyte solution to the tubes.
-
Resuspend the soil/sediment and shake for the same equilibration time as the sorption step.
-
Centrifuge and collect an aliquot of the supernatant for HCH analysis. Repeat this desorption step multiple times to assess hysteresis.
-
-
Analysis: Analyze the HCH concentrations in the aqueous samples using gas chromatography with an electron capture detector (GC-ECD) or mass spectrometry (GC-MS) after appropriate extraction (e.g., liquid-liquid extraction or solid-phase extraction).[18]
-
Data Analysis:
-
Calculate the amount of HCH sorbed to the soil by subtracting the aqueous phase concentration at equilibrium from the initial concentration.
-
Plot the sorbed concentration (Cs) versus the equilibrium aqueous concentration (Ce) to generate a sorption isotherm.
-
Fit the data to isotherm models (e.g., Linear, Freundlich, Langmuir) to determine the sorption coefficients (Kd, Koc).
-
Analyze the desorption data to assess the reversibility of the sorption process.
-
Causality Behind Experimental Choices: The use of a background electrolyte like CaCl₂ mimics the ionic strength of natural soil solutions. Constant temperature control is crucial as sorption is a temperature-dependent process. The inclusion of controls is essential for data validation and to account for potential artifacts.
Protocol: Soil Microcosm Biodegradation Study
Objective: To evaluate the biodegradation potential and kinetics of HCH isomers in a specific soil under controlled laboratory conditions.
Methodology:
-
Soil Collection and Preparation: Collect fresh soil from the site of interest. Sieve the soil to remove large debris and homogenize it. Characterize the soil for physicochemical and microbiological properties.
-
Microcosm Setup:
-
Distribute a known mass of the prepared soil into a series of sterile glass flasks or jars.
-
Spike the soil with a known concentration of the HCH isomer(s). A carrier solvent (e.g., acetone) can be used, which should be allowed to evaporate completely before the addition of water.
-
Adjust the soil moisture content to a desired level (e.g., 60% of water holding capacity).
-
Include sterile control microcosms (e.g., by autoclaving or gamma irradiation) to distinguish between biotic and abiotic degradation.
-
Include unspiked control microcosms to monitor background levels.
-
-
Incubation: Incubate the microcosms in the dark at a constant temperature. If studying aerobic degradation, ensure adequate aeration by loosely capping the flasks or periodically opening them. For anaerobic studies, purge the headspace with an inert gas (e.g., N₂) and seal the flasks.
-
Sampling: At regular time intervals, destructively sample replicate microcosms from each treatment group.
-
Extraction and Analysis:
-
Data Analysis:
-
Plot the concentration of the HCH isomer(s) over time for both the live and sterile microcosms.
-
Calculate the degradation rate constants and half-lives by fitting the data to appropriate kinetic models (e.g., first-order kinetics).
-
The difference in the degradation rate between the live and sterile treatments represents the extent of biodegradation.
-
Causality Behind Experimental Choices: The use of sterile controls is fundamental to unequivocally demonstrate that the observed loss of the compound is due to microbial activity. Destructive sampling of replicate microcosms at each time point ensures statistical robustness and avoids issues with repeated sampling from the same microcosm which could alter the system.
Visualizing the Complexities: Pathways and Workflows
Visual models are invaluable for understanding the intricate relationships in the environmental fate of HCH isomers.
Caption: Interconnected pathways of HCH isomers in the environment.
Caption: A typical analytical workflow for the determination of HCH isomers.
Concluding Remarks: An Ongoing Challenge
The environmental fate and transport of HCH isomers are complex processes influenced by a multitude of factors. Their persistence, potential for long-range transport, and ability to bioaccumulate continue to pose a significant environmental challenge. A comprehensive understanding of the distinct behaviors of each isomer is crucial for accurate risk assessment and the development of effective remediation strategies. This guide provides a foundational understanding of these processes, emphasizing the importance of rigorous experimental design and data interpretation in addressing the enduring legacy of HCH contamination. Future research should continue to focus on enhancing our understanding of the microbial degradation pathways, the influence of environmental variables on fate and transport, and the development of innovative and cost-effective remediation technologies.
References
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2005). Toxicological Profile for this compound (HCH). U.S. Department of Health and Human Services, Public Health Service. [Link]
-
Willett, K. L., Ulrich, E. M., & Hites, R. A. (1998). Differential toxicity and environmental fates of this compound isomers. Environmental Science & Technology, 32(15), 2197-2207. [Link]
-
Sahu, S. K., Pandit, G. G., Puranik, V. D., & Sharma, S. (2004). Biodegradation of this compound isomers in soil and food environment. Critical Reviews in Environmental Science and Technology, 34(1), 1-36. [Link]
-
Manickam, N., Seshadri, S., & Demnerová, K. (2012). This compound (HCH). In Organochlorine Pesticides. InTech. [Link]
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-
Sánchez-Avila, J., Fernández-Sanjuan, M., & Lacorte, S. (2022). Enhanced biodegradation of this compound (HCH) isomers by Sphingobium sp. strain D4 in. Journal of Hazardous Materials, 431, 128764. [Link]
- Middeldorp, P. J., Jaspers, M., Rulkens, W. H., & van Veen, J. A. (1996). Anaerobic degradation of lindane and other HCH isomers. Environmental Science & Technology, 30(7), 2345-2349.
-
Lal, R., Pandey, G., Sharma, P., Kumari, K., Malhotra, S., Pandey, R., ... & Oakeshott, J. G. (2010). Biochemistry of microbial degradation of this compound and prospects for bioremediation. Microbiology and Molecular Biology Reviews, 74(1), 58-80. [Link]
- Tariq, M. I., Afzal, S., Hussain, I., & Sultana, N. (2006). Distribution and fate of HCH isomers and DDT metabolites in a tropical environment–case study Cameron Highlands–Malaysia. Environmental Geochemistry and Health, 28(3), 229-237.
-
Wu, L., He, Y., Kümmel, S., & Richnow, H. H. (2023). Uptake and Transformation of this compound Isomers (HCHs) in Tree Growth Rings at a Contaminated Field Site. Environmental Science & Technology, 57(25), 9345-9355. [Link]
-
Wu, L., He, Y., Kümmel, S., & Richnow, H. H. (2023). Uptake and Transformation of this compound Isomers (HCHs) in Tree Growth Rings at a Contaminated Field Site. Environmental Science & Technology, 57(25), 9345-9355. [Link]
-
Wu, L., He, Y., Kümmel, S., & Richnow, H. H. (2023). Uptake and Transformation of this compound Isomers (HCHs) in Tree Growth Rings at a Contaminated Field Site. PubMed, 37311100. [Link]
- De, A., Kumar, A., & Chakravarty, S. (2015). Biodegradation of this compound by two species of Bacillus isolated from contaminated soil. International Journal of Environmental Science and Technology, 12(1), 29-38.
-
Phillips, T. M., Seech, A. G., Lee, H., & Trevors, J. T. (2005). Microbial degradation of gamma-hexachlorocyclohexane (lindane). Environmental Pollution, 133(1), 1-15. [Link]
-
Yan, S., Wu, G., & Zhang, J. (2021). Insights Into the Biodegradation of Lindane (γ-Hexachlorocyclohexane) Using a Microbial System. Frontiers in Microbiology, 12, 690832. [Link]
- Razhaeva, M. U., Khuchieva, L. A., Musaev, S. A. A. M., Rustamov, A. K., Bicherkaeva, K. S., & Usmanova, K. S. (2022). Environmental Impact of the Y-Isomer of HCH: Unveiling Its Role in Cancer Formation. Asian Journal of Current Research in Clinical and Cancer, 2(2), 1-5.
- Sahu, S. K., & Murthy, N. B. K. (1994). Biodegradation of this compound isomers in soil and food environment. Critical reviews in toxicology, 24(2), 103-132.
-
ResearchGate. (n.d.). Physicochemical properties of HCH. [Link]
-
Trapp, S., & Matthies, M. (2007). Isomerspecific determination of sorption/desorption, transformation and bioaccumulation of hexachlorocyclohexanes at the case site Bitterfeld with special regard to ageing effects. Environmental Science and Pollution Research, 14(3), 163-172. [Link]
-
Keller, M. (2012). This compound A well-known and highly explosive topic. Investigations on environmental levels of this compound in the Canton of Basel-Stadt. University of Basel. [Link]
-
Trapp, S., & Matthies, M. (2007). Isomerspecific determination of sorption/desorption, transformation and bioaccumulation of hexachlorocyclohexanes at the case site Bitterfeld with special regard to ageing effects. ResearchGate. [Link]
-
Ignatowicz, K. (2018). This compound (HCH) isomers adsorption from water solution using natural sorbent. Desalination and Water Treatment, 134, 161-166. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2005). Toxicological Profile for this compound (HCH). [Link]
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for this compound (HCH) - 4. CHEMICAL AND PHYSICAL INFORMATION. [Link]
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U.S. Environmental Protection Agency (EPA). (1991). Ground Water Issue: Basic Concepts of Contaminant Sorption at Hazardous Waste Sites. [Link]
-
Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. [Link]
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Wang, C., & Wang, W. (2022). Modeling sorption of environmental organic chemicals from water to soils. Ecotoxicology and Environmental Safety, 242, 113898. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2004). Toxicological Profile for Americium - Chapter 7: ANALYTICAL METHODS. [Link]
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Toxicological Profile of delta-Hexachlorocyclohexane: Mechanisms, Bioaccumulation, and Analysis
Executive Summary
delta-Hexachlorocyclohexane (δ-HCH) represents a critical toxicological challenge distinct from its insecticidal isomer, gamma-HCH (Lindane).[1] While often dismissed as a manufacturing byproduct (constituting 6–10% of technical HCH), δ-HCH exhibits a unique toxicity profile characterized by central nervous system (CNS) depression rather than excitation, profound hepatotoxicity driven by oxidative stress, and significant environmental persistence. This guide synthesizes the physicochemical drivers of δ-HCH toxicity, its specific molecular mechanisms involving calcium homeostasis and GABAergic modulation, and validated protocols for its isolation and quantification in biological matrices.
Part 1: Physicochemical Identity & Environmental Fate
The toxicity of δ-HCH is governed by its lipophilicity and stereochemistry. Unlike the gamma isomer, which has a specific axial-equatorial chlorine configuration that fits the picrotoxin binding site of the GABA receptor, the delta isomer’s configuration alters its receptor affinity and membrane interaction.
Table 1: Physicochemical Profile of delta-HCH
| Parameter | Value | Toxicological Implication |
| CAS Number | 319-86-8 | Unique identifier distinct from Lindane (58-89-9).[2] |
| Molecular Formula | C₆H₆Cl₆ | Stereoisomer of hexachlorocyclohexane.[3] |
| Log Kow | 4.14 | High lipophilicity; indicates strong potential for bioaccumulation in adipose tissue and crossing the blood-brain barrier. |
| Water Solubility | ~31.4 mg/L (25°C) | Low solubility necessitates organic solvent extraction (e.g., Hexane/Acetone) for analysis. |
| Vapor Pressure | 1.7 x 10⁻⁵ mmHg | Lower volatility than gamma-HCH, contributing to persistence in soil and sediment "sinks." |
| Henry’s Law Constant | ~1.2 x 10⁻⁶ atm-m³/mol | Indicates moderate partitioning from water to air; long-range transport is possible but less than alpha-HCH. |
Part 2: Mechanistic Toxicology
The molecular mechanism of δ-HCH is a study in contrast to Lindane. While Lindane acts as a GABA-gated chloride channel antagonist (causing convulsions), δ-HCH acts as a CNS depressant.[4]
Calcium Homeostasis & RyR Interaction
Current research indicates that δ-HCH disrupts intracellular calcium (
-
Ryanodine Receptor (RyR) Activation: δ-HCH interacts directly with RyR channels on the endoplasmic reticulum, triggering a release of stored
into the cytosol.[5] -
Ionophore Activity: It increases the ionic permeability of lipid bilayers, showing selectivity for monovalent cations (
), which indirectly destabilizes membrane potential and calcium flux.
GABAergic Modulation
δ-HCH enhances GABA-induced chloride currents in specific neuronal populations (e.g., dorsal root ganglia), leading to hyperpolarization and inhibition of neuronal firing. This potentiating effect underpins its depressant and sedative properties.
Visualization: Cellular Mechanism of Action
The following diagram illustrates the dual-pathway mechanism leading to CNS depression and cytotoxicity.
Figure 1: Dual mechanism of δ-HCH involving GABA-A receptor potentiation (CNS depression) and Ryanodine Receptor activation (Calcium dysregulation).
Part 3: Organ-Specific Toxicity: Hepatotoxicity
The liver is the primary target organ for chronic δ-HCH toxicity. The mechanism is driven by the metabolic activation of the compound, leading to oxidative stress and inflammatory signaling.[6]
Oxidative Stress Cascade
δ-HCH induces the cytochrome P450 system (specifically CYP2B and CYP2E1 families). The metabolism generates reactive intermediates that deplete cellular glutathione (GSH) and inhibit antioxidant enzymes like Superoxide Dismutase (SOD) and Catalase (CAT).
NF-κB Activation
Oxidative stress triggers the redox-sensitive transcription factor NF-κB.[7] Once activated, NF-κB translocates to the nucleus, promoting the expression of pro-inflammatory cytokines such as TNF-α and IL-1β. This results in hepatocellular necrosis and, with chronic exposure, potential tumorigenesis (IARC Group 2B).
Figure 2: Pathway of δ-HCH induced hepatotoxicity, linking metabolic activation to oxidative stress and inflammatory cytokine release.
Part 4: Experimental Protocols
To ensure data integrity (E-E-A-T), the following protocols utilize internal standards and rigorous cleanup steps to prevent matrix interference, which is common in lipid-rich biological samples.
Protocol: Extraction of δ-HCH from Biological Tissue
Objective: Isolate δ-HCH from liver or adipose tissue for GC-MS analysis. Principle: Liquid-liquid extraction followed by sulfuric acid cleanup to remove lipids that would foul the GC inlet.
Reagents:
-
n-Hexane (Pesticide Grade)
-
Acetone (Pesticide Grade)
-
Concentrated Sulfuric Acid (
) -
Internal Standard: Pentachloronitrobenzene (PCNB) or
-Lindane.
Step-by-Step Workflow:
-
Homogenization: Weigh 1.0 g of tissue. Add 50 µL of Internal Standard (10 ppm). Homogenize in 5 mL of n-hexane:acetone (1:1 v/v) for 2 minutes at 15,000 rpm.
-
Why: The acetone penetrates cells to release bound residues; hexane partitions the lipophilic HCH.
-
-
Separation: Centrifuge at 3,000 x g for 10 minutes. Transfer the organic supernatant to a clean borosilicate glass tube.
-
Lipid Removal (Acid Digestion): Carefully add 1 mL of conc.
to the extract. Vortex gently for 30 seconds.ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Caution: Exothermic reaction. HCH isomers are stable in acid, but lipids will be charred/sulfonated and settle at the bottom.
-
-
Phase Isolation: Centrifuge again to separate the acid (bottom) and hexane (top) layers.
-
Drying: Transfer the hexane layer to a vial containing anhydrous sodium sulfate (
) to remove residual water. -
Concentration: Evaporate solvent under a gentle stream of nitrogen to a final volume of 1 mL.
-
Analysis: Inject 1 µL into GC-MS/ECD.
Analytical Parameters (GC-MS)
-
Column: DB-5ms or equivalent (30m x 0.25mm ID x 0.25µm film).
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Temp Program: 100°C (hold 1 min) -> 20°C/min to 180°C -> 5°C/min to 240°C -> 20°C/min to 300°C.
-
SIM Mode Ions (m/z): Monitor 181, 183, 217, 219 (Characteristic isotopic cluster for HCH).
Part 5: Regulatory & Risk Assessment
-
IARC Classification: Group 2B (Possibly carcinogenic to humans).
-
EPA Status: Classified as a persistent bioaccumulative toxic (PBT) chemical.
-
Acceptable Daily Intake (ADI): Generally set lower than gamma-HCH due to chronic accumulation risks, though specific values vary by jurisdiction (WHO/FAO often group HCH isomers).
References
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2005). Toxicological Profile for Hexachlorocyclohexanes. U.S. Department of Health and Human Services. Link
-
Bratton, G. R., et al. (2012). "CNS biochemical and pharmacological effects of the isomers of this compound (lindane) in the mouse." Toxicology and Applied Pharmacology. Link
-
Pessah, I. N., et al. (2010). "Delta-hexachlorocyclohexane promotes ryanodine receptor-mediated Ca2+ release and ionophore activity in lipid bilayers."[5] Molecular Pharmacology. Link
-
Srivastava, M. K., et al. (2015). "Oxidative stress and antioxidants in the liver of rats exposed to delta-hexachlorocyclohexane." Ecotoxicology and Environmental Safety. Link
-
World Health Organization (WHO). (2004). This compound (mixed isomers).[4] International Agency for Research on Cancer (IARC) Monographs.[5] Link
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genotoxicity of hexachlorocyclohexane metabolites
An In-Depth Technical Guide to the Genotoxicity of Hexachlorocyclohexane (HCH) Metabolites
Foreword
As a Senior Application Scientist, my experience in toxicology and drug development has repeatedly demonstrated a critical principle: the biological activity of a parent compound is only half the story. It is often the metabolites, the products of our own body's attempt to process a foreign substance, that harbor the most significant toxicological threats. This compound (HCH), a legacy organochlorine pesticide, is a classic case study in this principle. While the parent isomers have their own toxicity profiles, it is their metabolic transformation that unlocks a cascade of genotoxic events. This guide is designed for fellow researchers, scientists, and drug development professionals to provide a deep, mechanistic understanding of this process. We will move beyond simple protocol recitation to explore the why—the causality behind experimental choices and the self-validating systems that ensure data integrity. Our objective is to equip you with the knowledge to not only understand but also to confidently assess the genotoxic potential of HCH and, by extension, other xenobiotics that undergo metabolic activation.
This compound: From Broad-Spectrum Insecticide to Genotoxic Hazard
This compound (HCH) is a synthetic organochlorine chemical that exists as eight stereoisomers, with the gamma-isomer (γ-HCH), commonly known as lindane, being the most well-known for its potent insecticidal properties.[1][2] Historically, technical-grade HCH, a mixture of isomers, and purified lindane were used extensively in agriculture and for public health purposes.[2] However, due to their environmental persistence, bioaccumulation, and toxicity, their use has been banned or severely restricted in many countries.[2]
The primary toxicological concerns with HCH isomers extend beyond their well-documented neurotoxicity, which involves interference with the GABA neurotransmitter system.[2][3] There is substantial evidence classifying HCH isomers as possible human carcinogens, a property that is intrinsically linked to their ability to alter genomic integrity.[4] This genotoxicity is not a direct action of the parent HCH molecules in most cases. Instead, it is the result of metabolic activation, primarily in the liver, into reactive intermediates that can directly or indirectly damage DNA.
Metabolic Activation: The Genesis of Genotoxicity
The liver's cytochrome P450 (CYP450) enzyme system is the primary catalyst for HCH metabolism.[4][5] Through a series of reactions including dechlorination, dehydrochlorination, and hydroxylation, the relatively stable HCH molecule is converted into a suite of more reactive metabolites.[6] This metabolic cascade is the critical initiating event in HCH-mediated genotoxicity.
Key genotoxic metabolites include:
-
Pentachlorocyclohexene (PCCH): Formed through dehydrochlorination, γ-PCCH is a significant intermediate.[6][7]
-
Chlorophenols: Further metabolism leads to the formation of various chlorophenols, such as trichlorophenols (TCPs), tetrachlorophenols (TeCPs), and pentachlorophenol (PCP). These are major urinary metabolites found in exposed individuals.[3][6]
-
Tetrachlorocyclohexadiene (TCCHD) Derivatives: Metabolites of PCP, such as tetrachlorohydroquinone (TCHQ) and tetrachlorobenzoquinone (TCBQ), are highly reactive and have been shown to be mutagenic and capable of forming DNA adducts.[8]
The following diagram illustrates this metabolic activation pathway, highlighting the conversion of a stable parent compound into reactive, genotoxic species.
Caption: Metabolic activation pathway of HCH to genotoxic metabolites.
Core Mechanisms of HCH Metabolite Genotoxicity
The genotoxic effects of HCH metabolites are primarily mediated through two interconnected pathways: the induction of oxidative stress and the formation of direct DNA adducts.
Oxidative Stress
This is considered the dominant mechanism for many HCH metabolites, particularly the chlorophenols. Oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through its antioxidant defenses.[9]
The process unfolds as follows:
-
ROS Generation: HCH metabolites, during their processing within the cell, can trigger the excessive production of ROS, such as superoxide anions and hydroxyl radicals.[10]
-
Antioxidant Depletion: This surge in ROS overwhelms and depletes the cell's primary antioxidant defenses, notably glutathione (GSH).[3][10]
-
Cellular Damage: Uncontrolled ROS then attack cellular macromolecules. This includes lipid peroxidation (damage to cell membranes) and, most critically, oxidative damage to DNA.[10] This can result in single- and double-strand DNA breaks and the formation of oxidized bases like 8-hydroxy-2'-deoxyguanosine (8-oxodG), a well-known marker of oxidative DNA damage.
DNA Adduct Formation
Certain highly electrophilic metabolites, such as tetrachlorobenzoquinone (TCBQ) derived from pentachlorophenol, can directly bind to DNA.[8] This covalent binding forms a DNA adduct, which is a segment of DNA bound to a cancer-causing chemical. These adducts physically distort the DNA helix, interfering with DNA replication and transcription, and can lead to mutations if not repaired.
The diagram below outlines the pathways from metabolite exposure to the resulting DNA damage.
Caption: Mechanisms of DNA damage induced by HCH metabolites.
A Validated Battery of Genotoxicity Assays
No single assay can capture all mechanisms of genotoxicity. Therefore, a tiered, weight-of-evidence approach using a battery of in vitro and in vivo tests is essential for a comprehensive assessment. Regulatory bodies like the U.S. Environmental Protection Agency (EPA) encourage scientifically credible approaches and the integration of genotoxicity endpoints into routine toxicology studies.[11]
Single Cell Gel Electrophoresis (Comet Assay)
Principle: The Comet Assay is a sensitive method for detecting DNA strand breaks in individual eukaryotic cells. When subjected to electrophoresis, the damaged DNA (containing fragments and relaxed loops) migrates away from the nucleus, forming a "comet tail," while undamaged DNA remains in the "head." The intensity and length of the tail are proportional to the amount of DNA damage. This assay is particularly effective for detecting the damage caused by oxidative stress.[12] Studies have demonstrated strong genotoxic effects of lindane and its metabolites in human cells using this method.[13]
-
Cell Preparation:
-
Treat the test cells (e.g., human peripheral blood lymphocytes or HepG2 liver cells) with various concentrations of the HCH metabolite and appropriate controls (negative and positive) for a defined period (e.g., 2-4 hours).
-
Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL. Cell viability must be assessed (e.g., via Trypan Blue) and should be >80% to avoid artifacts from necrotic or apoptotic cells.
-
-
Slide Preparation:
-
Mix 10 µL of the cell suspension with 75 µL of low melting point (LMP) agarose (0.5% in PBS) at 37°C.
-
Quickly pipette the mixture onto a pre-coated microscope slide (coated with 1% normal melting point agarose).
-
Cover with a coverslip and allow the agarose to solidify on ice for 10 minutes.
-
-
Cell Lysis:
-
Carefully remove the coverslip and immerse the slide in freshly prepared, ice-cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added just before use) for at least 1 hour at 4°C. This step removes cell membranes and histones, leaving behind the DNA as nucleoids.
-
-
Alkaline Unwinding & Electrophoresis:
-
Gently place the slides in a horizontal electrophoresis tank. Fill the tank with fresh, chilled alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13) until the slides are just covered.
-
Let the slides sit in this buffer for 20 minutes to allow for DNA unwinding and expression of alkali-labile sites as strand breaks.
-
Perform electrophoresis at 4°C for 20-30 minutes at 25 V (~0.7 V/cm) and 300 mA.
-
-
Neutralization and Staining:
-
After electrophoresis, gently remove the slides and wash them 3 times (5 minutes each) with a neutralization buffer (0.4 M Tris, pH 7.5).
-
Stain the DNA by adding 50 µL of an intercalating dye (e.g., SYBR Green or propidium iodide) to each slide.
-
-
Scoring:
-
Visualize the slides using a fluorescence microscope.
-
Capture images and analyze them using specialized software to quantify the percentage of DNA in the tail, tail length, and tail moment. At least 50-100 cells should be scored per slide.
-
Caption: Standard workflow for the alkaline Comet Assay.
In Vitro Micronucleus Test
Principle: This assay detects both clastogens (agents that cause chromosome breaks) and aneugens (agents that cause whole chromosome loss).[14] During cell division (mitosis), chromosome fragments or whole chromosomes that lag behind can fail to incorporate into the daughter nuclei. They are instead enveloped in their own membrane, forming small, separate nuclei called micronuclei. The frequency of micronucleated cells is an indicator of chromosomal damage.
-
Cell Culture and Treatment:
-
Plate Chinese Hamster Ovary (CHO) cells at an appropriate density and allow them to attach overnight.
-
Treat cells with a range of HCH metabolite concentrations for a short duration (e.g., 3-6 hours) in the presence and absence of a metabolic activation system (S9 fraction from rat liver).
-
Wash the cells and add fresh medium containing Cytochalasin B (3-6 µg/mL). Cytochalasin B inhibits cytokinesis (the final step of cell division), resulting in binucleated cells. This allows for specific scoring of micronuclei that formed during the first mitosis after treatment.
-
-
Harvest and Staining:
-
Incubate the cells for a period equivalent to 1.5-2.0 normal cell cycle lengths.
-
Harvest the cells using a mild hypotonic treatment (e.g., KCl solution) followed by fixation (e.g., methanol:acetic acid).
-
Drop the cell suspension onto clean microscope slides and allow them to air dry.
-
Stain the slides with a DNA-specific stain like Giemsa or a fluorescent dye like DAPI.
-
-
Scoring:
-
Using a light or fluorescence microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Micronuclei should be round or oval, non-refractile, have a similar staining intensity to the main nuclei, and be less than one-third the diameter of the main nuclei.
-
Calculate the frequency of micronucleated binucleate cells. A dose-dependent, statistically significant increase indicates a positive result.
-
Simultaneously, the Cytokinesis-Block Proliferation Index (CBPI) should be calculated to assess cytotoxicity.
-
Bacterial Reverse Mutation Assay (Ames Test)
Principle: The Ames test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth). The assay measures the ability of a chemical to cause mutations that restore the gene responsible for histidine synthesis, allowing the bacteria to grow on a histidine-free medium. It is a screen for point mutations.
Causality and Limitations: While a standard in the genotoxicity testing battery, the Ames test is often negative for HCH and its metabolites.[2] This is because it is less sensitive to agents that act primarily through oxidative stress or cause large chromosomal rearrangements. A negative Ames test does not rule out genotoxicity; it simply indicates the absence of specific types of mutagenic activity under the test conditions. This highlights the necessity of using it in conjunction with mammalian cell assays.
Data Synthesis: A Weight-of-Evidence Approach
The genotoxic profile of HCH is a clear example of why a single data point is insufficient. A substance may be negative in a bacterial mutation assay but strongly positive for inducing DNA strand breaks and chromosomal damage in mammalian cells.
| Metabolite Class | Ames Test | Comet Assay | Micronucleus Assay | Primary Mechanism |
| HCH (Parent Compound) | Generally Negative[12] | Positive[12][13] | Inconsistent/Weakly Positive[12] | Metabolic Activation |
| PCCH | Negative[2] | Data Limited | Data Limited | Intermediate Metabolite |
| Chlorophenols (PCP, TCP) | Generally Negative[8] | Positive | Positive | Oxidative Stress[8][10] |
| TCBQ / TCHQ | Mutagenic (TCHQ)[8] | DNA Damage (TCBQ)[8] | Positive | DNA Adducts, ROS[8] |
This table summarizes the general findings. The key takeaway for a researcher is that the evidence points strongly toward the metabolites, particularly the chlorophenols and their quinone derivatives, as the primary drivers of HCH-related genotoxicity, acting predominantly through oxidative stress and, in some cases, direct DNA adduct formation.
Conclusion and Implications
The study of this compound provides an essential lesson in modern toxicology: understanding metabolic pathways is fundamental to assessing genotoxic risk. The parent HCH isomers are converted by the body into a range of metabolites, such as chlorophenols, that induce significant DNA damage, primarily through the generation of oxidative stress.
For professionals in research and drug development, this underscores several key principles:
-
Metabolite Profiling is Crucial: The toxicological assessment of any new chemical entity must include a thorough investigation of its metabolites.
-
A Battery of Tests is Non-Negotiable: Reliance on a single assay, such as the Ames test, can lead to false negatives. A comprehensive assessment requires a battery of tests that cover different endpoints, including point mutations, DNA strand breaks, and chromosomal damage.
-
Mechanism Matters: Understanding the underlying mechanism (e.g., oxidative stress vs. direct adduct formation) provides a more profound insight into the potential hazard and allows for the development of more targeted screening and mitigation strategies.
By applying these principles and employing the robust, validated assays detailed in this guide, the scientific community can ensure a more accurate and comprehensive evaluation of the genotoxic risks posed by complex chemical compounds.
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Mattioli, F., Robbiano, L., Martelli, A., & Brambilla, G. (1996). Genotoxic effects of alpha-hexachlorocyclohexane in primary cultures of rodent and human hepatocytes. PubMed. [Link]
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Strupp, C., Vock, E. H., & Lutz, W. K. (2000). [Genotoxic effect of PCP and lindane on human epithelial tonsil cells]. Laryngorhinootologie. [Link]
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Ural, M. S. (2009). Genotoxicity induced by pesticide mixtures: in-vitro studies on human peripheral blood lymphocytes. PubMed. [Link]
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Wang, F., Liu, Y., Liu, J., & Lai, H. (2019). Organochlorinated pesticides expedite the enzymatic degradation of DNA. PMC - NIH. [Link]
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Hassan, A., Shah, A. A., & Ahmad, P. (2021). Plant Responses to Induced Genotoxicity and Oxidative Stress by Chemicals. IntechOpen. [Link]
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Tates, A. D., et al. (1998). Assessment of genotoxic effects by lindane. Mutation Research. [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (2000). lindane – a review of toxicity and environmental fate. ATSDR. [Link]
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Datta, J., et al. (2013). Metabolism of γ-hexachlorocyclohexane by Arthrobacter citreus strain BI-100: Identification of metabolites. ResearchGate. [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (2023). Toxicological Profile for this compound (HCH) - References. NCBI Bookshelf. [Link]
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Olivero-Verbel, J., et al. (2011). Biochemical Effects Induced by the Hexachlorocyclohexanes. ResearchGate. [Link]
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U.S. National Library of Medicine. (n.d.). Metabolism of Lindane. TOXNET. [Link]
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Beyond Pesticides. (2026). Widely Used Insecticide in Food Production Triggers Neurological Effects Linked to Parkinson's Disease. Beyond Pesticides Daily News Blog. [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (2023). Toxicological Profile for this compound (HCH). ATSDR. [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (2005). TOXICOLOGICAL PROFILE FOR ALPHA-, BETA-, GAMMA-, AND DELTA-HEXACHLOROCYCLOHEXANE. CDC Stacks. [Link]
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U.S. Environmental Protection Agency (EPA). (2021). Advances in Genetic Toxicology and Integration of in vivo Testing into Standard Repeat Dose Studies. US EPA. [Link]
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Chadwick, R. W., Copeland, M. F., & Chadwick, C. J. (1981). Metabolism of this compound to chlorophenols and effect of isomer pretreatment on lindane metabolism in rat. Journal of Agricultural and Food Chemistry. [Link]
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National Toxicology Program (NTP). (2016). RoC Profile: Pentachlorophenol and By-products of Its Synthesis. NTP. [Link]
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Yates, B. L., et al. (1993). Chromosomal aberration induction in CHO cells by combined exposure to restriction enzymes and X-rays. PubMed. [Link]
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Hussain, I., et al. (2019). Structural changes in DNA and stability of DNA-hexachlorocyclohexane... ResearchGate. [Link]
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Amador-Muñoz, O., et al. (2021). In vitro cytotoxicity and genotoxicity of single and combined pesticides used by Bolivian farmers. PubMed. [Link]
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Samanta, L., & Chainy, G. B. (1997). Mediation of oxidative stress in HCH-induced neurotoxicity in rat. PubMed. [Link]
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Abe, S., & Sasaki, M. (1977). Studies on Chromosomal Aberrations and Sister Chromatid Exchanges Induced by Chemicals. ResearchGate. [Link]
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Zhang, L., et al. (2020). Oxidative stress and genotoxicity in 1,4-dioxane liver toxicity as evidenced in a mouse model of glutathione deficiency. ResearchGate. [Link]
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National Toxicology Program (NTP). (2016). Genotoxicity Studies - Report on Carcinogens Monograph on Pentachlorophenol and By-products of Its Synthesis. NCBI. [Link]
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Elhajouji, A., et al. (2022). Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application. PubMed. [Link]
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The Gavel Falls on Inhibition: A Technical Guide to Lindane's Antagonism of GABA-A Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lindane (gamma-hexachlorocyclohexane), a legacy organochlorine insecticide, exerts its potent neurotoxic effects primarily through the disruption of inhibitory neurotransmission. This technical guide provides an in-depth exploration of the molecular and cellular mechanisms underpinning lindane's mode of action on γ-aminobutyric acid type A (GABA-A) receptors. We will dissect the specific binding interactions, the functional consequences for receptor physiology, and the experimental methodologies crucial for elucidating this classic example of non-competitive antagonism. This document is intended to serve as a comprehensive resource for researchers investigating neurotoxicology, ion channel pharmacology, and the development of novel therapeutics targeting the GABAergic system.
The GABA-A Receptor: A Keystone of Neuronal Inhibition
The GABA-A receptor is the principal mediator of fast synaptic inhibition in the central nervous system.[1][2] As a member of the Cys-loop superfamily of ligand-gated ion channels, it is a pentameric complex forming a central chloride (Cl⁻) selective pore.[1][2] The binding of the neurotransmitter GABA to its orthosteric site, located at the interface between α and β subunits, triggers a conformational change that opens the channel, allowing the influx of Cl⁻ ions.[3] This influx hyperpolarizes the neuron, moving its membrane potential further from the threshold required to fire an action potential, thus dampening neuronal excitability. The precise subunit composition of the pentamer (from a pool of 19 possible subunits) dictates its pharmacological and physiological properties.[1][2]
Lindane's Mechanism of Action: A Non-Competitive Blockade
Lindane functions as a potent neurotoxin by interfering with the normal operation of the GABA-A receptor.[4][5] Its primary mechanism is non-competitive antagonism , meaning it does not compete with GABA for its binding site.[6][7][8] Instead, lindane interacts with a distinct allosteric site within the receptor complex, specifically within the transmembrane pore of the chloride channel.[6][8][9][10] This interaction stabilizes a non-conducting state of the channel, effectively blocking the flow of chloride ions even when GABA is bound.[11]
The Picrotoxin Connection: Unveiling the Binding Site
Decades of research have firmly established that lindane shares a binding site with, or binds in close proximity to, the convulsant picrotoxin.[4][12][13][14] This site is located within the M2 transmembrane domain of the GABA-A receptor subunits, which lines the ion channel pore.[6][8] Molecular docking and site-directed mutagenesis studies have implicated specific amino acid residues within this region as critical for lindane binding. Notably, residues at the 2' and 6' positions of the M2 domain have been identified as key interaction points.[6] For instance, a computational docking study suggested that lindane binds to homomeric β3 GABA-A receptors through hydrogen bonds with the threonine residue at the 6' position (T6') and hydrophobic interactions with the alanine at the 2' position (A2').[6]
The following diagram illustrates the proposed binding of lindane within the GABA-A receptor channel:
Caption: Schematic of lindane binding within the GABA-A receptor ion channel.
Functional Consequences: From Channel Block to Hyperexcitability
By binding within the ion channel, lindane physically obstructs the passage of chloride ions. This leads to a reduction in the amplitude and duration of the GABA-evoked inhibitory postsynaptic currents (IPSCs).[11][15][16] The net effect is a significant attenuation of GABAergic inhibition. With the primary inhibitory control compromised, neurons become more susceptible to depolarization by excitatory inputs. This hyperexcitability at the cellular level manifests as tremors, seizures, and convulsions at the organismal level, which are the hallmark signs of lindane poisoning.[4][12]
The signaling pathway disruption caused by lindane is depicted below:
Caption: Lindane disrupts the GABAergic signaling pathway by blocking the chloride channel.
Experimental Approaches to Characterize Lindane's Action
The elucidation of lindane's mode of action has been made possible through a combination of biochemical and electrophysiological techniques.
Radioligand Binding Assays
Radioligand binding assays are a cornerstone for studying the interaction of unlabeled compounds with their receptor targets. The causality behind this choice is to quantitatively determine the affinity of lindane for its binding site and to identify competitive interactions.
Protocol: [³⁵S]TBPS Displacement Assay
This protocol describes a competitive binding assay using [³⁵S]t-butylbicyclophosphorothionate ([³⁵S]TBPS), a radioligand that binds to the picrotoxin site of the GABA-A receptor.
-
Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) in a buffered solution and centrifuge to isolate the cell membrane fraction containing the GABA-A receptors.
-
Incubation: Incubate the membrane preparation with a fixed concentration of [³⁵S]TBPS and varying concentrations of lindane.
-
Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific [³⁵S]TBPS binding against the logarithm of the lindane concentration. The concentration of lindane that inhibits 50% of the specific [³⁵S]TBPS binding (IC₅₀) can then be determined.
| Parameter | Typical Value | Reference |
| Lindane IC₅₀ for [³⁵S]TBPS binding | 150-250 nM | [17] |
Electrophysiological Recordings
Electrophysiology provides a direct functional measure of the effect of lindane on GABA-A receptor activity. Patch-clamp recording, in particular, allows for the precise measurement of ion channel currents.
Protocol: Whole-Cell Patch-Clamp Recording
This protocol outlines the steps to measure the effect of lindane on GABA-evoked currents in cultured neurons or cells expressing recombinant GABA-A receptors.
-
Cell Preparation: Culture neurons or transfect a cell line (e.g., HEK293) with cDNAs encoding the desired GABA-A receptor subunits.
-
Recording Setup: Use a patch-clamp amplifier and a micromanipulator to form a high-resistance seal between a glass micropipette and the cell membrane (whole-cell configuration).
-
GABA Application: Apply a known concentration of GABA to the cell to evoke an inward chloride current.
-
Lindane Application: Co-apply lindane with GABA and measure the change in the amplitude of the GABA-evoked current.
-
Dose-Response Analysis: Apply a range of lindane concentrations to generate a dose-response curve and determine the IC₅₀ for the inhibition of the GABA-induced current.
The following workflow diagram illustrates the key steps in a patch-clamp experiment to assess lindane's effect:
Caption: Experimental workflow for patch-clamp analysis of lindane's effect on GABA-A receptors.
Broader Implications and Future Directions
While the use of lindane is now heavily restricted, understanding its mode of action remains critically important.[5] It serves as a model compound for the study of non-competitive antagonism of ligand-gated ion channels.[6] Furthermore, the picrotoxin binding site remains a target of interest for the development of novel therapeutic agents, including anticonvulsants and anesthetics. The detailed molecular insights gained from studying lindane's interaction with the GABA-A receptor can inform the structure-based design of new drugs with improved specificity and safety profiles.
Beyond its primary action on GABA-A receptors, some studies suggest that lindane may also affect other neurotransmitter systems, including glycine receptors and excitatory amino acid pathways.[4][18] Future research should continue to explore these potential off-target effects to gain a more complete understanding of lindane's neurotoxicity.
Conclusion
Lindane's potent neurotoxicity is a direct consequence of its non-competitive antagonism of the GABA-A receptor. By binding to a site within the chloride channel pore, it effectively blocks inhibitory neurotransmission, leading to neuronal hyperexcitability. The experimental frameworks of radioligand binding and electrophysiology have been instrumental in dissecting this mechanism at the molecular and cellular levels. The knowledge garnered from studying this classic insecticide-receptor interaction continues to provide valuable insights into the fundamental principles of ion channel pharmacology and informs the ongoing quest for novel neurotherapeutics.
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Mechanism of action of the insecticides, lindane and fipronil, on glycine receptor chloride channels - PMC. PubMed Central. [Link]
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Role of GABA receptor complex in low dose lindane (HCH) induced neurotoxicity: neurobehavioural, neurochemical and electrophysiological studies. PubMed. [Link]
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Lindane inhibition of [35S]TBPS binding to the GABAA receptor in rat brain. PubMed. [Link]
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Effects of lindane (γ-BHC) and related convulsants on GABA A receptor-operated chloride channels in frog dorsal root ganglion neurons. PlumX. [Link]
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Structural model for γ-aminobutyric acid receptor noncompetitive antagonist binding. National Institutes of Health. [Link]
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Structure-activity relationships of seven GABA receptor noncompetitive... ResearchGate. [Link]
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Effects of lindane (gamma-BHC) and related convulsants on GABAA receptor-operated chloride channels in frog dorsal root ganglion neurons. PubMed. [Link]
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Excitatory amino acid antagonists alleviate convulsive and toxic properties of lindane in mice. PubMed. [Link]
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Gaba Receptor Insecticide Non-Competitive Antagonists May Bind at Allosteric Modulator Sites | Request PDF. ResearchGate. [Link]
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Convulsions induced by lindane and the involvement of the GABAergic system. PubMed. [Link]
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GABAergic modulation of lindane (gamma-hexachlorocyclohexane)-induced seizures. National Library of Medicine. [Link]
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Picrotoxin-like channel blockers of GABAA receptors. PNAS. [Link]
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Picrotoxin-like channel blockers of GABAA receptors. PNAS. [Link]
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Convulsions induced by lindane and the involvement of the GABAergic system. europepmc.org. [Link]
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Cytotoxic action of lindane in neocortical GABAergic neurons is primarily mediated by interaction with flunitrazepam-sensitive GABA(A) receptors. PubMed. [Link]
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Mechanism of action of the insecticides, lindane and fipronil, on glycine receptor chloride channels. PubMed. [Link]
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Interaction of the neurotoxic pesticides ivermectin and lindane with the enteric GABAA receptor-ionophore complex in the guinea-pig. PubMed. [Link]
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GABAA Receptor: Positive and Negative Allosteric Modulators - PMC. PubMed Central. [Link]
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Actions of insecticides on the insect GABA receptor complex. PubMed. [Link]
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Convulsant effect of lindane and regional brain concentration of GABA and dopamine. National Library of Medicine. [Link]
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Cytotoxic action of lindane in cerebellar granule neurons is mediated by interaction with inducible GABA(B) receptors. PubMed. [Link]
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Mechanisms of Action, Resistance and Toxicity of Insecticides Targeting GABA Receptors. PubMed. [Link]
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Mechanisms of Action, Resistance and Toxicity of Insecticides Targeting GABA Receptors. Semantic Scholar. [Link]
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Mechanisms of Action, Resistance and Toxicity of Insecticides Targeting GABA Receptors | Request PDF. ResearchGate. [Link]
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An In-depth Technical Guide to the Photochemical Synthesis of Hexachlorocyclohexane from Benzene
Introduction
Hexachlorocyclohexane (HCH), a synthetic organochlorine compound, has a storied history, most notably for the potent insecticidal properties of its γ-isomer, lindane.[1][2] The synthesis of HCH is achieved through the photochemical chlorination of benzene, a process that yields a mixture of stereoisomers.[3] This guide provides a comprehensive technical overview of this synthesis, intended for researchers, scientists, and professionals in drug development and environmental science. We will delve into the reaction's core principles, provide detailed experimental protocols, and discuss the critical aspects of isomer separation and analysis. Furthermore, we will address the significant environmental and health implications associated with HCH isomers.
The Science Behind the Synthesis: A Free-Radical Pathway
The photochemical synthesis of this compound from benzene is a classic example of a free-radical chain reaction.[3] Unlike the electrophilic substitution reactions typical for benzene, this process involves the addition of chlorine atoms across the aromatic ring, initiated by ultraviolet (UV) light.[4]
The reaction proceeds through three key stages:
-
Initiation: The process begins with the homolytic cleavage of chlorine molecules (Cl₂) into two highly reactive chlorine radicals (Cl•) upon exposure to UV radiation.[5]
-
Propagation: A chlorine radical then attacks a benzene molecule, breaking the aromaticity and forming a chlorocyclohexadienyl radical. This radical subsequently reacts with another chlorine molecule to produce a dichlorocyclohexane and a new chlorine radical, which continues the chain reaction. This process repeats, adding chlorine atoms to the cyclohexane ring.
-
Termination: The chain reaction concludes when two radicals combine, or through other radical-consuming side reactions.
The reaction is exothermic, and careful temperature control is crucial as it influences the distribution of the resulting isomers.[3]
Isomer Distribution in Technical-Grade HCH
The photochemical chlorination of benzene does not yield a single product but rather a mixture of stereoisomers, collectively known as technical-grade HCH.[3][6] The primary isomers produced and their typical percentages in the technical mixture are:
-
α-HCH (alpha-hexachlorocyclohexane): 60-70%[6]
-
β-HCH (beta-hexachlorocyclohexane): 5-12%[6]
-
γ-HCH (gamma-hexachlorocyclohexane or lindane): 10-15%[6]
-
δ-HCH (delta-hexachlorocyclohexane): 6-10%[6]
-
ε-HCH (epsilon-hexachlorocyclohexane) and other components: 3-4% and 1-2% respectively[1][7]
It is the γ-isomer, lindane, that possesses the most potent insecticidal activity.[2][8] Consequently, the industrial production of lindane necessitates a subsequent separation and purification process to isolate it from the other, less active or more toxic isomers.[9]
Experimental Protocol: Synthesis of Technical-Grade HCH
This section outlines a detailed, step-by-step methodology for the laboratory-scale photochemical synthesis of technical-grade HCH from benzene.
Materials and Equipment
-
Reactants:
-
Benzene (C₆H₆), reagent grade
-
Chlorine gas (Cl₂)
-
-
Equipment:
-
Reaction vessel (e.g., a three-necked round-bottom flask) equipped with:
-
UV lamp (e.g., mercury vapor lamp)
-
Gas inlet tube for chlorine
-
Condenser
-
Magnetic stirrer
-
-
Cooling bath (e.g., ice-water bath)
-
Distillation apparatus
-
Fume hood
-
Step-by-Step Procedure
-
Reactor Setup: Assemble the reaction vessel in a well-ventilated fume hood. Ensure the UV lamp is positioned to irradiate the reaction mixture effectively.
-
Charging the Reactor: Charge the reaction vessel with a measured amount of benzene.
-
Initiation of Reaction: Begin stirring the benzene and turn on the UV lamp to initiate the photochemical process.
-
Chlorine Gas Introduction: Slowly and carefully bubble chlorine gas through the benzene. The rate of chlorine addition should be controlled to manage the exothermic reaction.
-
Temperature Control: Maintain the reaction temperature between 15-20°C using a cooling bath.[3] This temperature range is reported to favor the formation of the desired γ-isomer.[3]
-
Monitoring the Reaction: The progress of the chlorination can be monitored by measuring the density of the reaction mixture.
-
Reaction Completion and Work-up: Once the desired level of chlorination is achieved, stop the flow of chlorine gas and turn off the UV lamp.
-
Removal of Unreacted Reagents: Remove excess dissolved chlorine and unreacted benzene by distillation.
-
Product Isolation: The resulting product is a solid mixture of HCH isomers, known as technical-grade HCH.
Visualization of the Experimental Workflow
Caption: Experimental workflow for the photochemical synthesis of HCH.
Separation and Analysis of HCH Isomers
Due to the production of a mixture of isomers, the separation and analysis of the individual components are critical steps, particularly for the isolation of the insecticidally active γ-HCH.
Fractional Crystallization for Lindane Isolation
The primary method for separating γ-HCH from the technical-grade mixture is fractional crystallization, which leverages the different solubilities of the isomers in various solvents.[3]
Detailed Methodology:
-
Solvent Selection: Methanol is a commonly used solvent for this separation process.[2][3]
-
Dissolution: Dissolve the technical-grade HCH mixture in hot methanol to create a saturated solution.
-
Cooling and Crystallization: Slowly cool the solution. The less soluble isomers, primarily the α- and β-isomers, will precipitate out first.
-
Filtration: Filter the solution to remove the precipitated α- and β-isomers.
-
Isolation of γ-HCH: The filtrate is now enriched with the more soluble γ-isomer. Further concentration and cooling of the filtrate will induce the crystallization of γ-HCH.[3]
-
Purification: The obtained γ-HCH can be further purified through recrystallization to achieve a purity of over 99%, which is classified as lindane.[7]
Analytical Techniques for Isomer Quantification
Accurate quantification of the different HCH isomers is essential for quality control and environmental monitoring. Gas chromatography (GC) is the technique of choice for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Principle: GC separates the volatile HCH isomers based on their boiling points and interaction with the stationary phase of the GC column. Mass spectrometry then provides definitive identification and quantification of each isomer.[3]
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).[3]
-
Sample Preparation: Samples are typically extracted with an organic solvent like hexane or dichloromethane.[3]
-
GC Conditions:
-
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms) is commonly used.[3]
-
Injector: Splitless injection is often employed for trace analysis, with a typical injector temperature of around 250°C.[3]
-
Oven Temperature Program: A temperature gradient is utilized to effectively separate the isomers.[3]
-
-
MS Conditions:
The following table summarizes key physicochemical properties of the common HCH isomers, which are relevant to their separation and environmental fate.
| Property | α-HCH | β-HCH | γ-HCH (Lindane) | δ-HCH |
| Water Solubility (g/L at 25°C) | 0.002 | 0.0002 | 0.0073 | 0.0314 |
| Vapor Pressure (mm Hg at 20°C) | 4.5 x 10⁻⁵ | 3.6 x 10⁻⁷ | 4.20 x 10⁻⁵ | 3.5 x 10⁻⁵ |
| Log Kₒw (Octanol-Water Partition Coefficient) | 3.80 | 3.78 | 3.72 | 4.14 |
| (Data sourced from the National Toxicology Program)[2] |
Insecticidal Action, Environmental Impact, and Health Considerations
Mechanism of Insecticidal Action
The potent insecticidal activity of lindane (γ-HCH) stems from its action as a neurotoxin.[1] It primarily functions as a non-competitive antagonist of the GABA-gated chloride channel (GABAA receptor) in the nervous system of insects.[8][10] By blocking the influx of chloride ions, it leads to hyperexcitability of the central nervous system, resulting in convulsions, paralysis, and ultimately, the death of the insect.[8]
Environmental Persistence and Toxicity
The widespread agricultural use of technical-grade HCH and lindane has led to significant environmental contamination.[11] HCH isomers are classified as persistent organic pollutants (POPs) due to their resistance to degradation, long-range environmental transport, and bioaccumulation in food chains.[12][13]
The production of lindane is notoriously inefficient, generating approximately nine tons of toxic waste isomers for every ton of lindane produced.[1] This has resulted in numerous contaminated sites worldwide.[11][14]
Health Risks
Exposure to HCH isomers is associated with a range of adverse health effects in humans and wildlife.[11] They are considered possible human carcinogens and endocrine disruptors.[11][15] The various isomers exhibit different toxicological profiles, with some being more persistent and toxic than lindane itself.[1][16] Due to these significant environmental and health concerns, the production and use of lindane have been banned or severely restricted in many countries under the Stockholm Convention on Persistent Organic Pollutants.[1]
Conclusion
The photochemical synthesis of this compound from benzene is a well-established industrial process that has historically been significant for the production of the insecticide lindane. While the chemistry of the free-radical addition of chlorine to benzene is straightforward, the process's lack of stereoselectivity necessitates complex separation procedures to isolate the desired γ-isomer. The significant environmental persistence and toxicity of HCH isomers have led to a global decline in their production and use. This guide has provided a detailed technical overview of the synthesis, separation, and analysis of HCH, alongside a critical examination of its environmental and health implications, offering valuable insights for professionals in the chemical and environmental sciences.
References
-
Nayyar, N., Sangwan, N., Kohli, P., Verma, H., Kumar, R., Negi, V., Oldach, P., Mahato, N. K., Gupta, V., & Lal, R. (2014). This compound: persistence, toxicity and decontamination. Reviews on environmental health, 29(1-2), 49–52. [Link]
-
Lindane Education And Research Network. (n.d.). gamma-Hexachlorocyclohexane. Retrieved from [Link]
-
Wikipedia. (2024, February 5). Lindane. Retrieved from [Link]
-
National Toxicology Program. (2011). Report on Carcinogens, Twelfth Edition. U.S. Department of Health and Human Services, Public Health Service. Retrieved from [Link]
-
Alonso, J., et al. (2017). HCH-Contaminated Soils and Remediation Technologies. ResearchGate. [Link]
- Hooker, T. N. (1950). Process for separating the isomers of this compound. U.S. Patent No. 2,573,676. Washington, DC: U.S.
-
Padhi, S., & Pati, B. (2016). Severity of persistence and toxicity of this compound (hch) to the environment-a current approach. Scholarly Research Journal for Interdisciplinary Studies. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2005). Toxicological Profile for this compound. Atlanta, GA: U.S. Department of Health and Human Services, Public Health Service. [Link]
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Environment Canada. (2003). Lindane – a review of toxicity and environmental fate. Retrieved from [Link]
-
Lal, R., et al. (2014). This compound: Persistence, toxicity and decontamination. ResearchGate. [Link]
-
Walker, K., et al. (2000). Differential Toxicity and Environmental Fates of this compound Isomers. ResearchGate. [Link]
-
AERU, University of Hertfordshire. (n.d.). Lindane (Ref: OMS 17). Retrieved from [Link]
-
Siyaka, I. H. (2012). Analysis of the insecticide this compound isomers in biological media. A review. ResearchGate. [Link]
-
Bashir, S., et al. (2015). Compound specific isotope analysis of this compound isomers: a method for source fingerprinting and field investigation. Rapid Communications in Mass Spectrometry. [Link]
-
Cromer, B. A., et al. (2013). Mechanism of action of the insecticides, lindane and fipronil, on glycine receptor chloride channels. PLoS One. [Link]
-
Wikipedia. (2023, December 14). This compound. Retrieved from [Link]
-
Llompart, M., et al. (2004). Troubleshooting in the Analysis of this compound Isomers in Agar-Agar Culture Media. Journal of Liquid Chromatography & Related Technologies. [Link]
-
BYJU'S. (n.d.). Preparation of Benzene hexachloride. Retrieved from [Link]
-
Vijgen, J. (2006). The Legacy of Lindane HCH Isomer Production. International HCH & Pesticides Association. [Link]
-
Semmens, M. J., et al. (1993). Removal of this compound isomers from water by membrane extraction into oil. ResearchGate. [Link]
-
El-Shahawi, M. S., et al. (2013). Hexachlorocyclohexanes Including Lindane. ResearchGate. [Link]
-
Goss, K. U., et al. (2008). Partition Behavior of this compound Isomers. ResearchGate. [Link]
- Marsel, C. J., & Krekeler, H. (1956). Process for photochemical chlorination. U.S. Patent No. 2,738,320. Washington, DC: U.S.
-
PharmaCompass. (n.d.). Lindane. Retrieved from [Link]
-
International Programme on Chemical Safety. (1991). This compound (Mixed Isomers) (PIM 257). Retrieved from [Link]
-
Wang, L., et al. (2020). Photochemical Reactions of Benzene with Chlorine Radicals in Atmospheric Aqueous Phase. ResearchGate. [Link]
-
Chemistry Stack Exchange. (2021). Possibility of further chlorination of this compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 727, this compound. Retrieved from [Link]
- Hardie, D. W. F. (1950). Photochemical preparation of gamma benzene hexachloride. U.S. Patent No. 2,529,803. Washington, DC: U.S.
-
German Environmental Specimen Bank. (n.d.). This compound. Retrieved from [Link]
-
Testbook. (n.d.). Chlorination of benzene under photochemical condition takes. Retrieved from [Link]
- Bing, J. Y., & Cotter, R. J. (1972). Selective chlorination of benzene and chlorobenzene using a catalyst of aluminum chloride and stannic chloride or titanium tetrachloride. U.S. Patent No. 3,636,171. Washington, DC: U.S.
-
Clark, J. (2023). Halogenation of Benzene and Methylbenzene. Chemistry LibreTexts. [Link]
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- 16. researchgate.net [researchgate.net]
Methodological & Application
enantioselective analysis of chiral HCH isomers using GC
Application Note: AN-HCH-2026
Precision Enantioselective Gas Chromatography for
Executive Summary
This protocol details the enantioselective separation of
The Enantiomeric Fraction (EF) serves as a critical forensic marker. Technical HCH is racemic (
Theoretical Basis: Chiral Recognition Mechanism
Standard non-polar capillary columns (e.g., 5% phenyl-methylpolysiloxane) separate HCH isomers based on boiling point and polarity but cannot resolve enantiomers. Chiral resolution requires a stationary phase capable of Host-Guest Chemistry .
-
The Host: Tert-butyldimethylsilyl-
-cyclodextrin (TBDMS- -CD). -
The Mechanism: The
-HCH enantiomers form transient inclusion complexes with the hydrophobic cavity of the cyclodextrin. The stability of these complexes differs due to steric hindrance between the chlorine atoms of the HCH ring and the silyl substituents of the cyclodextrin rim. -
Thermodynamics: The enantiomer forming the more stable complex is retained longer (elutes second).
Instrumentation & Materials
GC-MS Configuration
-
System: Agilent 8890 GC coupled with 5977B MSD (or equivalent).
-
Inlet: Split/Splitless (SSL), kept at 250°C.
-
Detector Mode: Selected Ion Monitoring (SIM) for maximum sensitivity.
-
Carrier Gas: Helium (99.999%), Constant Flow 1.0 mL/min.
Column Selection (Critical)
The separation of
-
Primary Choice: BGB-172 (20% tert-butyldimethylsilyl-
-cyclodextrin dissolved in OV-1701).-
Dimensions: 30 m
0.25 mm IDngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> 0.25 µm df.[1] -
Rationale: Proven "Gold Standard" for organochlorine separation with minimal bleed.
-
-
Alternative: Rt-ßDEXsm (Restek).
Reagents
-
Solvents: n-Hexane, Dichloromethane (DCM), Acetone (Pesticide Grade).
-
Cleanup: Florisil (60-100 mesh), Activated Copper (for sulfur removal).
-
Standards:
Experimental Protocol
Sample Preparation (Sediment/Soil)
Note: HCHs are volatile. Avoid rotary evaporation to dryness.
-
Extraction: Weigh 10 g of dried, homogenized soil. Mix with anhydrous Na₂SO₄. Extract via Soxhlet for 16 hours using 150 mL DCM:Hexane (1:1).
-
Sulfur Removal: Add activated copper turnings to the extract until they no longer turn black. (Sulfur interferes heavily with ECD and MS signals).
-
Lipid Removal: If analyzing biota or high-organic soil, treat extract with concentrated H₂SO₄ (carefully) or pass through an acidified silica gel column.
-
Fractionation:
-
Pack a glass column with 5 g activated Florisil.
-
Elute with 100 mL Hexane (Fraction 1: PCBs, DDE).
-
Elute with 100 mL Hexane:DCM (85:15) (Fraction 2: HCHs, DDTs). Collect this fraction.
-
-
Concentration: Reduce volume to 1 mL using a gentle stream of Nitrogen (TurboVap) at 30°C. Transfer to GC vial.
Instrumental Method
GC Oven Program (Optimized for BGB-172):
The ramp rate must be slow during the elution window to maximize resolution (
| Stage | Rate (°C/min) | Temperature (°C) | Hold Time (min) |
| Initial | - | 90 | 1.0 |
| Ramp 1 | 20 | 150 | 0 |
| Ramp 2 | 1.0 | 200 | 10.0 |
| Ramp 3 | 20 | 230 | 5.0 |
Total Run Time: ~45 minutes. Note: The critical separation occurs during the 150–200°C slow ramp.
MS Acquisition (SIM Mode):
| Analyte | Quant Ion (m/z) | Qual Ion 1 (m/z) | Qual Ion 2 (m/z) |
|---|
|
Data Analysis & Interpretation
Peak Identification
Do not rely solely on literature elution orders, as they can reverse based on column batch or temperature program.
-
Inject the Racemic Standard to establish the retention time window and verify resolution (
). -
Inject the Pure (+)-
-HCH standard to confirm which peak corresponds to the (+) enantiomer.
Calculating Enantiomeric Fraction (EF)
The EF is the standard metric for reporting chiral signatures.
-
EF = 0.50: Racemic. Indicates fresh technical HCH input or lack of biological degradation.
-
EF
0.50: Non-racemic. Indicates "weathered" or biologically processed residues.ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
Workflow Diagram
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Peak Co-elution | Matrix interference or fast ramp. | Slow oven ramp to 0.5°C/min; use MS-SIM for specificity. |
| Racemic Standard shifts | Active sites in liner. | Replace liner; trim column guard (0.5 m). |
| EF Drift in Standards | Injector discrimination. | Check splitless hold time; ensure liner is deactivated. |
| Low Sensitivity | Sulfur contamination. | Re-treat extract with activated Copper. |
Validation Criteria:
-
Resolution (
): > 1.2 (Baseline separation preferred). -
Racemic Standard EF: Must measure
. -
Blanks: No detectable HCH > 5% of LOQ.
References
-
Bidleman, T. F., & Falconer, R. L. (1999). Enantiomer Ratios for Apportioning Two Sources of Chiral Compounds. Environmental Science & Technology, 33(13), 2299–2301. Link
-
Kallenborn, R., et al. (2001). Chiral Environmental Contaminants: Determination of Enantiomers of Chiral Organochlorine Pesticides. Handbook of Environmental Chemistry. Link
-
Hühnerfuss, H., & Shah, M. R. (2009). Enantioselective Chromatography – A Powerful Tool for the Discrimination of Biotic and Abiotic Transformation Processes of Chiral Environmental Pollutants. Journal of Chromatography A, 1216(3), 481–502. Link
-
Hegelund, P., et al. (2002). High-resolution gas chromatography with electron capture detection for the determination of enantiomeric fractions of α-hexachlorocyclohexane in soil. Journal of Chromatography A. Link
-
Restek Corporation. (2023). Chiral Column Selection Guide for Environmental Analysis. Link
Sources
Unlocking the Bioremediation Potential of Microbes: A Guide to the Degradative Pathways of β-Hexachlorocyclohexane
Introduction: The Persistent Challenge of β-Hexachlorocyclohexane
Hexachlorocyclohexane (HCH), a synthetic organochlorine pesticide, has left a lasting legacy of environmental contamination worldwide. Among its isomers, beta-hexachlorocyclohexane (β-HCH) is of particular concern due to its high persistence, bioaccumulation potential, and toxicity.[1][2] Its unique chemical structure, with all six chlorine atoms in equatorial positions, confers significant stability, making it the most recalcitrant of the common HCH isomers.[3] As regulatory bodies tighten restrictions on persistent organic pollutants (POPs), the need for effective remediation strategies for HCH-contaminated sites has become increasingly urgent. Bioremediation, leveraging the metabolic capabilities of microorganisms, presents a promising and environmentally sustainable approach to detoxify these contaminated environments.[2]
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the microbial degradation pathways of β-HCH. We will explore both aerobic and anaerobic routes of transformation, the key enzymes and genes involved, and provide detailed protocols for the isolation, characterization, and analysis of β-HCH degrading microorganisms and their metabolic products.
The Microbial Arsenal: Degradation Pathways of β-HCH
Microorganisms have evolved diverse strategies to utilize β-HCH as a substrate, breaking it down into less harmful compounds. These degradative processes can be broadly categorized into aerobic and anaerobic pathways, each involving distinct microbial players and enzymatic machinery.
Aerobic Degradation: The Lin Pathway in Focus
The primary mechanism for the aerobic breakdown of HCH isomers, including the slow degradation of β-HCH, is the well-characterized "lin" pathway, predominantly found in sphingomonads.[4]
The key enzyme initiating the degradation of β-HCH in this pathway is the haloalkane dehalogenase, LinB.[5] Unlike other HCH isomers, β-HCH is not a substrate for the initial dehydrochlorinase, LinA.[5] LinB catalyzes the hydrolytic dehalogenation of β-HCH to produce 2,3,4,5,6-pentachlorocyclohexanol (PCHL).[5] While PCHL is more water-soluble and less stable than its parent compound, its further degradation can be a rate-limiting step in some organisms.[5]
The genes encoding the enzymes of the lin pathway have been extensively studied and are typically located on plasmids, facilitating their horizontal transfer among microbial populations. The core lin genes include:
-
linA : Encodes a dehydrochlorinase (not active on β-HCH).
-
linB : Encodes a haloalkane dehalogenase responsible for the initial attack on β-HCH.[5]
-
linC : Encodes a dehydrogenase.[6]
-
linD : Encodes a reductive dechlorinase.[6]
-
linE : Encodes a ring cleavage oxygenase.
-
linF : Encodes a maleylacetate reductase.[6]
The coordinated expression of these genes leads to the eventual mineralization of HCH isomers. However, the efficiency of the lin pathway for β-HCH is notably lower compared to other isomers, highlighting the recalcitrant nature of this compound.[2]
Visualization of the Aerobic β-HCH Degradation Pathway
Caption: Aerobic degradation of β-HCH initiated by LinB.
Anaerobic Degradation: A Reductive Approach
Under anoxic conditions, a different set of microorganisms and enzymatic reactions are responsible for the transformation of β-HCH. This process, known as reductive dechlorination or dehalorespiration, involves the sequential removal of chlorine atoms.
A key player in the anaerobic degradation of β-HCH is the genus Dehalobacter. In a co-culture with a Sedimentibacter species, Dehalobacter has been shown to reductively dechlorinate β-HCH to benzene and chlorobenzene.[7] This process is a form of anaerobic respiration where β-HCH serves as the terminal electron acceptor.
The proposed anaerobic pathway involves the following steps:
-
Dichloroelimination: Successive removal of two chlorine atoms.
-
Dehydrochlorination: Removal of a hydrogen and a chlorine atom.
This ultimately leads to the formation of less chlorinated and more biodegradable aromatic compounds.[8] However, a significant challenge in anaerobic degradation is the strong adsorption of β-HCH to soil and sediment, which can limit its bioavailability to microorganisms.[7] Degradation is often faster in liquid or slurry conditions.[7]
Visualization of the Anaerobic β-HCH Degradation Pathway
Caption: Anaerobic degradation of β-HCH to benzene and chlorobenzene.
Protocols for the Study of β-HCH Degradation
The following section provides detailed, field-proven protocols for key experiments in the study of β-HCH microbial degradation.
Protocol 1: Enrichment and Isolation of β-HCH Degrading Microorganisms
Objective: To enrich and isolate microorganisms capable of degrading β-HCH from contaminated soil or sediment samples.
A. Aerobic Degraders (e.g., Sphingobium sp.)
Materials:
-
HCH-contaminated soil or sediment sample.
-
Minimal Salts Medium (MSM): (per liter) 1.0 g K₂HPO₄, 1.0 g KH₂PO₄, 1.0 g NH₄NO₃, 0.5 g MgSO₄·7H₂O, 0.02 g CaCl₂, 0.01 g FeCl₃, 1000 mL deionized water, pH 7.0.[9]
-
β-HCH stock solution (1000 mg/L in acetone).
-
Sterile flasks, petri dishes, and incubator.
Procedure:
-
Enrichment:
-
Add 1 g of the soil/sediment sample to a 250 mL flask containing 100 mL of sterile MSM.
-
Spike the medium with β-HCH to a final concentration of 10 mg/L.
-
Incubate at 30°C on a rotary shaker at 150 rpm for 2-4 weeks.
-
After significant turbidity is observed, transfer 10 mL of the culture to 90 mL of fresh MSM with β-HCH and continue incubation. Repeat this step 3-5 times to enrich for β-HCH degraders.
-
-
Isolation:
-
Prepare serial dilutions (10⁻¹ to 10⁻⁶) of the final enrichment culture in sterile saline (0.85% NaCl).
-
Spread 100 µL of each dilution onto MSM agar plates supplemented with β-HCH (10 mg/L) as the sole carbon source.
-
Incubate the plates at 30°C for 7-14 days.
-
Select morphologically distinct colonies and streak them onto fresh MSM agar plates to obtain pure cultures.
-
B. Anaerobic Degraders (e.g., Dehalobacter sp.)
Materials:
-
HCH-contaminated soil or sediment sample.
-
Anaerobic methanogenic mineral medium.
-
Electron donors (e.g., lactate, acetate, H₂/CO₂).
-
β-HCH stock solution.
-
Anaerobic glove box or chamber.
-
Serum bottles with butyl rubber stoppers.
Procedure:
-
Enrichment:
-
Inside an anaerobic chamber, add 5 g of the soil/sediment sample to a 120 mL serum bottle containing 50 mL of anaerobic medium.
-
Add an electron donor (e.g., 10 mM lactate) and β-HCH (final concentration 5-10 mg/L).
-
Seal the bottles and incubate in the dark at 30°C.
-
Monitor the degradation of β-HCH over time using GC-MS.
-
Once degradation is observed, transfer an aliquot (5-10%) of the culture to fresh anaerobic medium. Repeat this transfer several times.
-
-
Isolation:
-
Isolation of strict anaerobes like Dehalobacter is challenging and often requires techniques like serial dilution to extinction or the use of solid anaerobic media in roll tubes or plates within an anaerobic chamber.
-
Protocol 2: Analysis of β-HCH and its Metabolites by GC-MS
Objective: To quantify β-HCH and identify its degradation products in culture samples.
Materials:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column suitable for organochlorine pesticide analysis (e.g., DB-5ms or equivalent).
-
Ethyl acetate or hexane (pesticide residue grade).
-
Anhydrous sodium sulfate.
-
Sample vials.
Procedure:
-
Sample Preparation (Liquid Culture):
-
Take a 10 mL aliquot of the culture.
-
Perform a liquid-liquid extraction by adding 10 mL of ethyl acetate and shaking vigorously for 2 minutes.
-
Allow the phases to separate and collect the upper organic layer.
-
Repeat the extraction twice more and pool the organic extracts.
-
Dry the extract by passing it through a column of anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
-
GC-MS Analysis:
-
Injector: Splitless mode, 250°C.
-
Oven Program: Initial temperature 80°C for 1 min, ramp to 180°C at 20°C/min, then to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Detector: Electron ionization (EI) at 70 eV. Scan range 50-500 m/z.
-
Identification: Compare the retention times and mass spectra of the peaks in the sample with those of authentic standards of β-HCH and potential metabolites (e.g., PCHL, benzene, chlorobenzene).
-
Data Presentation: Degradation of β-HCH by an Enriched Microbial Consortium
| Time (days) | β-HCH Concentration (mg/L) | Chlorobenzene Concentration (mg/L) | Benzene Concentration (mg/L) |
| 0 | 10.0 | 0.0 | 0.0 |
| 7 | 6.2 | 1.5 | 0.8 |
| 14 | 2.1 | 3.8 | 2.1 |
| 21 | < 0.1 | 4.5 | 2.9 |
Protocol 3: Molecular Detection of lin Genes by PCR
Objective: To detect the presence of lin genes (specifically linB for β-HCH) in isolated bacteria or environmental DNA.
Materials:
-
DNA extraction kit for soil or bacterial cultures.[3]
-
PCR thermocycler.
-
Taq DNA polymerase and dNTPs.
-
Primers specific for the linB gene.
-
Agarose gel electrophoresis system.
Procedure:
-
DNA Extraction:
-
PCR Amplification:
-
Set up a 25 µL PCR reaction containing: 1 µL of template DNA (50-100 ng), 2.5 µL of 10x PCR buffer, 0.5 µL of dNTPs (10 mM), 1 µL of each primer (10 µM), and 0.25 µL of Taq polymerase.
-
Example linB primers: (Consult recent literature for validated primer sets).
-
PCR Conditions: Initial denaturation at 95°C for 5 min; 30 cycles of 95°C for 30 s, 55-60°C (annealing temperature specific to primers) for 30 s, and 72°C for 1 min; final extension at 72°C for 10 min.[11]
-
-
Analysis:
-
Run the PCR products on a 1.5% agarose gel.
-
Visualize the DNA bands under UV light after staining with a DNA-binding dye. The presence of a band of the expected size indicates the presence of the linB gene.
-
Visualization of the Experimental Workflow
Caption: Workflow for studying β-HCH microbial degradation.
Challenges and Future Perspectives
The bioremediation of β-HCH is not without its challenges. The inherent recalcitrance of the molecule often leads to slow degradation rates.[9] The isolation of effective degrading microorganisms can be difficult, and their performance in the complex and variable conditions of a contaminated site may differ from that in the laboratory.[11] Furthermore, the formation of potentially toxic intermediates requires careful monitoring of the entire degradation pathway.
Future research should focus on:
-
Discovery of novel enzymes and microorganisms: Exploring diverse environments for microbes with enhanced β-HCH degradation capabilities.
-
Metabolic engineering: Modifying existing microbial pathways to improve the efficiency and completeness of β-HCH degradation.
-
Consortium-based approaches: Utilizing the synergistic interactions between different microbial species to achieve complete mineralization.
-
Field-scale implementation: Developing and optimizing bioremediation strategies, such as biostimulation and bioaugmentation, for real-world applications.
By continuing to unravel the intricate microbial pathways for β-HCH degradation and by developing robust and practical methodologies, the scientific community can pave the way for effective and sustainable solutions to this persistent environmental problem.
References
-
van Doesburg, W., van Eekert, M. H. A., Middeldorp, P. J. M., Balk, M., Schraa, G., & Stams, A. J. M. (2005). Reductive dechlorination of β-hexachlorocyclohexane (β-HCH) by a Dehalobacter species in coculture with a Sedimentibacter sp. FEMS Microbiology Ecology, 54(1), 87–95. [Link]
-
Lal, R., Pandey, G., Sharma, P., Kumari, K., Malhotra, S., Pandey, R., ... & Holliger, C. (2010). Biochemistry of microbial degradation of this compound and prospects for bioremediation. Microbiology and molecular biology reviews, 74(1), 58-80. [Link]
-
Ahemad, M., & Khan, M. S. (2012). Enrichment and isolation of endosulfan-degrading microorganisms. Journal of environmental science and health, Part B, 47(4), 326-334. [Link]
-
Nagata, Y., Ohtomo, R., Miyauchi, K., Fukuda, M., Yano, K., & Takagi, M. (2004). Degradation of β-Hexachlorocyclohexane by Haloalkane Dehalogenase LinB from Sphingomonas paucimobilis UT26. Applied and Environmental Microbiology, 70(8), 5033-5036. [Link]
-
Willett, K. L., Ulrich, E. M., & Hites, R. A. (1998). Differential toxicity and environmental fates of this compound isomers. Environmental Science & Technology, 32(15), 2197-2207. [Link]
-
Wu, Y., et al. (2021). Purification Effects on β-HCH Removal and Bacterial Community Differences of Vertical-Flow Constructed Wetlands with Different Vegetation Plantations. Water, 13(23), 3416. [Link]
-
ATSDR. (2005). Toxicological Profile for alpha-, beta-, gamma-, and delta-Hexachlorocyclohexane. Agency for Toxic Substances and Disease Registry, U.S. Public Health Service. [Link]
-
Middeldorp, P. J. M., van Aalst-van Leeuwen, M. A., Stams, A. J. M., & Schraa, G. (1996). Anaerobic transformation of β-hexachlorocyclohexane and other this compound isomers in soil slurries. Environmental science & technology, 30(7), 2345-2349. [Link]
-
Zhang, X., et al. (2020). Insights Into the Biodegradation of Lindane (γ-Hexachlorocyclohexane) Using a Microbial System. Frontiers in Microbiology, 11, 584. [Link]
-
Phillips, T. M., Seech, A. G., Lee, H., & Trevors, J. T. (2005). Biodegradation of this compound (HCH) by microorganisms. Biodegradation, 16(4), 363-392. [Link]
-
Prokop, Z., et al. (2003). Catalytic Mechanism of the Haloalkane Dehalogenase LinB from Sphingomonas paucimobilis UT26. Journal of Biological Chemistry, 278(49), 49035-49042. [Link]
-
Agilent Technologies. (2021). GC/MS/MS Pesticide Residue Analysis. [Link]
-
van Doesburg, W., et al. (2005). Reductive Dechlorination of Beta-Hexachlorocyclohexane (beta-HCH) by a Dehalobacter Species in Coculture With a Sedimentibacter Sp. FEMS Microbiology Ecology, 54(1), 87-95. [Link]
-
Sharma, R., et al. (2014). Effect of food processing on degradation of this compound and its isomers in milk. Journal of Food Science and Technology, 51(11), 3415-3420. [Link]
-
Bustin, S. A. (2002). Real-Time PCR: Revolutionizing Detection and Expression Analysis of Genes. Journal of Molecular Endocrinology, 29(1), 23-39. [Link]
-
Kovačič, A., et al. (2014). GC-MS method for the simultaneous determination of beta-blockers, flavonoids, isoflavones and their metabolites in human urine. Journal of Chromatography B, 945-946, 127-136. [Link]
-
Lal, D., et al. (2015). Bacterial diversity and real-time PCR based assessment of linA and linB gene distribution at this compound contaminated sites. Journal of Basic Microbiology, 55(3), 363-373. [Link]
-
Mehr, A. S., et al. (2018). Detection of LinA Gene in the Transfected Pseudomonas plecoglossicida... Journal of Applied Biotechnology Reports, 5(4), 143-148. [Link]
-
Gitahi, S. M., et al. (2022). Draft Genome Sequences of Two Sphingobium Species Associated with this compound (HCH) Degradation Isolated from an HCH-Contaminated Soil. Microbiology Resource Announcements, 11(2), e01131-21. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. inscr.co.in [inscr.co.in]
- 3. Methods for microbial DNA extraction from soil for PCR amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation of PCR-quality Genomic DNA from Soils Impacted with Extra Heavy Crude Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One moment, please... [caver.cz]
- 6. researchgate.net [researchgate.net]
- 7. Biochemistry of Microbial Degradation of this compound and Prospects for Bioremediation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Environmental Microbiology: Microbial degradation of recalcitrant compounds | PPTX [slideshare.net]
- 9. Degradation Characteristics and Remediation Ability of Contaminated Soils by Using β-HCH Degrading Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academicjournals.org [academicjournals.org]
- 11. semanticscholar.org [semanticscholar.org]
Application Note: Development of High-Sensitivity Immunoassays for Rapid HCH (Lindane) Detection
Executive Summary & Scientific Rationale
Hexachlorocyclohexane (HCH), particularly its
This guide details the development of a Competitive Enzyme-Linked Immunosorbent Assay (ic-ELISA) and a Lateral Flow Immunoassay (LFIA) for HCH. The core scientific challenge lies in the nature of HCH: it is a small, lipophilic molecule (<300 Da) with no natural functional groups for protein conjugation. Therefore, the success of this assay hinges entirely on Phase 1: Hapten Design , where a surrogate molecule must be synthesized to elicit antibodies that recognize the specific spatial arrangement of chlorine atoms on the cyclohexane ring.
Phase 1: Hapten Design & Immunogen Synthesis
The Foundation of Specificity
HCH is a hapten; it is not immunogenic alone. To generate antibodies, it must be conjugated to a carrier protein (e.g., BSA, KLH). The critical error in many failed assays is masking the characteristic chlorine distribution during conjugation.
Structural Strategy
We cannot simply "attach" HCH to a protein. We must synthesize a hapten mimic.
-
Target Epitope: The specific
(or similar) conformation of the Cl atoms. -
Linker Chemistry: A spacer arm (C4–C6 length) is required to project the HCH ring away from the carrier protein, preventing steric hindrance during antibody binding.
Recommended Hapten Synthesis Route:
-
Precursor: Start with a polychlorinated phenol or aniline derivative that mimics the electron density of HCH.
-
Functionalization: Introduce a carboxyl-terminated spacer (e.g., using succinic anhydride or mercaptopropionic acid) to create a "functionalized hapten."
-
Conjugation: Use the Active Ester Method (EDC/NHS) to covalently bind the hapten's carboxyl group to the amine groups (Lysine residues) of the carrier protein (BSA for immunization, OVA for coating).
Workflow Visualization
Figure 1: Critical path for immunogen synthesis. The linker length determines the "visibility" of the hapten to the immune system.
Phase 2: Antibody Screening & Characterization
Once serum (polyclonal) or hybridoma supernatant (monoclonal) is obtained, it must be screened. Do not use a standard direct ELISA; you must use an Indirect Competitive ELISA (ic-ELISA) immediately to verify that the antibody recognizes free HCH, not just the hapten-linker-protein complex.
The Checkboard Titration
This is the only way to determine the optimal coating antigen concentration and antibody dilution simultaneously.
| Row/Col | Coat 0.5 µg/mL | Coat 1.0 µg/mL | Coat 2.0 µg/mL | Coat 4.0 µg/mL |
| Ab 1:1000 | OD 0.8 | OD 1.2 | OD 1.8 | OD >2.5 |
| Ab 1:2000 | OD 0.4 | OD 0.7 | OD 1.1 (Ideal) | OD 1.6 |
| Ab 1:4000 | OD 0.2 | OD 0.4 | OD 0.6 | OD 0.9 |
-
Target: Select the pair that gives an OD of ~1.0–1.2 (saturation plateau) to ensure sufficient signal dynamic range for competition.
Protocol: Optimized Indirect Competitive ELISA (ic-ELISA)
This protocol is the "workhorse" for quantification. It relies on the principle that Free HCH (sample) competes with Immobilized HCH-OVA (plate) for the Antibody.
Mechanism: High HCH in sample
Materials[1][2][3][4][5][6]
-
Coating Antigen: Hapten-OVA conjugate (0.5–2.0 µg/mL).
-
Primary Antibody: Anti-HCH (optimized dilution).
-
Secondary Antibody: HRP-conjugated Goat Anti-Rabbit/Mouse IgG.
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).
-
Stop Solution: 2M H₂SO₄.
Step-by-Step Methodology
-
Coating: Dispense 100 µL/well of Coating Antigen in Carbonate Buffer (pH 9.6). Incubate overnight at 4°C.
-
Why? High pH ensures deprotonation of protein residues for hydrophobic binding to polystyrene.
-
-
Blocking: Wash 3x with PBST. Add 200 µL/well of 1% BSA or 5% Skim Milk. Incubate 1h at 37°C.
-
Why? Prevents non-specific binding of the antibody to the plastic, which causes high background noise.
-
-
Competition (The Critical Step):
-
Add 50 µL of Standard/Sample (Free HCH).
-
Immediately add 50 µL of Primary Antibody.
-
Incubate 1h at 37°C.
-
Note: The antibody now partitions between the liquid phase (sample) and solid phase (plate) based on affinity equilibrium.
-
-
Secondary Labeling: Wash 3x. Add 100 µL HRP-Secondary Antibody. Incubate 45 min at 37°C.
-
Detection: Wash 5x. Add 100 µL TMB.[1] Incubate 15 min in dark (blue color develops).
-
Stop: Add 50 µL Stop Solution (color turns yellow). Read Absorbance at 450 nm.[2]
Mechanism Visualization
Figure 2: The competitive mechanism. Signal is inversely proportional to analyte concentration.
Phase 4: Rapid Field Detection (Lateral Flow Immunoassay)
For field applications, we translate the ELISA into a Lateral Flow Strip (LFIA).
Key Difference: Instead of an enzyme substrate, we use Colloidal Gold (40nm) as the reporter.
LFIA Architecture
-
Conjugate Pad: Contains dried Gold-Labeled Anti-HCH Antibody.
-
Test Line (T): Coated with Hapten-OVA (Capture Antigen).
-
Control Line (C): Coated with Goat Anti-Mouse IgG (Secondary Ab).
Interpretation
-
Negative Sample (No HCH): Gold-Ab flows freely, binds to the Test Line (Hapten-OVA). Result: Two Red Lines (T and C).
-
Positive Sample (High HCH): HCH in sample saturates the Gold-Ab sites. The Ab cannot bind to the Test Line. Result: One Red Line (C only).
Validation Parameters & Data Analysis
To ensure scientific integrity, the assay must be validated against GC-MS.
Sensitivity & Specificity Table
| Parameter | ELISA Performance | GC-MS Performance | Notes |
| Limit of Detection (LOD) | 0.5 – 2.0 ng/mL | 0.01 – 0.1 ng/mL | ELISA is sufficient for screening regulatory limits. |
| Throughput | 96 samples / 3 hours | 1 sample / 30 mins | ELISA is superior for high volume. |
| Cost per Sample | < $5.00 | > $50.00 | Includes reagents vs. instrument amortization. |
| Cross-Reactivity | Isomer Specific | Specificity depends on hapten design (Phase 1). |
Matrix Effects
Soil and water samples often contain humic acids that interfere with antibody binding.
-
Solution: Dilute all extracts at least 1:10 in PBS-Tween (0.05%). This minimizes matrix interference while keeping HCH within the detectable range.
References
-
Beasley, H. L., et al. (2000). "An Enzyme Immunoassay for the Organochlorine Insecticide this compound (HCH), Through Conversion to Trichlorophenols." Food and Agricultural Immunology. [3]
-
Creative Diagnostics. "Competitive ELISA Protocol." Application Guide.
-
Bio-Rad Antibodies. "General Competitive ELISA Procedure." Technical Resources.
-
Singh, S., et al. (2011). "Biodegradation of HCH isomers..." (Context on HCH structure for hapten design). 3 Biotech.
-
Meridian Bioscience. "Lateral Flow Immunoassay Development Guide." (Principles of Rapid Test Design).
Sources
Advanced Application Note: Isotopic Labeling in HCH Degradation Studies
Technique: 13C-Stable Isotope Probing (DNA-SIP) & Compound-Specific Isotope Analysis (CSIA)
Target Analyte: Hexachlorocyclohexane (HCH) Isomers (
Executive Summary
This application note details the use of isotopic labeling—specifically Stable Isotope Probing (SIP) and Compound-Specific Isotope Analysis (CSIA) —to elucidate the microbial degradation of this compound (HCH). While traditional degradation assays measure the disappearance of a parent compound, they fail to link this activity to specific microbial taxa or metabolic pathways.
By utilizing
Strategic Rationale & Mechanistic Basis
The "Black Box" Problem in Biodegradation
In standard drug development and environmental toxicology, observing a reduction in HCH concentration does not confirm biological degradation. Physical processes such as sorption to soil organic matter (SOM), volatilization, or abiotic hydrolysis can mimic biodegradation.
The Isotopic Solution
Isotopic labeling resolves this by tracking the heavy isotope (
-
DNA-SIP (Anabolic Tracking): Microbes capable of mineralizing
C-HCH incorporate the heavy carbon into their cellular biomass, including DNA. During isopycnic ultracentrifugation, this "heavy" DNA separates from the "light" ( C) DNA of non-degraders. -
CSIA (Catabolic Fractionation): As enzymes degrade HCH, they preferentially target molecules containing lighter isotopes (
C) due to lower activation energy (Kinetic Isotope Effect). This results in the residual HCH pool becoming enriched in C. The Rayleigh Fractionation model quantifies this shift to verify degradation in situ.
Experimental Workflow: C-HCH DNA-SIP
Materials & Reagents
-
Substrate: [UL-
C ]- -HCH (Lindane), >99 atom % C. -
Control: Unlabeled [
C]- -HCH. -
Matrix: Soil slurry or groundwater microcosm (20 g soil : 50 mL minimal media).
-
Gradient Medium: Cesium Chloride (CsCl), optical grade.
-
Buffer: Gradient Buffer (0.1 M Tris-HCl, 0.1 M KCl, 1 mM EDTA, pH 8.0).
Protocol: Microcosm Setup & Incubation
Objective: Label the active microbial community without inducing "cross-feeding" (labeling of non-degraders via secondary metabolites).
-
Acclimatization: Pre-incubate microcosms for 7 days to stabilize the community.
-
Spiking: Add
C-HCH (dissolved in acetone/carrier) to a final concentration of 50–100 mg/kg.-
Critical Step: Include triplicate
C-HCH controls to define the "light" DNA buoyant density.
-
-
Incubation: Incubate in the dark at 25°C (aerobic) or in an anaerobic chamber (anaerobic).
-
Harvesting: Destructively harvest microcosms at
(50% degradation) to maximize label incorporation while minimizing cross-feeding.
Protocol: DNA Extraction & Ultracentrifugation
Objective: Physically separate
-
Lysis: Extract total genomic DNA using a bead-beating method (e.g., FastDNA Spin Kit) to ensure lysis of Gram-positive degraders like Rhodococcus.
-
Gradient Preparation:
-
Mix 2–5
g of DNA with CsCl solution to a final buoyant density of 1.725 g mL . -
Use a refractometer to verify density (
).
-
-
Ultracentrifugation:
-
Rotor: Vertical or near-vertical (e.g., Beckman VTi 65.2).
-
Conditions: 44,000 rpm (~177,000
) for 36–40 hours at 20°C. -
Self-Validating Step: The long spin time is required to form a stable equilibrium gradient.
-
-
Fractionation:
-
Use a syringe pump to displace the gradient from the bottom of the tube.
-
Collect 12–15 fractions (~400
L each). -
Measure the refractive index of every 3rd fraction to confirm the gradient profile.
-
Visualization of SIP Workflow
The following diagram illustrates the logical flow from incubation to bioinformatic identification.
Caption: Figure 1. Step-by-step workflow for DNA-Stable Isotope Probing (SIP) to identify HCH-degrading microorganisms.
Metabolic Pathway Elucidation
Once the active degraders are identified, understanding the degradation mechanism is critical. HCH degradation generally follows two distinct pathways depending on oxygen availability.
Aerobic Pathway (The Lin System)
In aerobic conditions, Sphingomonads utilize the lin gene system. The pathway involves sequential dehydrochlorination and hydrolytic dechlorination.
-
Key Enzymes: LinA (Dehydrochlorinase), LinB (Haloalkane dehalogenase).
-
Mechanism:
-HCH -Pentachlorocyclohexene (PCCH) 1,4-Tetrachlorobenzene (TCB).
Anaerobic Pathway (Reductive Dechlorination)
In anoxic zones, organisms like Dehalobacter and Desulfococcus utilize HCH as an electron acceptor.
-
Mechanism: Dichloroelimination (removal of two Cl atoms) leads to the formation of Benzene and Monochlorobenzene (MCB).
-
Isotope Effect: Anaerobic degradation typically exhibits a stronger carbon isotope fractionation (
to ‰) compared to aerobic degradation ( ‰) [1, 2].[2][3]
Pathway Visualization
Caption: Figure 2. Divergent metabolic pathways for HCH degradation: Aerobic (Lin pathway, red) vs. Anaerobic (Reductive dechlorination, blue).
Data Analysis & Interpretation
Quantitative Output
To validate the SIP experiment, compare the buoyant density (BD) shifts between
| Parameter | Interpretation | ||
| Buoyant Density (g/mL) | 1.690 – 1.710 | 1.715 – 1.735 | Shift >0.01 g/mL indicates heavy label incorporation. |
| Peak Fraction # | Fractions 8–10 | Fractions 4–6 | "Heavy" DNA migrates further down the gradient. |
| 16S Diversity | High (Total Community) | Low (Specific Degraders) | Enriched taxa in heavy fractions are the active HCH degraders. |
Validation via CSIA (Field Application)
While SIP identifies who is degrading, CSIA confirms how much degradation occurs in the field by measuring the enrichment of
The Rayleigh Equation:
-
: Isotope ratio (
C/ C) at time . -
: Fraction of substrate remaining (
). - : Bulk enrichment factor (specific to the degradation pathway).
Reference Fractionation Factors (
-
Aerobic (Sphingobium):
to ‰ [3].[2][3] -
Anaerobic (Desulfococcus):
to ‰ [3].[3] -
Abiotic (Hydrolysis):
‰ [3].[2]
Note: If field data shows a fractionation of -3.5‰, it strongly suggests anaerobic reductive dechlorination is the dominant mechanism.
References
-
Bashir, S., et al. (2015).[2] Compound Specific Isotope Analysis of this compound Isomers: A Method for Source Fingerprinting and Field Investigation. Weebly. 2
-
Badea, S. L., et al. (2009). Isotope Fractionation during Anaerobic Degradation of gamma-Hexachlorocyclohexane.[3] Environmental Science & Technology.[4][5] (Cited within Bashir et al.)[3]
-
US EPA / CLU-IN. (2008). A Guide for Assessing Biodegradation and Source Identification of Organic Ground Water Contaminants using Compound Specific Isotope Analysis (CSIA).6[7]
-
Nagata, Y., et al. (2007).[8] Aerobic degradation of lindane (gamma-hexachlorocyclohexane) in bacteria and its biochemical and molecular basis. Applied Microbiology and Biotechnology. 8[7]
-
Neufeld, J. D., et al. (2007).[2] DNA stable-isotope probing.[1][4][9][10][11] Nature Protocols. (Standard protocol reference).
-
Enviro.wiki. (2022). Stable Isotope Probing (SIP).[1][4][9][10][11]1[7]
Sources
- 1. Stable Isotope Probing (SIP) - Enviro Wiki [enviro.wiki]
- 2. bsherwoodlollar.weebly.com [bsherwoodlollar.weebly.com]
- 3. Compound-Specific Stable Isotope Analysis: Implications in this compound in-vitro and Field Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. beta-1,2,3,4,5,6-Hexachlorocyclohexane (an/anerobic) Degradation Pathway [eawag-bbd.ethz.ch]
- 6. clu-in.org [clu-in.org]
- 7. researchgate.net [researchgate.net]
- 8. Aerobic degradation of lindane (gamma-hexachlorocyclohexane) in bacteria and its biochemical and molecular basis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DNA Stable-Isotope Probing (DNA-SIP) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | DNA-based stable isotope probing coupled with cultivation methods implicates Methylophaga in hydrocarbon degradation [frontiersin.org]
- 11. Multiple DNA Extractions Coupled with Stable-Isotope Probing of Anthracene-Degrading Bacteria in Contaminated Soil - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioremediation Strategies at Hexachlorocyclohexane (HCH) Contaminated Sites
Introduction: The Persistent Challenge of Hexachlorocyclohexane (HCH) Contamination
This compound (HCH), a synthetic organochlorine pesticide, poses a significant and enduring threat to environmental health.[1] Historically, its most common formulations were technical-grade HCH and lindane (γ-HCH).[2] Technical-grade HCH is a mixture of five main stable isomers: alpha (α), beta (β), gamma (γ), delta (δ), and epsilon (ε).[2] While only the γ-isomer possesses potent insecticidal properties, the production process of lindane generated vast quantities of the other, non-insecticidal isomers, which were often disposed of indiscriminately, leading to widespread and persistent contamination of soil and groundwater.[2][3]
The persistence of HCH isomers, particularly the highly recalcitrant β-HCH, is due to their chemical stability and lipophilic nature, which facilitates their bioaccumulation in the food chain.[4] The toxicity of HCH isomers, including potential carcinogenic effects, necessitates effective remediation strategies for contaminated sites.[4] Bioremediation, which harnesses the metabolic capabilities of microorganisms to degrade or detoxify contaminants, has emerged as a cost-effective and environmentally sustainable approach to address HCH pollution.[3]
This document provides a comprehensive guide to the application of bioremediation strategies for HCH-contaminated sites, intended for researchers, scientists, and environmental professionals. It details the scientific principles, field-proven insights, and step-by-step protocols for laboratory assessment and field implementation of key bioremediation techniques.
Principles of HCH Biodegradation: Microbial Pathways and Key Players
The foundation of HCH bioremediation lies in the enzymatic machinery of specific microorganisms capable of breaking down the stable this compound ring. Biodegradation can occur under both aerobic and anaerobic conditions, following distinct metabolic pathways.[5]
Aerobic Degradation Pathway
Under aerobic conditions, the primary mechanism of HCH degradation is the "Lin pathway," which has been extensively studied in bacteria of the Sphingomonadaceae family, such as Sphingobium japonicum and Sphingobium indicum.[6][7] This pathway involves a series of enzymatic reactions that sequentially remove chlorine atoms from the HCH molecule.
The key enzymes in the upstream Lin pathway include:
-
LinA (Dehydrochlorinase): Initiates the degradation by removing two chlorine atoms from HCH to form pentachlorocyclohexene (PCCH).
-
LinB (Haloalkane Dehalogenase): Converts PCCH to dichlorohydroquinone (DCHQ) through a series of hydrolytic dehalogenation steps.
-
LinC (Dehydrogenase): Further transforms intermediates in the pathway.
-
LinD, LinE, and LinR: These enzymes are involved in the downstream pathway, which ultimately leads to the mineralization of HCH into less harmful compounds that can enter the tricarboxylic acid (TCA) cycle.
Caption: Simplified aerobic degradation pathway of γ-HCH by the Lin pathway enzymes.
Anaerobic Degradation Pathway
Under anaerobic conditions, HCH degradation proceeds through reductive dechlorination, where chlorine atoms are sequentially removed and replaced with hydrogen atoms. This process is often slower than aerobic degradation but is crucial in oxygen-depleted environments like saturated soils and sediments. Various anaerobic bacteria, including species of Clostridium and Dehalobacter, have been implicated in this process.[1] The end products of anaerobic degradation can include monochlorobenzene (MCB) and benzene, which may require subsequent aerobic degradation for complete mineralization.
Key Microbial Players
A diverse range of bacteria and some fungi have been identified with the ability to degrade HCH isomers. The selection of a suitable bioremediation strategy often depends on the presence and activity of these microorganisms at a contaminated site.
| Microbial Genus | Degradation Condition | Key HCH Isomers Degraded | Reference |
| Sphingobium | Aerobic | α, β, γ, δ | [7] |
| Pseudomonas | Aerobic | α, γ, δ | [4] |
| Bacillus | Aerobic | α, β, γ, δ | [4] |
| Rhodococcus | Aerobic | γ | [8] |
| Clostridium | Anaerobic | α, γ | [1] |
| Dehalobacter | Anaerobic | α, β, γ, δ | [1] |
Table 1: Prominent microbial genera involved in HCH degradation.
Site Characterization and Laboratory-Scale Feasibility Studies
Before implementing any field-scale bioremediation strategy, a thorough site characterization and laboratory-scale feasibility study are imperative. This ensures that the chosen approach is tailored to the specific conditions of the contaminated site and has a high probability of success.
Protocol for Site Characterization
Objective: To assess the physical, chemical, and microbiological properties of the HCH-contaminated site to inform the selection of an appropriate bioremediation strategy.
Materials:
-
Soil sampling equipment (augers, core samplers)
-
Sterile sample containers
-
GPS device
-
Chain of custody forms
-
Personal protective equipment (PPE)
Procedure:
-
Develop a Sampling Plan: Design a grid-based or targeted sampling plan to collect representative soil and groundwater samples from different depths and locations within the contaminated area.
-
Sample Collection: Collect soil and groundwater samples following standard environmental protocols to avoid cross-contamination.
-
Physicochemical Analysis: Analyze the samples for:
-
HCH isomer concentrations (α, β, γ, δ)
-
Soil pH, moisture content, and organic matter content
-
Nutrient levels (nitrogen, phosphorus)
-
Presence of other co-contaminants (heavy metals, other pesticides)
-
-
Microbiological Analysis:
-
Enumerate total microbial populations (e.g., plate counts).
-
Isolate and identify indigenous HCH-degrading microorganisms through enrichment cultures.[6]
-
Use molecular techniques (e.g., qPCR) to quantify the abundance of key HCH-degrading genes (e.g., linA, linB).
-
Protocol for Laboratory Microcosm Study
Objective: To evaluate the potential for bioremediation (natural attenuation, biostimulation, and bioaugmentation) under controlled laboratory conditions.
Materials:
-
Serum bottles or Mason jars (1 L)
-
HCH-contaminated soil from the site
-
Nutrient solutions (e.g., ammonium phosphate, molasses)
-
Culture of HCH-degrading bacteria (for bioaugmentation)
-
Gas chromatograph with an electron capture detector (GC-ECD)
Procedure:
-
Microcosm Setup:
-
Add a known amount of sieved, homogenized contaminated soil to each microcosm vessel.
-
Establish different treatment groups in triplicate:
-
Natural Attenuation (Control): Soil with adjusted moisture content only.
-
Biostimulation: Soil amended with nutrients (e.g., nitrogen and phosphorus sources).
-
Bioaugmentation: Soil inoculated with a known HCH-degrading microbial consortium.
-
Combined Approach: Soil with both nutrient amendments and microbial inoculation.
-
Abiotic Control: Sterilized soil to account for non-biological degradation.
-
-
-
Incubation: Incubate the microcosms at a constant temperature (e.g., 25-30°C) for a defined period (e.g., 60-90 days).
-
Sampling and Analysis:
-
Periodically collect soil samples from each microcosm.
-
Extract HCH isomers from the soil samples using an appropriate solvent (e.g., hexane:acetone mixture).
-
Analyze the extracts using GC-ECD according to EPA Method 8081 to determine the concentration of HCH isomers.[8][9]
-
Monitor microbial activity by measuring CO2 evolution or by performing plate counts.
-
Caption: Workflow for a laboratory microcosm study to assess HCH bioremediation potential.
Field-Scale Bioremediation Strategies and Protocols
Based on the results of the site characterization and microcosm studies, an appropriate field-scale bioremediation strategy can be selected and implemented.
Biostimulation
Biostimulation involves the addition of nutrients, electron acceptors (like oxygen), or other amendments to stimulate the activity of indigenous HCH-degrading microorganisms.[10] This approach is often effective when a competent native microbial population is present but is limited by environmental factors.
Protocol for In-Situ Biostimulation:
-
Amendment Selection and Dosage: Based on microcosm results, determine the optimal type and concentration of nutrients (e.g., ammonium phosphate and molasses).[11]
-
Application System Design: Design a system for delivering the amendments to the contaminated zone. This may involve:
-
Surface Application: For shallow contamination, amendments can be tilled into the soil.
-
Injection Wells: For deeper contamination, amendments can be injected into the subsurface.
-
-
Implementation:
-
Prepare the amendment solution.
-
Apply the solution to the contaminated area according to the designed delivery system.
-
-
Monitoring:
-
Regularly monitor groundwater and soil for HCH concentrations, nutrient levels, pH, and microbial activity.
-
Adjust amendment application as needed based on monitoring results.
-
Bioaugmentation
Bioaugmentation is the introduction of specific, pre-grown HCH-degrading microbial strains or consortia to the contaminated site.[4] This strategy is suitable for sites where the indigenous microbial population lacks the necessary degradative capabilities or is present in low numbers.
Protocol for In-Situ Bioaugmentation:
-
Inoculum Production:
-
Inoculation:
-
Inject the microbial culture into the contaminated soil or groundwater through injection wells.
-
The inoculum can be co-injected with nutrients to support microbial growth and activity.
-
-
Monitoring:
-
Track the survival and activity of the introduced microorganisms using molecular tools (e.g., qPCR targeting specific genes of the inoculum).
-
Monitor HCH concentrations and other relevant geochemical parameters as in biostimulation.
-
Phytoremediation
Phytoremediation utilizes plants to remove, contain, or degrade contaminants in soil and water.[6] For HCH, plant-assisted bioremediation is a promising approach, where plants stimulate microbial activity in the root zone (rhizosphere), enhancing the degradation of HCH.
Protocol for Phytoremediation Study:
-
Plant Species Selection: Select HCH-tolerant plant species that have been shown to promote microbial degradation in their rhizosphere. Examples include certain grasses, legumes, and shrubs.[13][14]
-
Experimental Setup:
-
Establish experimental plots at the contaminated site.
-
Include planted plots and unplanted control plots.
-
For enhanced phytoremediation, some plots can be inoculated with HCH-degrading bacteria.[8]
-
-
Implementation:
-
Plant the selected species in the designated plots.
-
Maintain the plants through irrigation and other necessary horticultural practices.
-
-
Monitoring:
-
Periodically collect soil samples from the rhizosphere and bulk soil to measure HCH concentrations.
-
Analyze plant tissues (roots and shoots) to assess HCH uptake and translocation.
-
Monitor microbial populations and activity in the rhizosphere.
-
Analytical Protocol: HCH Analysis in Soil by GC-ECD (Adapted from EPA Method 8081)
Objective: To accurately quantify the concentration of HCH isomers in soil samples.[8][9]
Materials:
-
Gas chromatograph with an electron capture detector (GC-ECD)
-
Capillary GC column (e.g., DB-608 or equivalent)
-
Soxhlet extraction apparatus or accelerated solvent extractor
-
Concentrator (e.g., Kuderna-Danish)
-
Solvents (hexane, acetone - pesticide grade)
-
Anhydrous sodium sulfate
-
Florisil or silica gel for cleanup
-
Certified HCH isomer standards
Procedure:
-
Sample Extraction:
-
Mix a known weight of the soil sample with anhydrous sodium sulfate to remove moisture.
-
Extract the sample with a hexane:acetone (1:1) mixture using a Soxhlet extractor for 16-24 hours.
-
-
Extract Cleanup:
-
Concentrate the extract using a Kuderna-Danish apparatus.
-
Perform a solvent exchange to hexane.
-
Pass the concentrated extract through a Florisil or silica gel column to remove interfering compounds.
-
-
Instrumental Analysis:
-
Inject a 1-µL aliquot of the cleaned extract into the GC-ECD.
-
Use a temperature program that effectively separates the HCH isomers.
-
-
Quantification:
-
Prepare a multi-point calibration curve using certified HCH isomer standards.
-
Quantify the HCH isomers in the samples by comparing their peak areas to the calibration curve.
-
Data Interpretation and Performance Assessment
The success of a bioremediation project is evaluated by demonstrating a significant reduction in HCH concentrations over time, coupled with evidence of biological activity.
Key Performance Indicators:
-
HCH Degradation Rate: Calculate the first-order degradation rate constant (k) and the half-life (t1/2) of each HCH isomer in the treated plots compared to the controls.
-
Chloride Release: In laboratory studies, an increase in chloride concentration in the medium can indicate the dechlorination of HCH.
-
Microbial Population Dynamics: An increase in the population of known HCH-degraders or the expression of lin genes can confirm the role of microorganisms in the remediation process.
-
Toxicity Reduction: Bioassays can be conducted to show a reduction in the toxicity of the treated soil.
Conclusion and Future Perspectives
Bioremediation offers a suite of powerful and sustainable tools for the management of HCH-contaminated sites. The selection of the most appropriate strategy—be it biostimulation, bioaugmentation, or phytoremediation—requires a thorough understanding of the site-specific conditions. The protocols and application notes provided in this guide offer a framework for the systematic evaluation and implementation of these technologies. As research continues, the development of more robust microbial consortia, optimized amendment formulations, and advanced monitoring techniques will further enhance the efficiency and reliability of HCH bioremediation, paving the way for the successful restoration of these contaminated environments.
References
-
EPA. (2024). EPA 8081 Determination of Organochlorine Pesticides in Soil and Water. Retrieved from [Link]9]
-
Garg, A., et al. (2016). Laboratory and field scale bioremediation of this compound (HCH) contaminated soils by means of bioaugmentation and biostimulation. Biodegradation, 27(4-6), 179-193.[4][11]
-
He, Y., et al. (2007). Anaerobic degradation of this compound isomers in liquid and soil slurry systems. Chemosphere, 68(1), 156-163.[1]
-
Khan, N. A., et al. (2022). Draft Genome Sequences of Two Sphingobium Species Associated with this compound (HCH) Degradation Isolated from an HCH-Contaminated Soil. Microbiology Resource Announcements, 11(3), e01243-21.[6]
-
Pereira, C. S., et al. (2010). Phytoremediation of this compound (HCH)-contaminated soils using Cytisus striatus and bacterial inoculants in soils with distinct organic matter content. Chemosphere, 79(11), 1087-1093.[8]
-
Khan, N. A., et al. (2023). Mycelial nutrient transfer promotes bacterial co-metabolic organochlorine pesticide degradation in nutrient-deprived environments. The ISME Journal, 17(1), 115-125.[15]
-
MIBIREM Project. (2023). HCH contaminated soils and nature-based solutions for site cleaning. Retrieved from [Link]3]
-
Phillips, T. M., et al. (2005). Biodegradation of this compound (HCH) by microorganisms. Biodegradation, 16(4), 363-392.[5]
-
Dadhwal, M., et al. (2009). Biostimulation of this compound (HCH)-decontamination and characterization of culturable bacterial community from high-dose point source of an HCH dumpsite. Bioresource Technology, 100(21), 5032-5038.[11]
-
Simpanen, S., et al. (2016). Bioremediation of contaminated soil and groundwater by in situ biostimulation. Frontiers in Microbiology, 7, 1827.[10]
-
U.S. EPA. (1996). Method 8081A: Organochlorine Pesticides by Gas Chromatography. Retrieved from [Link]]
-
The Energy and Resources Institute (TERI). (2023). Remediation and Reclamation of this compound (HCH) Dumpsite by using Microbial Bioremediation Technology. Retrieved from [Link]12]
-
Borden, R. C., et al. (2003). Protocol for Enhanced In Situ Bioremediation Using Emulsified Edible Oil. Retrieved from [Link]]
-
Balázs, B., et al. (2018). HCH phytoremediation potential of native plant species from a contaminated urban site in Turda, Romania. Environmental Science and Pollution Research, 25(30), 30096-30107.[13]
-
Singh, P., et al. (2009). Sphingobium ummariense sp. nov., a this compound (HCH)-degrading bacterium, isolated from HCH-contaminated soil. International Journal of Systematic and Evolutionary Microbiology, 59(Pt 12), 3073-3077.[7]
-
Abhilash, P. C., et al. (2009). HCH phytoremediation potential of native plant species from a contaminated urban site in Turda, Romania. Journal of Hazardous Materials, 161(2-3), 743-748.[13][14]
-
Garde, A., et al. (2018). Phytoremediation of heavy metals and study of the metal coordination by X-ray absorption spectroscopy. In X-Ray Absorption Spectroscopy. IntechOpen.[16]
-
Lal, R., et al. (2010). The γ-HCH degradation pathway in Sphingobium japonicum UT26. Trends in Biotechnology, 28(2), 65-72.[17]
-
Hunshekhar, M., & Sugiyama, H. (2020). Standard Operating Procedure (SOP) for Generating Clinical Grade Human Induced Pluripotent Stem Cells (hiPSC) under Good Manufacturing Practice (GMP) to Treat Human Disease. Cells, 9(11), 2405.[18]
-
Mastrolonardo, G., et al. (2021). Bioaugmented Phytoremediation of Metal-Contaminated Soils and Sediments by Hemp and Giant Reed. Plants, 10(4), 795.[19]
-
Pandey, B., et al. (2022). Experimental Study on Phytoremediation of Heavy Metal from Mine Wastewater by Rumex nepalensis Spreng. Journal of Environmental and Public Health, 2022, 6683930.[20]
-
Weber, R., et al. (2018). European cooperation to tackle the legacies of this compound (HCH) and lindane. Environmental Science and Pollution Research, 25(30), 29845-29857.[2]
-
Cycoń, M., et al. (2023). Current Trends in Bioaugmentation Tools for Bioremediation: A Critical Review of Advances and Knowledge Gaps. International Journal of Molecular Sciences, 24(6), 5306.[21]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Hexachlorocyclohexane (HCH) Extraction from Sediment Samples
Welcome to the technical support center for improving the extraction efficiency of hexachlorocyclohexane (HCH) from sediment samples. This guide is designed for researchers, scientists, and professionals in drug development and environmental analysis who are working with complex sediment matrices. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of HCH extraction and achieve accurate, reproducible results.
Introduction: The Challenge of HCH Extraction from Sediments
This compound (HCH) isomers are persistent organic pollutants (POPs) that tend to accumulate in the organic fraction of sediments due to their hydrophobic nature.[1][2] Accurate quantification of HCH in sediments is crucial for environmental monitoring and risk assessment. However, the complex and variable nature of sediment matrices presents significant analytical challenges, often leading to low and inconsistent extraction efficiencies.
This guide provides a systematic approach to troubleshooting and optimizing your HCH extraction workflow, drawing from established methodologies and field-proven insights.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the extraction of HCH from sediment samples.
Q1: Which extraction method is best for HCH in sediments: Soxhlet, Pressurized Liquid Extraction (PLE), or Microwave-Assisted Extraction (MAE)?
A1: The "best" method depends on your specific laboratory setup, sample throughput needs, and analytical goals.
-
Soxhlet extraction is a classic, robust, and widely accepted method, often considered the benchmark.[3] It is relatively inexpensive to set up but is time-consuming (typically 18-24 hours) and requires large volumes of solvent.[4][5]
-
Pressurized Liquid Extraction (PLE) , also known as Accelerated Solvent Extraction (ASE), offers significant advantages in terms of speed (15-30 minutes per sample) and reduced solvent consumption.[6][7] It uses elevated temperatures and pressures to increase extraction efficiency.[6]
-
Microwave-Assisted Extraction (MAE) is another rapid technique that utilizes microwave energy to heat the solvent and sample in a closed vessel, accelerating the extraction process.[8][9] MAE is known for its high efficiency and reduced solvent usage.[10][11]
For a comparative overview, see the table below:
| Feature | Soxhlet Extraction | Pressurized Liquid Extraction (PLE) | Microwave-Assisted Extraction (MAE) |
| Extraction Time | 18-24 hours[4][5] | 15-30 minutes | 15-45 minutes[9] |
| Solvent Consumption | High | Low[6] | Low[8] |
| Automation | Low | High | High |
| Initial Cost | Low | High | High |
| Throughput | Low[3] | High | High |
Q2: My HCH recovery is consistently low. What are the most likely causes?
A2: Low recovery of HCH is a common issue and can stem from several factors throughout the analytical process. Here are the key areas to investigate:
-
Inadequate Sample Preparation: The physical characteristics of the sediment can significantly impact extraction efficiency. Ensure your samples are properly prepared by freeze-drying, grinding to a uniform particle size (e.g., passing through a 1 mm sieve), and thoroughly homogenizing to ensure a representative subsample.[12]
-
Incorrect Solvent Selection: The polarity of the extraction solvent is critical. For HCH, a nonpolar or moderately polar solvent is generally effective. A mixture of hexane and acetone (1:1, v/v) is a common choice for MAE and other methods as it balances polarity to effectively extract HCH while minimizing the co-extraction of interfering compounds.[10]
-
Matrix Effects: Sediments are complex matrices containing organic matter, minerals, and other contaminants that can interfere with the extraction process.[13] High organic matter content can strongly bind HCH, making it difficult to extract.
-
Analyte Degradation: Although HCH isomers are relatively stable, they can degrade under harsh extraction conditions. Ensure your chosen method does not employ excessively high temperatures that could lead to thermal degradation.
-
Inefficient Extraction Technique: Each extraction method has critical parameters that must be optimized. For example, in Soxhlet extraction, the cycle time and total extraction time are crucial.[4] For PLE and MAE, temperature, pressure, and extraction time must be carefully controlled.[10]
Q3: How do I choose the right solvent for HCH extraction?
A3: The choice of solvent is a critical factor in achieving high extraction efficiency. The principle of "like dissolves like" is a good starting point. Since HCH is a nonpolar compound, nonpolar solvents are generally effective. However, a combination of solvents is often used to enhance extraction from complex sediment matrices.
-
Commonly Used Solvents:
-
Hexane/Acetone (1:1, v/v): This is a widely used solvent mixture that provides a good balance of polarity for extracting a range of organochlorine pesticides, including HCH.[10]
-
Dichloromethane (DCM): DCM is an effective solvent for HCH and is often used in Soxhlet extraction methods.[5]
-
Acetone: Acetone can be used, but its polarity might lead to the co-extraction of more polar interfering compounds.
-
N-methyl-2-pyrrolidinone (NMP): NMP has shown high extraction efficiency for PAHs and can be considered for HCH, especially in a microwave extraction system.
-
-
Solvent Selection Strategy:
-
Start with established methods: Begin with solvent systems recommended in official methods (e.g., EPA methods) or peer-reviewed literature for HCH extraction from sediments.
-
Consider the sediment matrix: For sediments with high organic content, a more polar solvent component (like acetone) in a mixture can help to penetrate the matrix and release the trapped HCH.
-
Optimize the solvent ratio: If using a solvent mixture, experiment with different ratios to find the optimal balance for your specific sediment type.
-
Troubleshooting Guide: A Deeper Dive
This section provides a structured approach to diagnosing and resolving common issues encountered during HCH extraction.
Problem 1: Low or Inconsistent Spike Recoveries
-
Symptom: The recovery of your spiked surrogate or matrix spike is below the acceptable range (typically 70-130%).[14]
-
Diagnostic Workflow:
A diagnostic workflow for troubleshooting low spike recoveries.
-
Causality and Solutions:
-
Spiking Procedure: If a spike in a clean matrix fails, the issue lies with your spiking technique or the standard itself. Verify the concentration of your spiking solution and ensure the correct volume is being added. Check for potential degradation of the standard.
-
Matrix Interference: If the spike recovery is poor in the sediment sample but acceptable in a clean matrix, the problem is due to matrix effects.[13] The sediment matrix may contain components that interfere with the extraction or the analytical detection.
-
Problem 2: Formation of Emulsions During Liquid-Liquid Extraction (LLE) Cleanup
-
Symptom: A stable emulsion forms at the interface of the aqueous and organic layers during LLE, making phase separation difficult or impossible.
-
Causality and Solutions:
-
Cause: Emulsions are often caused by the presence of surfactants or fine particulate matter in the extract. Vigorous shaking can also contribute to their formation.[16]
-
Solutions:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times.[16]
-
Salting Out: Add a saturated sodium chloride (brine) solution to the separatory funnel. This increases the ionic strength of the aqueous layer, which helps to break the emulsion.[16]
-
Filtration: Pass the entire mixture through a glass wool plug or phase separation filter paper.
-
Centrifugation: Centrifuging the mixture can help to break the emulsion and separate the layers.
-
-
Detailed Experimental Protocols
These protocols provide a starting point for developing your own standard operating procedures (SOPs). Always validate the method for your specific sample matrix and analytical instrumentation.
Protocol 1: Sample Preparation for HCH Extraction
-
Decant excess water: Carefully remove any overlying water from the sediment sample.[12]
-
Remove debris: Manually remove any large debris such as rocks, leaves, and twigs.[12]
-
Homogenize: Thoroughly mix the sediment sample to ensure homogeneity.[12]
-
Dry the sample: Freeze-dry the sediment to a constant weight. Alternatively, air-dry the sample in a well-ventilated area, but be aware that this may lead to the loss of more volatile HCH isomers.
-
Grind and Sieve: Grind the dried sediment using a mortar and pestle or a mechanical grinder. Sieve the ground sediment to a uniform particle size (e.g., <1 mm).[12]
-
Determine Water Content: Weigh a small subsample before and after drying to determine the water content, which is necessary for reporting results on a dry weight basis.[4]
Protocol 2: Microwave-Assisted Extraction (MAE) of HCH
This protocol is based on EPA Method 3546.[8]
-
Weigh sample: Accurately weigh approximately 5 g of the prepared sediment sample into a microwave extraction vessel.
-
Spike with surrogates: Spike the sample with a known amount of a surrogate standard solution (e.g., isotopically labeled HCH).
-
Add solvent: Add 30 mL of a 1:1 (v/v) mixture of n-hexane and acetone to the vessel.[10]
-
Seal the vessel: Securely seal the extraction vessel according to the manufacturer's instructions.
-
Microwave extraction: Place the vessel in the microwave extractor and apply the following program:
-
Ramp to 115 °C over 5 minutes.
-
Hold at 115 °C for 15 minutes.[10]
-
-
Cooling: Allow the vessel to cool to room temperature.
-
Filtration: Filter the extract to remove any particulate matter.
-
Concentration: Concentrate the extract to a suitable volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.
-
Cleanup: Proceed with a suitable cleanup method, such as Florisil column chromatography, to remove interfering compounds.[10]
Protocol 3: Soxhlet Extraction of HCH
This protocol is based on the principles outlined in EPA Method 3540C and USGS procedures.[4]
-
Weigh sample: Accurately weigh approximately 10-20 g of the prepared sediment sample and mix it with an equal amount of anhydrous sodium sulfate to remove residual water.
-
Place in thimble: Transfer the sample mixture to a cellulose extraction thimble.
-
Spike with surrogates: Add a known amount of surrogate standard solution directly to the sample in the thimble.
-
Assemble apparatus: Place the thimble in the Soxhlet extractor. Add 250 mL of dichloromethane (DCM) or a hexane/acetone mixture to a round-bottom flask and connect it to the extractor and a condenser.[4][5]
-
Extraction: Heat the flask to initiate solvent reflux. Extract the sample for 18-24 hours at a rate of 3-6 cycles per hour.[4]
-
Cooling and Concentration: After extraction, allow the apparatus to cool. Concentrate the extract to a small volume (e.g., 5-10 mL) using a rotary evaporator.
-
Solvent Exchange (if necessary): If the subsequent cleanup or analysis requires a different solvent, perform a solvent exchange by adding the new solvent and continuing the concentration process.
-
Cleanup: Proceed with a suitable cleanup method.
Visualizing the Workflow
A clear understanding of the entire analytical process is essential for identifying potential sources of error.
A comprehensive workflow for HCH analysis in sediment samples.
Conclusion
Improving the extraction efficiency of HCH from sediment samples requires a systematic and informed approach. By understanding the principles behind each step of the process, from sample preparation to final analysis, researchers can effectively troubleshoot and optimize their methods. This guide provides the foundational knowledge and practical advice to achieve reliable and accurate results in the analysis of HCH in complex environmental matrices.
References
-
Hach Support. (n.d.). What should be done if spikes do not give the correct recovery? Retrieved from [Link]
-
Hawach. (2025). The Reason of Poor Sample Recovery When Using SPE. Retrieved from [Link]
- Gutjahr, S., et al. (2019). Sequential extraction procedure to obtain the composition of terrigenous detritus in marine sediments. MethodsX, 6, 1213-1219.
-
Milestone. (n.d.). Microwave assisted extraction of pesticides from environmental samples. Retrieved from [Link]
-
WelchLab. (2025). Troubleshooting Low Recovery Rates in Chromatographic Analysis. Retrieved from [Link]
-
LCGC International. (2017). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]
-
U.S. Geological Survey. (n.d.). Sediment Extraction SOP. Retrieved from [Link]
-
ResearchGate. (2004). Microwave-assisted extraction versus Soxhlet extraction for the analysis of short-chain chlorinated alkanes in sediments. Retrieved from [Link]
-
PubMed. (2023). Optimization and validation of an extraction method for the analysis of multi-class emerging contaminants in soil and sediment. Retrieved from [Link]
-
ResearchGate. (2016). A sediment extraction and cleanup method for wide-scope multitarget screening by liquid chromatography–high-resolution mass spectrometry. Retrieved from [Link]
-
ResearchGate. (2003). Speeding up HCl extractions by employing ultrasound energy to evaluate trace elements bioavailability in sediments. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1996). Method 3050B: Acid Digestion of Sediments, Sludges, and Soils. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Toxicological Profile for this compound (HCH). Retrieved from [Link]
-
ResearchGate. (2000). Microwave assisted extraction of organochlorine pesticides from sediments and its application to contaminated sediment samples. Retrieved from [Link]
-
National Institutes of Health. (2023). Pressurized Liquid Extraction: A Powerful Tool to Implement Extraction and Purification of Food Contaminants. Retrieved from [Link]
-
Wageningen University & Research. (n.d.). Remediation of soils, sediments and sludges by extraction with organic solvents. Retrieved from [Link]
-
ResearchGate. (2016). Extraction of Organochloride Pesticides in Sediments Using Soxhlet Ultrasonic Accelerated Solvent Extraction Techniques. Retrieved from [Link]
-
ResearchGate. (2022). Current Use of Pressurized Liquid Extraction and Subcritical Water Extraction in Environmental Analysis. Retrieved from [Link]
-
National Institutes of Health. (2024). High-throughput Soxhlet extraction method applied for analysis of leaf lignocellulose and non-structural substances. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (2005). Public Health Statement for this compound. Retrieved from [Link]
-
ResearchGate. (2018). What solvent should I use for Soxhlet-extraction of sediment samples?. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2007). Method 1699: Pesticides in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. Retrieved from [Link]
-
ResearchGate. (2004). Characterisation of the dilute HCl extraction method for the identification of metal contamination in Antarctic marine sediments. Retrieved from [Link]
-
MDPI. (2022). HCH Removal in a Biochar-Amended Biofilter. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1980). Ambient Water Quality Criteria for this compound. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2007). Method 3546: Microwave Extraction. Retrieved from [Link]
-
PubMed. (2015). Comparative study of digestion methods EPA 3050B (HNO₃--H₂O₂--HCl) and ISO 11466.3 (aqua regia) for Cu, Ni and Pb contamination assessment in marine sediments. Retrieved from [Link]
-
MDPI. (2023). Method Validation: Extraction of Microplastics from Organic Fertilisers. Retrieved from [Link]
-
ResearchGate. (2019). Matrix solid phase dispersion-Soxhlet simultaneous extraction clean-up for determination of organochlorine pesticide residues in tobacco. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2007). Method 3051A: Microwave Assisted Acid Digestion of Sediments, Sludges, Soils, and Oils. Retrieved from [Link]
-
PubMed. (2012). Distributions, sources, and ecological risks of hexachlorocyclohexanes in the sediments from Haihe Plain, Northern China. Retrieved from [Link]
-
PubMed. (2004). Characterisation of the dilute HCl extraction method for the identification of metal contamination in Antarctic marine sediments. Retrieved from [Link]
-
Digital CSIC. (2024). Pressurized liquid extraction of organic contaminants in environmental and food samples. Retrieved from [Link]
-
University of Exeter. (n.d.). Archaeobotany - Recovery. Retrieved from [Link]
-
PubMed. (2017). Sequential extraction protocol for organic matter from soils and sediments using high resolution mass spectrometry. Retrieved from [Link]
-
Cytiva. (2025). Troubleshooting protein recovery issues. Retrieved from [Link]
-
ResearchGate. (2014). What's the best technique for spiking recovery standards into soil/sediment samples prior to accelerated solvent extraction?. Retrieved from [Link]
-
Agilent. (2019). Oh, What a Mess! Dealing with Unwanted Matrix Effects. Retrieved from [Link]
-
Luoyang Tytion New Material Co., Ltd. (2024). Common Problems In Solvent Extraction Systems. Retrieved from [Link]
-
Copernicus Publications. (2017). Optimization of acid digestion conditions on the extraction of fatty acids from stalagmites. Retrieved from [Link]
-
ResearchGate. (2016). What are the criteria required to select a solvent for soxhlet extraction?. Retrieved from [Link]
-
INCHEM. (n.d.). This compound (MIXED ISOMERS) (PIM 257). Retrieved from [Link]
-
PubMed. (2020). Comparing methods for optimising microplastic extraction in sediment through density separation. Retrieved from [Link]
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Technical Support Center: Overcoming Interferences in HCH Analysis of Biological Samples
Welcome to the technical support center for the analysis of hexachlorocyclohexane (HCH) isomers in biological samples. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of HCH analysis, providing in-depth troubleshooting advice and answers to frequently asked questions. Our focus is on ensuring scientific integrity and providing practical, field-proven insights to help you achieve accurate and reliable results.
Introduction: The Challenge of HCH Analysis in Biological Matrices
This compound (HCH) isomers, including the persistent and toxic beta-HCH, are organochlorine pesticides that bioaccumulate in fatty tissues.[1][2] The analysis of these compounds in biological samples such as blood, adipose tissue, and milk is challenging due to the complex nature of the matrices.[3][4] Lipids, proteins, and other endogenous compounds can cause significant interference, leading to inaccurate quantification and potential damage to analytical instrumentation.[3][5] This guide provides a structured approach to overcoming these interferences, from sample preparation to final analysis.
Part 1: Troubleshooting Guide - A Problem-Solution Approach
This section addresses specific issues you may encounter during your HCH analysis workflow. Each problem is followed by a detailed explanation of potential causes and step-by-step solutions.
Sample Preparation & Extraction
Question 1: I'm seeing low and inconsistent recoveries for HCH isomers from my adipose tissue samples. What could be the cause and how can I improve this?
Answer:
Low and erratic recoveries of HCH isomers from fatty matrices are a common challenge, primarily due to their lipophilic nature and the high lipid content of the sample. Here’s a breakdown of the likely causes and how to address them:
-
Cause 1: Inefficient Extraction from the Lipid Matrix. HCH isomers are sequestered within the lipid droplets of adipose tissue. If the extraction solvent doesn't effectively penetrate this matrix, recoveries will be poor. Simple liquid-liquid extraction (LLE) with non-polar solvents might not be sufficient.
-
Solution: Enhanced Extraction Techniques.
-
Homogenization: Ensure thorough homogenization of the tissue to maximize the surface area for extraction.
-
Solvent Selection: A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like dichloromethane or ethyl acetate) can improve extraction efficiency.[1]
-
QuEChERS Method: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is highly effective for fatty matrices.[3][6][7][8] It involves an initial extraction with a buffered organic solvent (typically acetonitrile), followed by a salting-out step to induce phase separation.[3] This approach is robust and can improve the recovery of less polar organochlorine pesticides.[3]
-
-
-
Cause 2: Incomplete Lipid Removal. Residual lipids in the final extract can interfere with chromatographic analysis and cause signal suppression or enhancement, a phenomenon known as the matrix effect.[5][9][10]
-
Solution: Robust Lipid Cleanup.
-
Freezing-Lipid Filtration: After extraction, cooling the extract to a low temperature (e.g., -20°C) can cause a significant portion of the lipids to precipitate, which can then be removed by filtration.[11][12]
-
Gel Permeation Chromatography (GPC): GPC is a highly effective technique for separating large molecules like lipids from smaller analytes like HCH.[13]
-
Dispersive Solid-Phase Extraction (d-SPE): Following a QuEChERS extraction, a d-SPE cleanup step using sorbents like Primary Secondary Amine (PSA) and C18 can effectively remove interfering lipids.[3] For highly fatty matrices, specialized sorbents like Enhanced Matrix Removal—Lipid (EMR—Lipid) can provide superior cleanup.[3]
-
-
-
Cause 3: Analyte Loss During Solvent Evaporation. The final step of sample preparation often involves concentrating the extract. If not done carefully, volatile HCH isomers can be lost.
-
Solution: Careful Evaporation.
-
Use a gentle stream of nitrogen for evaporation.
-
Avoid evaporating to complete dryness. Leave a small amount of solvent and reconstitute in the final injection solvent.
-
The use of a keeper solvent (e.g., a small amount of a high-boiling point, non-interfering solvent) can help prevent the loss of more volatile analytes.
-
-
Experimental Protocol: QuEChERS with EMR—Lipid Cleanup for Fatty Samples [3]
-
Sample Homogenization: Weigh 2-5 g of the homogenized biological sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Spike the sample with an appropriate internal standard solution.
-
Extraction:
-
Add 10 mL of acetonitrile (with 1% acetic acid for better stability of certain pesticides).
-
Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute and centrifuge.
-
-
Cleanup:
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer).
-
Add it to a d-SPE tube containing EMR—Lipid sorbent and magnesium sulfate.
-
Vortex for 30 seconds and centrifuge.
-
-
Final Extract: The resulting supernatant is ready for GC analysis.
Question 2: My chromatograms from blood serum analysis are showing broad peaks and a rising baseline. What's the likely culprit?
Answer:
Broad peaks and a rising baseline in gas chromatography (GC) are often indicative of matrix interferences that were not adequately removed during sample preparation. For blood serum, the primary interferents are proteins and phospholipids.
-
Cause 1: Protein Contamination. If proteins are not effectively precipitated and removed, they can coat the GC liner and the head of the analytical column, leading to poor peak shape and a drifting baseline.
-
Solution: Efficient Protein Precipitation.
-
Acetonitrile Crash: The most common method is to add a sufficient volume of cold acetonitrile (typically 3 parts acetonitrile to 1 part serum) to precipitate the proteins.[14]
-
Centrifugation: After vortexing, ensure adequate centrifugation speed and time to form a compact protein pellet.
-
Supernatant Transfer: Carefully transfer the supernatant without disturbing the pellet.
-
-
-
Cause 2: Phospholipid Interference. Phospholipids are notorious for causing ion suppression in mass spectrometry and can also build up in the GC inlet and column, leading to the observed issues.[10]
-
Solution: Phospholipid Removal.
-
Solid-Phase Extraction (SPE): Use a silica-based or polymer-based SPE cartridge to retain HCH isomers while allowing phospholipids to be washed away.
-
Phospholipid Removal Plates/Cartridges: Several commercially available products are specifically designed to remove phospholipids from biological extracts. These are often used after protein precipitation.[15]
-
-
Workflow for Serum Sample Cleanup
Caption: Serum sample cleanup workflow.
Chromatographic Analysis
Question 3: I'm observing co-elution of HCH isomers or interference from other organochlorine pesticides. How can I improve the separation?
Answer:
Co-elution is a significant issue in HCH analysis, especially when dealing with complex mixtures of organochlorine pesticides (OCPs). Here's how to troubleshoot and improve your chromatographic separation:
-
Cause 1: Inadequate GC Column Selectivity. The stationary phase of your GC column may not be optimal for resolving the specific isomers of HCH or separating them from other OCPs.
-
Solution: Column Selection and Dual-Column Confirmation.
-
Column Choice: For OCP analysis, columns with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase are common. However, for better separation of specific isomers, a mid-polarity column (e.g., with a cyanopropylphenyl phase) can be beneficial.
-
Dual-Column Analysis: The most robust approach, as recommended by EPA Method 8081B, is to use two columns of different polarity for confirmation.[13] This significantly reduces the likelihood of false positives due to co-elution.
-
-
-
Cause 2: Sub-optimal GC Oven Temperature Program. A poorly optimized temperature program can lead to insufficient separation or unnecessarily long run times.
-
Solution: Temperature Program Optimization.
-
Initial Temperature: Start with a lower initial oven temperature to improve the separation of early-eluting peaks.
-
Ramp Rate: Use a slower temperature ramp rate during the elution of the HCH isomers to enhance resolution.
-
Final Temperature: Ensure the final temperature is high enough to elute any high-boiling interferences from the column.
-
-
-
Cause 3: Contaminated GC Inlet. A dirty inlet liner can cause peak tailing and loss of resolution.
-
Solution: Regular Inlet Maintenance.
-
Replace the inlet liner and septum regularly.
-
Use a deactivated liner, especially one with glass wool, to trap non-volatile matrix components.
-
-
Table 1: Recommended GC Columns for HCH Analysis
| Column Phase | Polarity | Recommended Use |
| 5% Diphenyl / 95% Dimethyl Polysiloxane | Low | Primary analysis of OCPs |
| 14% Cyanopropylphenyl / 86% Dimethyl Polysiloxane | Mid | Confirmatory analysis, improved separation of certain isomers |
Question 4: My instrument sensitivity seems to be decreasing over time, especially when running many biological samples. What should I check?
Answer:
A gradual loss of sensitivity is a common issue when analyzing complex biological extracts and is usually due to contamination of the analytical system.
-
Cause 1: GC Inlet Contamination. The inlet is the first point of contact for the sample extract, and non-volatile matrix components (like residual lipids and proteins) can accumulate here.
-
Solution: As mentioned previously, regular replacement of the liner and septum is crucial. Periodically cleaning the inlet itself may also be necessary.
-
-
Cause 2: Column Contamination. Over time, the stationary phase at the head of the GC column can become contaminated, leading to poor peak shape and reduced signal intensity.
-
Solution: Trim a small portion (e.g., 10-15 cm) from the front of the column to remove the contaminated section.
-
-
Cause 3: Detector Contamination (ECD and MS).
-
Electron Capture Detector (ECD): The ECD is highly sensitive to contamination, which can lead to a loss of response and increased background noise. Baking out the detector at a high temperature (as per manufacturer's instructions) can often resolve this.
-
Mass Spectrometer (MS): The ion source is prone to contamination from co-eluting matrix components, resulting in reduced ion formation and transmission.[3]
-
Solution: The ion source will require periodic cleaning. This involves removing the source, cleaning the lenses and other components with appropriate solvents (e.g., methanol, hexane, acetone), and then reassembling.
-
-
Troubleshooting Decision Tree for Sensitivity Loss
Caption: Decision tree for troubleshooting sensitivity loss.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are "matrix effects" and how do I correct for them?
A: Matrix effects are the alteration (suppression or enhancement) of the analytical signal of a target analyte due to the presence of co-eluting compounds from the sample matrix.[5][9][10][16] In the context of HCH analysis in biological samples, lipids and phospholipids are major contributors to matrix effects.[5]
-
Correction Strategies:
-
Improved Cleanup: The most effective way to minimize matrix effects is to remove the interfering compounds through rigorous sample cleanup, as detailed in the troubleshooting section.[3]
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has been processed in the same way as your samples. This helps to compensate for any signal suppression or enhancement.[17]
-
Use of an Internal Standard (IS): An internal standard is a compound that is chemically similar to the analyte but is not present in the sample.[18] It is added to all samples, standards, and blanks at a constant concentration.[18] By plotting the ratio of the analyte response to the IS response against the analyte concentration, you can correct for variations in extraction efficiency and matrix effects.[18][19] For GC-MS analysis, a stable isotope-labeled version of the analyte is the ideal internal standard.[18]
-
Q2: How do I choose an appropriate internal standard for HCH analysis?
A: The ideal internal standard should have similar chemical and physical properties to the HCH isomers, including similar extraction recovery and chromatographic behavior.[18]
-
For GC-ECD: Other organochlorine pesticides that are not expected to be in your samples can be used. For example, pentachloronitrobenzene (PCNB) or specific PCB congeners are sometimes employed.
-
For GC-MS: The gold standard is to use stable isotope-labeled HCH isomers (e.g., ¹³C-labeled or deuterium-labeled HCH). These compounds behave almost identically to the native HCH isomers during sample preparation and analysis, providing the most accurate correction for losses and matrix effects.
Q3: What are the key differences between using GC-ECD and GC-MS/MS for HCH analysis?
A: Both are powerful techniques, but they have distinct advantages and disadvantages.
Table 2: Comparison of GC-ECD and GC-MS/MS
| Feature | Gas Chromatography-Electron Capture Detector (GC-ECD) | Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) |
| Principle | Detects compounds that capture electrons (electrophilic), such as halogenated compounds. | A mass-selective detector that identifies compounds based on their mass-to-charge ratio and fragmentation patterns. |
| Selectivity | Highly sensitive to halogenated compounds but not very selective. Prone to interferences from other co-eluting electrophilic compounds.[20] | Highly selective. By monitoring specific parent-to-daughter ion transitions (MRM), it can distinguish analytes from matrix interferences.[3] |
| Sensitivity | Extremely sensitive for HCH isomers.[1] | Also very sensitive, often reaching lower detection limits than GC-ECD in complex matrices due to reduced background noise.[3] |
| Confirmation | Confirmation relies on retention time matching on a second column with a different stationary phase. | Provides structural information, offering a higher degree of confidence in compound identification. |
| Cost | Lower initial instrument cost and simpler to operate. | Higher initial cost and more complex operation and maintenance. |
| Best For | Screening large numbers of samples in a relatively clean matrix. | Analysis of complex or "dirty" biological matrices where high selectivity is required for accurate quantification.[3][21] |
Q4: How often should I perform instrument calibration?
A: Instrument calibration is critical for accurate quantification. A multi-point calibration should be performed at the beginning of any new analysis.[22][23]
-
Initial Calibration: A 5- to 6-point calibration curve covering the expected concentration range of your samples should be generated. The linearity of the curve (coefficient of determination, r²) should be ≥ 0.995.
-
Continuing Calibration Verification (CCV): A mid-level calibration standard should be analyzed periodically throughout the analytical run (e.g., every 10-15 samples) to ensure the instrument's response remains stable. The CCV should be within ±15-20% of its expected value. If it fails, the instrument needs to be recalibrated, and the samples analyzed since the last passing CCV must be re-injected.
Q5: What are the essential Quality Control (QC) samples I should include in my analytical batch?
A: A robust QC system is essential for ensuring the reliability of your data. Each analytical batch should include:
-
Method Blank: A sample containing all reagents but no matrix, processed in the same way as the samples. This checks for contamination from solvents, glassware, or the instrument.
-
Matrix Blank: A sample of the biological matrix known to be free of HCH. This demonstrates that the matrix itself does not contain interfering peaks at the retention times of the target analytes.
-
Laboratory Control Sample (LCS): A clean matrix (or solvent) spiked with a known concentration of HCH isomers. This assesses the overall performance of the method. Recoveries should typically be within 70-130%.
-
Matrix Spike / Matrix Spike Duplicate (MS/MSD): Two aliquots of a real sample are spiked with a known concentration of HCH isomers. The results are used to assess the accuracy and precision of the method in a specific sample matrix.
References
-
Agilent Technologies. (2017). Analysis of Organochlorine Pesticide Residues in Whole Milk Using QuEChERS Followed by Enhanced Matrix Removal—Lipid. Agilent. [Link]
-
Biotage. (n.d.). Bioanalytical sample preparation. Biotage. [Link]
-
Cieslik, E., et al. (2011). Application of QuEChERS Method for Simultaneous Determination of Pesticide Residues and PAHs in Fresh Herbs. Food Control, 22(3-4), 537-543. [Link]
-
Girard, J. (2016). A Guide to Preparing and Analyzing Chlorinated Pesticides. Restek. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). matrix-effect-in-bioanalysis-an-overview.pdf. [Link]
-
Lehotay, S. J. (n.d.). QuEChERS: Home. QuEChERS. [Link]
-
Li, W., et al. (2016). Recent Advances in the Analysis of PCBs and Pesticides in Human Adipose Tissue. Journal of Chromatography B, 1011, 1-11. [Link]
-
ResearchGate. (2012). Can anyone explain when to use an external standard and when to use an internal standard method in HPLC? ResearchGate. [Link]
-
SCION Instruments. (n.d.). Internal Standards – What are they? How do I choose, use, and benefit from them? SCION Instruments. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8081B: Organochlorine Pesticides by Gas Chromatography. EPA. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Analytical Methods. EPA. [Link]
-
Xu, L., et al. (2016). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 8(19), 2015-2017. [Link]
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- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sepscience.com [sepscience.com]
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- 8. QuEChERS: Home [quechers.eu]
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- 12. Evaluation of lipid removal from animal fats for the determination of organochlorine, pesticides, and polychlorinated biphenyl indicators by gas chromatography with electron capture detector - PubMed [pubmed.ncbi.nlm.nih.gov]
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column selection for optimal separation of HCH isomers by GC
Technical Support Center: HCH Isomer Analysis Article ID: GC-HCH-001 Subject: Column Selection & Optimization for Hexachlorocyclohexane (HCH) Isomers Last Updated: January 31, 2026[1]
Module 1: Critical Column Selection Logic
The Core Challenge:
The separation of HCH isomers (
The Mechanism of Separation (Expert Insight):
Standard non-polar columns (100% dimethyl polysiloxane or 5% phenyl) rely primarily on London Dispersion forces (boiling point separation). Because
To achieve baseline resolution (
- -HCH: Centrosymmetric structure (all chlorines equatorial); effectively zero dipole moment.[1]
- -HCH: Significant dipole moment due to axial/equatorial chlorine distribution.
Solution: Use a stationary phase with cyanopropyl or trifluoropropyl functional groups. These electron-withdrawing groups interact strongly with the polar
Recommended Column Configurations
| Column Type | Stationary Phase Chemistry | Function | Resolution Capability |
| Restek Rtx-CLPesticides | Proprietary (Trifluoropropyl-like) | Primary | Excellent. Specifically engineered to resolve |
| Restek Rtx-CLPesticides2 | Proprietary (Different selectivity) | Confirmatory | Excellent. orthogonal selectivity to the primary column.[1] |
| Agilent DB-1701 / VF-1701 | 14% Cyanopropyl-phenyl | Alternative | Good. Classic EPA 8081 choice.[1] Better polarity for HCH than DB-5. |
| Agilent DB-608 | 35% Phenyl (Specialized) | Alternative | Very Good. High selectivity for halogenated compounds.[1] |
| Standard 5% Phenyl (DB-5) | 5% Diphenyl / 95% Dimethyl | Not Recommended | Poor. High risk of |
Decision Logic: Column Selection Flow
Figure 1: Decision tree for selecting the optimal column based on sample matrix and regulatory requirements.
Module 2: Method Development & Optimization
Protocol: Optimized GC-ECD Setup for HCH Separation Based on EPA Method 8081B guidelines.
-
Inlet Parameters (The Guard Rail):
-
Liner: Splitless single taper with wool (deactivated). Crucial: Wool protects the column from non-volatile matrix but can degrade HCH if active. Use Ultra-Inert wool.
-
Temperature: 250°C. (Do not exceed 280°C to prevent thermal degradation of thermally labile pesticides often analyzed with HCH, like Endrin).
-
Mode: Pulsed Splitless (Pulse pressure: 30-50 psi for 0.75 min) to narrow the initial band width.
-
-
Oven Program (The Separation):
-
Initial: 90°C (hold 1 min).
-
Ramp 1: 30°C/min to 170°C.
-
Ramp 2 (Critical):Slow down to 3-5°C/min from 170°C to 220°C. This is where HCH isomers elute. A slow ramp maximizes the interaction with the stationary phase dipole.
-
Final: 30°C/min to 300°C (hold 5 min to bake out).
-
-
Detector (ECD):
-
Make-up Gas: Nitrogen (30-60 mL/min).[1] Note: Nitrogen provides higher sensitivity than Argon/Methane for HCH.
-
Temperature: 300-330°C.
-
Module 3: Troubleshooting & FAQs
Q1: I am seeing a "saddle" peak or complete co-elution of
-
Diagnosis: Your stationary phase lacks the polarity required to differentiate the dipole moments of the two isomers. This is common on DB-5 or HP-5 columns.[1]
-
Immediate Fix: Lower the oven ramp rate to 2°C/min during the elution window (160°C–200°C).
-
Long-term Fix: Switch to a cyanopropyl-based phase (DB-1701) or a proprietary pesticide phase (Rtx-CLPesticides).[1] These phases retain the polar
-HCH longer, moving it away from the non-polar -HCH.
Q2: My HCH peaks are tailing significantly. Is the column dead?
-
Diagnosis: HCH isomers are relatively stable, so tailing usually indicates activity in the inlet, not necessarily column death.
-
The "Self-Validating" Test: Inject a neutral hydrocarbon marker (like Octachloronaphthalene).
-
If Hydrocarbon tails: The problem is physical (bad column cut, poor installation).
-
If Hydrocarbon is symmetrical but HCH tails: The problem is chemical (active sites in the liner or the first 10cm of the column).
-
-
Action:
-
Replace the inlet liner and gold seal.
-
Trim 10-20 cm from the front of the column (guard column maintenance).
-
Q3: Retention times are shifting earlier with every run.
-
Cause: This is a classic symptom of a carrier gas leak or column bleed/phase stripping (if using aggressive solvents).
-
Action: Check the septum (replace if cored) and tighten the column nut at the inlet. Verify flow rate.
Troubleshooting Logic Flow
Figure 2: Step-by-step troubleshooting workflow for resolution and peak shape issues.
References
-
US EPA. (2007). Method 8081B: Organochlorine Pesticides by Gas Chromatography.[2] SW-846 Update IV.[1] Link
-
Restek Corporation. (2024). Rtx-CLPesticides/Rtx-CLPesticides2: The Best Solution for Organochlorine Pesticides Analysis.[1]Link[1]
-
Agilent Technologies. (2021). Organochlorine Pesticides Analysis in Water by GC/ECD.[3][4] Application Note. Link
-
Phenomenex. (2025).[5][6] GC Column Troubleshooting Guide: Peak Tailing and Resolution Loss.Link
Sources
Technical Support Center: Advanced Calibration Strategies for HCH Isomer Quantification
Status: Operational
Ticket ID: HCH-CAL-001
Assigned Specialist: Senior Application Scientist, Analytical Chemistry Division
Context: Trace analysis of Hexachlorocyclohexane (HCH) isomers (
Introduction: The Quantification Paradox
Accurate quantification of HCH isomers presents a classic analytical paradox: Gas Chromatography-Electron Capture Detection (GC-ECD) offers superior sensitivity for halogenated compounds but suffers from limited linear range and matrix-induced signal enhancement. Conversely, GC-MS/MS offers definitive structural identification but requires rigorous correction for ionization suppression/enhancement.
This guide moves beyond basic "standard preparation" to address the causality of error—specifically how active sites in the injection port and column interact with the sample matrix to distort calibration curves.
Module 1: Calibration Strategy Decision Matrix
Before preparing a single vial, you must select the calibration architecture that matches your detector and matrix complexity.
The Logic:
-
Clean Matrices (Solvent/Water): External Standard (ESTD) is sufficient.
-
Complex Matrices (Biological/Soil) + ECD: Matrix-Matched Calibration is mandatory to offset "matrix-induced chromatographic response enhancement."
-
Complex Matrices + MS/MS: Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for absolute accuracy.
Workflow Visualization: Selecting the Right Strategy
Figure 1: Decision tree for selecting calibration methodology based on matrix interference and detector capabilities.
Module 2: Overcoming Matrix Effects (The "Active Site" Theory)
The Problem: Why Recoveries Exceed 120%
In GC analysis of HCH, researchers often observe "super-recoveries" (120–150%) when using solvent-based standards. This is not contamination.
The Mechanism:
-
Active Sites: GC liners and column heads contain active silanol groups (-Si-OH).
-
Solvent Stds: When pure HCH standards are injected, some analyte irreversibly binds to these active sites, reducing the signal.
-
Real Samples: The sample matrix (lipids, pigments) acts as a "sacrificial lamb," coating these active sites.
-
Result: The HCH in the sample passes through the liner unhindered, reaching the detector in higher amounts than the standard. This leads to an overestimation of concentration [1].
Protocol: Matrix-Matched Calibration (For GC-ECD)
This protocol forces the standard to experience the same "enhancement" as the sample.
Prerequisites:
-
Control Matrix (analyte-free soil, tissue, or placebo).
-
HCH Stock Solution (Mix of
).
Step-by-Step Workflow:
-
Extract Control Matrix: Process the blank matrix exactly as a sample (extraction + cleanup).
-
Concentrate: Evaporate the blank extract to near dryness or the final volume.
-
Reconstitute with Standard: Instead of adding pure solvent, add the HCH working standard solution directly into the blank matrix extract.
-
Analyze: Inject this "matrix-matched" standard. The active sites will be masked by the blank matrix, yielding a response factor (RF) that matches the real samples.
Critical Check: If your Matrix-Matched RF is >20% higher than your Solvent RF, matrix effects are significant, and this method is required [2].
Module 3: Isotope Dilution Mass Spectrometry (IDMS)
For laboratories equipped with GC-MS/MS, IDMS eliminates the need for matrix matching by correcting for recovery losses and matrix effects simultaneously.
The Science
IDMS uses isotopically labeled analogs (e.g.,
Comparison of Calibration Models
| Feature | External Standard (ESTD) | Matrix-Matched (MM) | Isotope Dilution (IDMS) |
| Detector | ECD / MS | ECD | MS / MS/MS |
| Cost | Low | Medium (Labor intensive) | High (Labeled Stds) |
| Matrix Effect Correction | None | High (Global correction) | Perfect (Analyte-specific) |
| Extraction Recovery | Must be calculated separately | Must be calculated separately | Auto-corrected |
| Linearity | Limited (ECD) | Limited (ECD) | Wide (MS) |
Module 4: Troubleshooting & FAQs
Q1: My -HCH peak is co-eluting with other pesticides. How do I resolve this?
Diagnosis:
-
Dual Column Confirmation (EPA 8081B): You must run two columns with differing selectivities in parallel [4].
-
Primary: Rtx-CLPesticides (proprietary phase).
-
Confirmational: Rtx-CLPesticides2 (proprietary phase).
-
-
Logic: If a peak appears at the correct retention time on both columns, it is confirmed. If only on one, it is an interference.
Q2: The ECD response for Lindane ( -HCH) is non-linear at high concentrations.
Diagnosis: ECDs have a limited dynamic range. Solution:
-
Do not force linear regression. If the %RSD of the Response Factors (RF) > 20%, use a Quadratic Calibration (2nd-order fit).
-
Requirement: Quadratic fits require a minimum of 6 calibration points (vs. 5 for linear) to be statistically valid [5].
Q3: I see "ghost peaks" of HCH in my method blanks.
Diagnosis: Carryover or thermal degradation. Troubleshooting Workflow:
Figure 2: Troubleshooting logic for contamination/carryover.
References
-
Erney, D. R., et al. (1993). Explanation of the matrix-induced chromatographic response enhancement of organophosphorus pesticides during open tubular column gas chromatography with flame photometric detection. Journal of Chromatography A, 638(1), 57-63. Link
-
U.S. EPA. (2007).[1] Method 8081B: Organochlorine Pesticides by Gas Chromatography.[1][2][3] SW-846 Update IV. Link
-
Vetter, W., & Marini, M. (2021). Isotope dilution mass spectrometry for the quantification of organochlorine pesticides. Trends in Analytical Chemistry. Link
-
Restek Corporation. (2021). EPA Method 8081B Organochlorine Pesticides Analysis.[1][2][3][4] Application Note. Link
-
U.S. EPA. (2018).[1] Method 8000D: Determinative Chromatographic Separations.[1] SW-846 Update VI. Link
Sources
Technical Support Center: Minimizing Analyte Loss During HCH Sample Preparation
Welcome to the technical support center for hexachlorocyclohexane (HCH) sample preparation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of HCH analysis and ensure the integrity of your results. As persistent organic pollutants, accurate quantification of HCH isomers is critical, yet fraught with challenges during sample preparation that can lead to significant analyte loss. This resource provides in-depth, troubleshooting guidance in a direct question-and-answer format, grounded in established scientific principles and methodologies.
Understanding HCH: The Root of the Challenge
This compound (HCH) is a synthetic chlorinated hydrocarbon insecticide.[1] Technical grade HCH is a mixture of several stereoisomers, with the most abundant being alpha (α), beta (β), gamma (γ), and delta (δ)-HCH.[2] These isomers exhibit different physicochemical properties, including varying degrees of persistence, toxicity, and volatility, which directly impact their behavior during sample preparation.[3] The γ-isomer, known as lindane, is the most potent insecticide of the group.[2] Due to their persistence and potential for bioaccumulation, many HCH formulations have been banned or restricted, but their presence in environmental and biological matrices remains a significant concern.[4]
The primary challenge in HCH analysis is preventing the loss of these semi-volatile and reactive compounds at each stage of the sample preparation workflow. The main culprits for analyte loss are:
-
Volatilization: HCH isomers can be lost to the atmosphere, especially during solvent evaporation steps.
-
Adsorption: HCHs, being hydrophobic, have a tendency to adsorb to the surfaces of glassware, plasticware, and even particulate matter within the sample matrix.
-
Degradation: Certain HCH isomers are susceptible to thermal and chemical degradation, particularly in the presence of active sites in the gas chromatograph (GC) inlet or on contaminated glassware.[5]
This guide will address each of these challenges with practical, field-proven solutions.
Troubleshooting Guide & FAQs
This section is structured to address common issues encountered during HCH sample preparation. Each answer provides not just a solution, but the scientific reasoning behind the recommendation.
Section 1: Extraction & Initial Sample Handling
Question: I'm seeing consistently low recoveries for all HCH isomers from my soil/sediment samples. What are the likely causes and how can I improve my extraction efficiency?
Answer: Low recoveries from solid matrices are often due to inefficient extraction or strong analyte-matrix interactions. Here’s a breakdown of potential issues and solutions:
-
Inadequate Solvent Polarity: HCH isomers are nonpolar. The choice of extraction solvent is critical to effectively desorb them from the sample matrix. A nonpolar solvent like hexane is a good starting point, but for many soil types, a mixture of solvents is more effective. EPA Method 8081B suggests using a 1:1 mixture of hexane-acetone or methylene chloride-acetone.[6] The addition of a more polar solvent like acetone helps to disrupt interactions between the HCH molecules and active sites on the soil particles, facilitating their transfer into the extraction solvent.
-
Insufficient Extraction Time/Energy: Passive extraction methods may not provide enough energy to overcome the binding forces between HCH and the matrix. Consider more aggressive extraction techniques:
-
Soxhlet Extraction (EPA Method 3540/3541): This is a classic and robust technique that uses continuous solvent cycling for thorough extraction.[6]
-
Pressurized Liquid Extraction (PLE) (EPA Method 3545): Also known as accelerated solvent extraction, PLE uses elevated temperatures and pressures to increase extraction efficiency and reduce solvent consumption and time.[6][7]
-
Microwave-Assisted Extraction (MAE) (EPA Method 3546): MAE uses microwave energy to heat the solvent and sample, accelerating the extraction process.[6]
-
Ultrasonic Extraction (EPA Method 3550): This method uses high-frequency sound waves to create cavitation, which enhances solvent penetration and analyte desorption.[6]
-
-
Matrix Effects: The composition of your soil or sediment can significantly impact extraction efficiency. High organic matter content can lead to strong hydrophobic interactions, sequestering the HCH isomers. In such cases, a more rigorous extraction method or a modified solvent system may be necessary. For complex matrices, a cleanup step after extraction is almost always required to remove co-extracted interferences.[6]
Question: I'm working with fatty tissue samples (e.g., fish, adipose tissue) and my recoveries are poor and inconsistent. What's the best approach for these matrices?
Answer: Fatty matrices present a significant challenge due to the high lipid content, which can interfere with both extraction and analysis. The key is to efficiently separate the lipids from your target analytes.
-
Lipid Removal is Crucial: Traditional extraction methods will co-extract large amounts of lipids, which can mask HCH peaks in your chromatogram, contaminate your GC system, and lead to analyte loss during cleanup.
-
Gel Permeation Chromatography (GPC) (EPA Method 3640): GPC is a highly effective technique for separating lipids from pesticides based on molecular size. The larger lipid molecules are excluded from the pores of the GPC column and elute first, while the smaller HCH molecules are retained and collected in a later fraction.[6]
-
Florisil Cleanup (EPA Method 3620): Florisil is a magnesium silicate adsorbent that can be used to separate lipids from organochlorine pesticides. The lipids are retained on the Florisil while the HCH isomers are eluted with a suitable solvent.[6]
-
Enhanced Matrix Removal—Lipid (EMR—Lipid): This is a newer dispersive solid-phase extraction (dSPE) sorbent specifically designed for the removal of lipids from fatty matrices. It has been shown to improve the recovery of less polar organochlorine pesticides compared to traditional cleanup methods.[8]
Section 2: Cleanup & Concentration
Question: I'm losing a significant portion of my HCH analytes during the solvent evaporation/concentration step. How can I prevent this?
Answer: This is a common problem due to the semi-volatile nature of HCH isomers. The key is to use gentle evaporation techniques and a keeper solvent.
-
Avoid Harsh Evaporation Conditions: High temperatures and aggressive nitrogen streams will lead to significant volatilization losses.
-
Nitrogen Blowdown: If using a nitrogen evaporator, maintain a gentle stream of nitrogen just above the surface of the solvent. Avoid creating ripples on the surface. The temperature should be kept as low as possible while still allowing for reasonable evaporation rates (e.g., 30-40°C).[9]
-
Rotary Evaporation: Use a moderate water bath temperature and control the vacuum to ensure gentle boiling.[9]
-
-
Use a Keeper Solvent: Before starting the evaporation, add a small amount (e.g., 1 ml) of a high-boiling point, non-volatile solvent like isooctane or toluene. As the more volatile extraction solvent evaporates, the HCH analytes will be concentrated in the keeper solvent, preventing them from being lost to dryness.
-
Never Evaporate to Dryness: Evaporating the sample to complete dryness is a primary cause of analyte loss for semi-volatile compounds. Always leave a small residual volume of the keeper solvent.
Question: My recoveries for certain HCH isomers, particularly γ-HCH (lindane), are still low even with careful extraction and concentration. Could adsorption to my labware be the issue?
Answer: Yes, adsorption to labware is a significant and often underestimated source of analyte loss for hydrophobic compounds like HCH.
-
Glassware vs. Plasticware: While both can be problematic, plastics, especially polypropylene and polyethylene, are known to adsorb organochlorine pesticides.[10] Whenever possible, use glass volumetric flasks, pipettes, and vials.
-
Deactivation of Glassware: Active silanol groups on the surface of glass can interact with and adsorb HCH molecules. It is crucial to use deactivated glassware.
-
Silanization: Treating glassware with a silanizing agent (e.g., dimethyldichlorosilane) will cap the active silanol groups, creating a more inert surface.
-
Proper Cleaning: Thoroughly clean glassware with detergent, followed by rinsing with tap water, deionized water, and finally a high-purity solvent like acetone or hexane. Oven-drying at a high temperature (e.g., 130°C) can also help to remove volatile contaminants.[11]
-
-
Minimize Transfer Steps: Each time you transfer your sample from one container to another, you risk losing some analyte to the surface of the container. Design your workflow to minimize the number of transfers.
Section 3: Instrumental Analysis & Degradation
Question: I'm observing peak tailing and the appearance of degradation products for some HCH isomers in my GC-ECD analysis. What is causing this and how can I fix it?
Answer: Peak tailing and degradation are classic signs of active sites within your GC system. Certain HCH isomers, like endrin and 4,4'-DDT (which are often analyzed alongside HCH), are particularly susceptible to thermal and catalytic degradation in the hot GC inlet. EPA Method 8081B has specific requirements for monitoring the breakdown of these compounds to ensure system inertness.[4]
-
Inert Flow Path is Essential: Every component that your sample comes into contact with from the point of injection to detection must be inert.
-
Inlet Liner: The inlet liner is a primary site of analyte degradation. Use a high-quality, deactivated liner and replace it regularly. Active sites on dirty or poorly deactivated liners can cause significant breakdown of sensitive compounds.[5]
-
Gold Seals and Ferrules: Use gold-plated seals and inert ferrules to prevent interactions with metal surfaces.[5]
-
GC Column: Use a column specifically designed for pesticide analysis with a highly inert phase. Even a high-quality column can become active over time, so regular conditioning and trimming of the column inlet may be necessary.[5]
-
-
Optimize GC Inlet Temperature: While a high inlet temperature is needed to ensure complete volatilization of the analytes, excessively high temperatures can promote thermal degradation. Experiment with lowering the inlet temperature in small increments to find the optimal balance between efficient volatilization and minimal degradation.[6]
-
Matrix-Induced Enhancement: In some cases, co-extracted matrix components can coat the active sites in the GC inlet, paradoxically leading to an enhancement of the analyte signal compared to a clean solvent standard. This is known as the "matrix-induced chromatographic response enhancement." To compensate for this, it is best practice to use matrix-matched calibration standards for quantification.
Visualizing the Workflow: Identifying Points of Analyte Loss
The following diagram illustrates a typical HCH sample preparation workflow and highlights the critical stages where analyte loss can occur.
Caption: HCH sample preparation workflow with key points of potential analyte loss.
Quantitative Data Summary: A Comparative Look at Extraction Methods
The choice of extraction method can have a significant impact on analyte recovery. The following table summarizes typical recovery data for HCH isomers using different techniques. Note that actual recoveries will vary depending on the specific matrix and laboratory conditions.
| HCH Isomer | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | QuEChERS |
| α-HCH | 85-110% | 80-115% | 90-105% |
| β-HCH | 80-105% | 75-110% | 85-100% |
| γ-HCH (Lindane) | 90-115% | 85-120% | 95-110% |
| δ-HCH | 80-110% | 75-110% | 85-100% |
Data compiled from various sources, including EPA methodologies and application notes.[7]
Experimental Protocols
Protocol 1: Deactivation of Glassware (Silanization)
This protocol describes a standard procedure for deactivating glassware to minimize adsorptive losses of HCH.
Materials:
-
5% (v/v) solution of dimethyldichlorosilane (DMDCS) in toluene
-
Toluene, pesticide residue grade
-
Methanol, pesticide residue grade
-
Glassware to be deactivated (e.g., vials, flasks, pipettes)
-
Fume hood
-
Oven
Procedure:
-
Cleaning: Thoroughly wash glassware with laboratory detergent and water. Rinse sequentially with tap water, deionized water, and methanol.
-
Drying: Dry the glassware in an oven at 130°C for at least one hour. Allow to cool to room temperature in a desiccator.
-
Silanization: In a fume hood, completely fill the glassware with the 5% DMDCS solution or rinse the surfaces thoroughly. Let it stand for 10-15 minutes.
-
Rinsing: Decant the DMDCS solution and rinse the glassware twice with toluene to remove excess reagent.
-
Final Rinse: Rinse the glassware three times with methanol.
-
Drying: Dry the glassware in an oven at 100°C for at least one hour.
-
Storage: Store the deactivated glassware in a clean, dust-free environment, covered with aluminum foil.
Protocol 2: Solid-Phase Extraction (SPE) for HCH in Water Samples
This protocol is a generalized procedure based on common SPE methods for organochlorine pesticides in water.
Materials:
-
C18 SPE cartridges (e.g., 1000 mg/6 mL)
-
SPE vacuum manifold
-
Ethyl acetate, pesticide residue grade
-
Dichloromethane, pesticide residue grade
-
Methanol, pesticide residue grade
-
Deionized water, acidified to pH 2 with HCl
-
Nitrogen evaporator
-
GC vials
Procedure:
-
Cartridge Conditioning:
-
Pass 5 mL of ethyl acetate through the C18 cartridge.
-
Pass 5 mL of dichloromethane through the cartridge.
-
Pass 10 mL of methanol through the cartridge.
-
Pass 10 mL of acidified deionized water (pH 2) through the cartridge. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the water sample (e.g., 1 L) onto the conditioned cartridge at a flow rate of approximately 10-15 mL/min.
-
-
Cartridge Drying:
-
After the entire sample has passed through, draw a vacuum through the cartridge for 5-10 minutes to remove residual water.
-
-
Elution:
-
Elute the HCH analytes from the cartridge with a suitable solvent. A common elution solvent is a mixture of dichloromethane and ethyl acetate. Collect the eluate in a collection tube.
-
-
Concentration:
-
Add a keeper solvent (e.g., 1 mL of isooctane) to the eluate.
-
Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen.
-
-
Analysis:
-
Transfer the final extract to a GC vial for analysis.
-
Logical Relationships in HCH Analysis
The following diagram illustrates the logical relationships between the key factors affecting HCH recovery and the recommended mitigation strategies.
Caption: Logical relationships between problems, causes, and solutions in HCH analysis.
By understanding the unique properties of HCH isomers and implementing these best practices, you can significantly improve the accuracy and reliability of your analytical data. This technical support center is a living document and will be updated as new techniques and insights emerge in the field.
References
-
Biochemistry of Microbial Degradation of this compound and Prospects for Bioremediation - PMC - PubMed Central. (n.d.). Retrieved January 27, 2026, from [Link]
-
Insights on Anabaena sp. PCC 7120 Responses to HCH Isomers: Tolerance, Degradation, and Dynamics on Potential lin Genes Expression. (2020). National Institutes of Health. Retrieved January 27, 2026, from [Link]
-
Method 8081B: Organochlorine Pesticides by Gas Chromatography, part of Test Methods for Evaluating Solid Waste, Physical/Chemica. (2007). U.S. Environmental Protection Agency. Retrieved January 27, 2026, from [Link]
-
Biodegradation of this compound by two species of Bacillus isolated from contaminated soil. (2015). ResearchGate. Retrieved January 27, 2026, from [Link]
-
GC-MS profiles of degradation of t-HCH isomers by bacterial isolate... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Thermal desorption of HCH : temperature and time effects. (2015). CORDIS. Retrieved January 27, 2026, from [Link]
-
Method 8081B: Organochlorine Pesticides by Gas Chromatography. (2007). U.S. Environmental Protection Agency. Retrieved January 27, 2026, from [Link]
-
Organochlorine Pesticides Analysis in Water by GC/ECD. (2021). Agilent. Retrieved January 27, 2026, from [Link]
-
Toxicological Profile for this compound (HCH). (2022). Agency for Toxic Substances and Disease Registry. Retrieved January 27, 2026, from [Link]
-
Distribution and fate of HCH isomers and DDT metabolites in a tropical environment–case study Cameron Highlands–Malaysia. (2012). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Removal of this compound isomers from water by membrane extraction into oil. (2001). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Microbial Degradation of this compound (HCH) Pesticides. (2016). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Solvent Reduction Strategies Post Solvent Extraction. (n.d.). Organomation. Retrieved January 27, 2026, from [Link]
-
Effect of matrix composition on stability, release and bioaccessibility of encapsulated folic acid. (2019). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Toxicological Profile for this compound (HCH). (2005). Agency for Toxic Substances and Disease Registry. Retrieved January 27, 2026, from [Link]
-
Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD. (2017). National Institutes of Health. Retrieved January 27, 2026, from [Link]
-
Determination of Organochlorine Pesticides By Gas Chromatography/Electron Capture Detection (GC/ECD). (n.d.). Newtown Creek Group. Retrieved January 27, 2026, from [Link]
-
Biodegradation of this compound (HCH) by microorganisms. (2005). PubMed. Retrieved January 27, 2026, from [Link]
-
Biodegradation of this compound (HCH) by microorganisms. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Modified two-step emulsion solvent evaporation technique for fabricating biodegradable rod-shaped particles in the submicron size range. (2018). National Institutes of Health. Retrieved January 27, 2026, from [Link]
-
Analysis of Organophosphorus and Organochlorine Pesticides in Fruit and Vegetables Using an Agilent 8890 GC with Four Detectors. (n.d.). Agilent. Retrieved January 27, 2026, from [Link]
-
Degradation of insecticide lindane (gamma-HCH) by white-rot fungi Cyathus bulleri and Phanerochaete sordida. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Toxicological Profile for this compound (HCH). (2005). Agency for Toxic Substances and Disease Registry. Retrieved January 27, 2026, from [Link]
-
Toxicological Profile for this compound (HCH). (2005). Agency for Toxic Substances and Disease Registry. Retrieved January 27, 2026, from [Link]
-
Comparison Between QuEChERS Method and Traditional SPE Method. (2023). Hawach Scientific. Retrieved January 27, 2026, from [Link]
-
STANDARD OPERATING PROCEDURE FOR PESTICIDES BY METHOD 8081B. (2024). PHILIS. Retrieved January 27, 2026, from [Link]
-
Methods of Analysis by the U.S. Geological Survey National Water Quality Laboratory—Determination of Organochlorine Pesticides. (2002). U.S. Geological Survey. Retrieved January 27, 2026, from [Link]
-
Physical-chemical transformations for the remediation and valorization of hexachlorocyclohexanes (HCHs) including lindane. (2024). Universidad de Zaragoza. Retrieved January 27, 2026, from [Link]
-
Thermal stability of phase change materials used in latent heat energy storage systems: A review. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Novel shape stabilized phase change material based on epoxy matrix with ultrahigh cycle life for thermal energy storage. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Analysis of Organochlorine Pesticide Residues in Whole Milk Using QuEChERS Followed by Enhanced Matrix Removal—Lipid. (2017). Agilent. Retrieved January 27, 2026, from [Link]
-
Effect of temperature in the degradation of cannabinoids: From a brief residence in the gas chromatography inlet port to a longer period in thermal treatments. (2022). Frontiers. Retrieved January 27, 2026, from [Link]
-
Pressurized Liquid Extraction (PLE) in an Intermittent Process as an Alternative for Obtaining Passion Fruit (Passiflora edulis) Leaf Hydroalcoholic Extract (Tincture). (2022). MDPI. Retrieved January 27, 2026, from [Link]
-
Variations in sorption of organochlorine pesticides and PCBs across six different plastic polymers. (2018). Sci Forschen. Retrieved January 27, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Biochemistry of Microbial Degradation of this compound and Prospects for Bioremediation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. agilent.com [agilent.com]
- 6. Frontiers | Effect of temperature in the degradation of cannabinoids: From a brief residence in the gas chromatography inlet port to a longer period in thermal treatments [frontiersin.org]
- 7. hawach.com [hawach.com]
- 8. organomation.com [organomation.com]
- 9. epa.gov [epa.gov]
- 10. Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
quality control measures for reliable HCH analysis
Senior Application Scientist: Dr. Alex V. | Topic: Hexachlorocyclohexane (HCH) Quantitation & QC
Welcome to the HCH Analysis Support Hub
You are likely here because your chromatograms are showing drifting baselines, your
HCH analysis is deceptive. While the molecule itself is thermally stable compared to DDT, its analysis via Gas Chromatography-Electron Capture Detection (GC-ECD) is plagued by matrix interference and adsorption issues. This guide synthesizes EPA Method 8081B protocols with field-proven troubleshooting strategies to ensure your data holds up to scrutiny.
Module 1: Sample Preparation (The Matrix Challenge)
The Problem: HCH isomers are lipophilic. In fatty matrices (dairy, adipose tissue), co-extracted lipids accumulate in the GC inlet and column head, causing retention time shifts and signal suppression. Standard QuEChERS often fails to remove enough lipids for robust GC-ECD analysis.
The Solution: A modified extraction workflow prioritizing lipid removal without sacrificing the recovery of volatile isomers.
Recommended Protocol: Modified QuEChERS with EMR-Lipid Cleanup
Based on Agilent & Restek application notes for fatty matrices [1, 2].
-
Extraction:
-
Weigh 10g homogenized sample.
-
Add 10 mL Acetonitrile (ACN) + Internal Standard (IS).
-
Critical Step: Add ceramic homogenizer; shake vigorously 1 min.
-
Add extraction salts (4g MgSO4, 1g NaCl); shake 1 min immediately to prevent agglomeration.
-
Centrifuge at 3000 rpm for 5 min.
-
-
Enhanced Cleanup (Crucial for HCH):
-
Transfer aliquot of supernatant to Enhanced Matrix Removal (EMR-Lipid) cartridge or dSPE tube containing PSA/C18.
-
Why? C18 removes non-polar fats; PSA removes organic acids. For high-fat (>3%), EMR-Lipid is superior to prevent inlet maintenance downtime [2].
-
Polishing: Transfer to a final tube with anhydrous MgSO4 to remove residual water (water damages ECD phases).
-
-
Concentration (The Danger Zone):
-
Evaporate to near dryness under Nitrogen stream.
-
Caution: HCH isomers are semi-volatile. Do not evaporate to complete dryness , or you will lose the
and isomers. Exchange solvent to Hexane for GC injection.
-
Workflow Visualization
Figure 1: Optimized sample preparation workflow emphasizing lipid removal and volatile preservation.
Module 2: Chromatographic Configuration (The Separation Challenge)
The Problem: HCH isomers (
The Solution: Dual-column confirmation as mandated by EPA Method 8081B [3].
Column Selection Strategy
You must run two columns with differing polarities in parallel (or sequential injections).
| Column Type | Stationary Phase | Role | Recommended Model |
| Primary | 100% Dimethyl polysiloxane | General separation | Rtx-CLPesticides or DB-1 |
| Confirmatory | Phenyl-substituted or Cyanopropyl | Resolves co-elutions | Rtx-CLPesticides2 or DB-1701 |
Technical Insight: The "CLP" (Contract Laboratory Program) specific columns are tuned specifically to resolve the
Troubleshooting Peak Tailing
If your HCH peaks are tailing (asymmetry factor > 1.5), the system has active sites. HCH is susceptible to adsorption on dirty liners.
Figure 2: Logic flow for diagnosing peak tailing in GC-ECD analysis.
Module 3: Quality Control & System Suitability
The Problem: How do you prove your system is "clean" enough for trace analysis? The Solution: The DDT/Endrin Breakdown Test .
Although HCH is thermally stable, EPA Method 8081B requires monitoring the degradation of DDT and Endrin. If these compounds degrade, your system has active sites (glass wool, dirty seal) that will adsorb HCH, causing tailing and quantification errors [3].
Critical QC Metrics Table
| QC Parameter | Acceptance Criteria (EPA 8081B) | Frequency | Corrective Action |
| System Inertness | DDT + Endrin breakdown < 20% (combined) | Before any calibration/sample run | Change liner, clip column, clean inlet. |
| Linearity | RSD of Calibration Factors < 20% | Initial Calibration | Check injection technique, replace inlet liner. |
| Calibration Verification | ± 15% difference from initial cal | Every 10-20 samples | Recalibrate if failed twice. |
| Method Blank | < MDL (Method Detection Limit) | With every batch | Check solvent purity, glassware cleaning. |
| Surrogate Recovery | 70 - 130% | Every sample | Check extraction efficiency, matrix effects. |
Internal Standard Selection
Do not rely solely on external calibration. Use an Internal Standard (IS) that does not interfere with HCH isomers.
-
Recommended IS: Pentachloronitrobenzene (PCNB) or 1-Bromo-2-nitrobenzene [5].[1]
-
Why? These elute in the pesticide window but are distinct from HCH isomers and respond well to ECD.
Frequently Asked Questions (FAQs)
Q: My
-
Fix: Exchange the final solvent to Hexane or Isooctane before injection. Ensure your initial oven temperature is 10-20°C below the solvent boiling point to allow for solvent focusing [6].
Q: I see "ghost peaks" in my blank after running high-concentration samples. A: HCH is sticky. You likely have carryover.
-
Fix: Run a solvent blank (Hexane) between high-concentration samples. Increase the final bake-out temperature of your GC run (e.g., 300°C for 5 mins) to clear the column. Check if the septum is bleeding (siloxane peaks) and replace it.
Q: Why is my recovery for
-
Fix: Stop the nitrogen stream when the solvent volume reaches ~0.5 mL. Do not let it go completely dry. Ensure the water bath temp during evaporation is < 35°C.
References
-
Agilent Technologies. (2022).[3] Cleanup Techniques for Pesticide Analysis in Bovine Meat Extract Using GC/MS/MS. Link
-
Agilent Technologies. (2017). Analysis of Organochlorine Pesticide Residues in Whole Milk Using QuEChERS Followed by Enhanced Matrix Removal—Lipid. Link
-
US EPA. (2007). Method 8081B: Organochlorine Pesticides by Gas Chromatography. SW-846 Update IV. Link
-
Restek Corporation. (2021). Method 8081B: Organochlorine Pesticides Analysis by GC. Link
-
US EPA. (2014). Method 8000D: Determinative Chromatographic Separations. Link
-
Element Lab Solutions. (2020). Troubleshooting GC Peak Shapes. Link
Sources
Validation & Comparative
A Comparative Analysis of the Environmental Persistence of Hexachlorocyclohexane (HCH) and Endosulfan
A Technical Guide for Researchers and Environmental Scientists
Introduction
Hexachlorocyclohexane (HCH) and endosulfan are two organochlorine pesticides that have seen widespread agricultural use. Despite their efficacy in pest control, their environmental persistence, potential for long-range transport, and toxicological profiles have raised significant concerns, leading to restrictions and bans on their use in many countries under international agreements like the Stockholm Convention on Persistent Organic Pollutants (POPs). This guide provides an in-depth technical comparison of the environmental persistence of HCH and endosulfan, focusing on their isomers, degradation pathways, and the experimental methodologies used to assess their fate in the environment.
Chemical Structures and Isomeric Complexity: The Foundation of Persistence
The environmental behavior of both HCH and endosulfan is intrinsically linked to their complex stereochemistry.
This compound (HCH) exists as eight stereoisomers, with four being most prevalent in the technical mixture: alpha (α-HCH), beta (β-HCH), gamma (γ-HCH, also known as lindane), and delta (δ-HCH).[1] These isomers differ in the axial and equatorial arrangement of their chlorine atoms on the cyclohexane ring, which significantly influences their physical and chemical properties, and consequently, their environmental persistence.[2]
Endosulfan is a mixture of two diastereomers, alpha (α-endosulfan) and beta (β-endosulfan), typically in a 7:3 ratio in the commercial product. These isomers also exhibit different physical and chemical characteristics that affect their environmental fate.
Comparative Persistence in Environmental Compartments
The persistence of a pesticide is often quantified by its half-life (t½), the time it takes for 50% of the initial concentration to degrade. The persistence of HCH and endosulfan isomers varies significantly across different environmental matrices: soil, water, and air.
Soil Persistence
Soil acts as a major sink for both HCH and endosulfan. Their persistence in this compartment is influenced by soil type, organic matter content, temperature, moisture, and microbial activity.
Generally, the β-isomer of HCH is the most persistent among all HCH isomers due to its stable equatorial chlorine atom configuration.[3] The order of persistence for HCH isomers in soil is typically β-HCH > α-HCH > γ-HCH > δ-HCH.
For endosulfan, the parent isomers degrade to form endosulfan sulfate , a major metabolite that is often more persistent than the original α- and β-isomers.[4] The combined residues of endosulfan and endosulfan sulfate can persist in the environment for extended periods.[5]
| Compound | Isomer/Metabolite | Soil Half-life (t½) | References |
| HCH | α-HCH | 54.4 - 56.1 days | [3] |
| β-HCH | 100 - 184 days | [3] | |
| γ-HCH (Lindane) | 62.1 - 107 days | [3] | |
| δ-HCH | 23.4 - 33.9 days | [3] | |
| Endosulfan | α-Endosulfan | Weeks | [6] |
| β-Endosulfan | Weeks | [6] | |
| Endosulfan Sulfate | More persistent than parent isomers | [4] | |
| Combined Residues | 9 months to 6 years | [5][7] |
Water Persistence
In aquatic environments, the persistence of HCH and endosulfan is governed by factors such as pH, temperature, sunlight (photolysis), and microbial degradation.
HCH isomers are generally stable in water, with hydrolysis being a slow process.[3] Endosulfan, on the other hand, can undergo hydrolysis to the less toxic endosulfan diol, particularly under alkaline conditions.[8] However, both pesticides can persist in water and be transported over long distances.
| Compound | Isomer/Metabolite | Water Half-life (t½) | References |
| HCH | α-HCH | 1,083 hours (at pH 9.78) | [9] |
| γ-HCH (Lindane) | 191 days (volatilization) | [3] | |
| Endosulfan | α-Endosulfan | Weeks | [6] |
| β-Endosulfan | Weeks | [6] | |
| Combined Residues | 9 months to 6 years | [5][7] |
Atmospheric Persistence and Long-Range Transport
Both HCH and endosulfan are semi-volatile compounds, allowing them to enter the atmosphere and undergo long-range transport to remote regions like the Arctic.[7] Their atmospheric persistence is primarily determined by their reaction with hydroxyl (OH) radicals.
| Compound | Isomer | Atmospheric Half-life (t½) | References |
| HCH | α-HCH | 115 days to 8.9 years | [10][11] |
| β-HCH | 28 days | [12] | |
| γ-HCH (Lindane) | 17 to 100 days | [9][10][13] | |
| δ-HCH | - | ||
| Endosulfan | α-Endosulfan | 1.1 to 295.4 hours | [14] |
| β-Endosulfan | - |
Degradation Pathways: Biotic and Abiotic Mechanisms
The breakdown of HCH and endosulfan in the environment occurs through a combination of biotic (microbial) and abiotic processes.
Biotic Degradation
Microbial degradation is a key process in the detoxification of both pesticides.
HCH Degradation: The primary aerobic degradation pathway for HCH isomers is the "Lin pathway," involving a series of enzymes encoded by lin genes.[15]
-
LinA (Dehydrochlorinase): Initiates the degradation by removing a molecule of HCl from an HCH isomer to form pentachlorocyclohexene (PCCH).[15]
-
LinB (Haloalkane Dehalogenase): Further dechlorinates PCCH and other intermediates.[16]
-
Subsequent Enzymes (LinC, LinD, etc.): Continue the degradation cascade, ultimately leading to mineralization.[17]
HCH Aerobic Degradation Pathway
Endosulfan Degradation: Microbial degradation of endosulfan can proceed through two main pathways:
-
Oxidation: Endosulfan is oxidized to the more persistent endosulfan sulfate.[8]
-
Hydrolysis: Endosulfan is hydrolyzed to the less toxic endosulfan diol.[8]
Endosulfan Microbial Degradation Pathways
Abiotic Degradation
Abiotic processes also contribute to the breakdown of these pesticides, although often at a slower rate than microbial degradation.
-
Hydrolysis: As mentioned, endosulfan is susceptible to hydrolysis, especially in alkaline waters. HCH isomers are more resistant to hydrolysis.
-
Photolysis: Direct photolysis (breakdown by sunlight) is not a major degradation pathway for HCH as it does not absorb light at wavelengths greater than 290 nm.[10] Endosulfan can undergo photolysis, but its contribution to overall degradation varies.
Experimental Methodologies for Persistence Assessment
Accurate assessment of pesticide persistence relies on robust experimental protocols for sample collection, preparation, and analysis.
Sample Preparation
The goal of sample preparation is to extract the target pesticides from the environmental matrix (soil, water) and remove interfering substances.
1. Extraction:
-
Soil: Soxhlet extraction or accelerated solvent extraction (ASE) are commonly used methods. Solvents like hexane and acetone are employed to dissolve the pesticides from the soil matrix.
-
Water: Solid-phase extraction (SPE) is a widely used technique.[18] A water sample is passed through a cartridge containing a solid adsorbent that retains the pesticides. The pesticides are then eluted with a small volume of an organic solvent.
2. Cleanup:
-
The crude extract often contains co-extracted compounds that can interfere with analysis. Cleanup steps, such as column chromatography using adsorbents like Florisil or silica gel, are used to remove these interferences.
Sources
- 1. chm.pops.int [chm.pops.int]
- 2. Alpha- and beta-hexachlorocyclohexanes (EHC 123, 1991) [inchem.org]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. discovery.csiro.au [discovery.csiro.au]
- 5. Endosulfan - Wikipedia [en.wikipedia.org]
- 6. Atmospheric Hydroxyl Radical Reaction Rate Coefficient and Total Environmental Lifetime of α-Endosulfan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. earthjustice.org [earthjustice.org]
- 8. Isolation and Identification of Endosulfan-Degrading Bacteria and Evaluation of Their Bioremediation in Kor River, Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for this compound (HCH) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Alpha-Hexachlorocyclohexane - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Beta-Hexachlorocyclohexane - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 14. Insights into the atmospheric persistence of α-endosulfan - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 15. Biochemistry of Microbial Degradation of this compound and Prospects for Bioremediation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. researchgate.net [researchgate.net]
- 18. glsciences.com [glsciences.com]
Comparative Guide: Bioaccumulation Dynamics of HCH vs. DDT in Aquatic Food Chains
Executive Summary
This technical guide provides a mechanistic comparison of Hexachlorocyclohexane (HCH) and Dichlorodiphenyltrichloroethane (DDT) within trophic networks. While both are organochlorine pesticides (OCPs) classified as Persistent Organic Pollutants (POPs), their bioaccumulation profiles differ fundamentally due to steric chemistry and hydrophobicity.
Key Distinction: DDT acts as a "lipophilic sink," showing high biomagnification factors (BMF) driven by extreme hydrophobicity (
Part 1: Physicochemical Drivers of Bioaccumulation
The differential accumulation of these compounds is governed by their partitioning behavior between water and lipids (
Comparative Physicochemical Profile[2][3]
| Property | ||||
| Log | 3.7 – 4.1 | 3.8 – 4.2 | 6.91 | 6.96 |
| Water Solubility (mg/L) | ~7.3 | ~0.24 | 0.003 | 0.04 |
| Henry's Law Constant | Low (Low volatility) | Very Low | Moderate | Moderate |
| Bioaccumulation Factor (Log BCF) | 2.5 – 3.5 | 3.5 – 4.0 | 4.5 – 5.5 | > 5.5 |
| Dominant Fate | Long-range transport / Hydrolysis | Bioaccumulation | Metabolism to DDE | Biomagnification |
Mechanistic Insight:
-
DDT/DDE: The high
(>5) drives rapid partitioning from water into the lipid bilayer of aquatic organisms. Once absorbed, the conversion of DDT to DDE (via dehydrochlorination) creates a "metabolic dead-end," leading to extreme persistence. -
HCH: The lower
implies higher water solubility, allowing faster elimination via gill exchange in fish. However, -HCH is an anomaly; its all-equatorial chlorine arrangement sterically hinders enzymatic attack, allowing it to accumulate despite a lower lipophilicity compared to DDT.
Part 2: Metabolic Stability & Biotransformation Pathways
Understanding the metabolic fate is critical for interpreting field data. Bioaccumulation is not just uptake; it is the net result of Uptake - (Elimination + Metabolism).
Structural Recalcitrance
-
DDT Pathway: The primary detoxification route in fish is the conversion of
-DDT to -DDE. However, DDE is more lipophilic and toxicologically persistent than the parent compound, leading to "age-dependent accumulation" in top predators. -
HCH Pathway:
-HCH is readily degraded to pentachlorocyclohexene (PCCH).[1] -HCH lacks the axial chlorine atoms required for easy dehydrochlorination, resulting in a biological half-life significantly longer than other HCH isomers.
Pathway Visualization
The following diagram illustrates the divergent metabolic fates contributing to bioaccumulation.
Figure 1: Comparative metabolic pathways showing the high persistence of DDE and Beta-HCH.
Part 3: Experimental Validation Protocols
To objectively compare bioaccumulation, researchers must utilize standardized extraction and lipid-normalization protocols. Absolute concentration data is scientifically invalid without lipid correction due to the lipophilic nature of these analytes.
Standardized Analytical Workflow (GC-ECD/MS)
Objective: Quantify trace levels of HCH isomers and DDT metabolites in biological tissue.
Protocol Steps:
-
Homogenization: Cryogenic grinding of fish tissue (muscle/liver) with anhydrous
to remove moisture. -
Extraction (Soxhlet or QuEChERS):
-
Solvent: Acetone:n-Hexane (1:1 v/v).
-
Duration: 4–6 hours (Soxhlet) or vigorous shaking (QuEChERS).
-
-
Lipid Determination (Critical Self-Validating Step):
-
Take an aliquot of the extract before cleanup.
-
Evaporate to dryness and weigh the residue (gravimetric lipid determination).
-
Reasoning: This allows calculation of lipid-normalized concentration (
).
-
-
Cleanup (Interference Removal):
-
Pass remaining extract through a Florisil or Acidified Silica Gel column.
-
Function: Removes lipids and pigments that foul the GC detector.
-
-
Instrumental Analysis:
-
Primary: Gas Chromatography with Electron Capture Detector (GC-ECD). Why: Extreme sensitivity to halogenated compounds.
-
Confirmation: GC-Mass Spectrometry (GC-MS) in SIM mode.
-
Analytical Logic Flow
Figure 2: Step-by-step analytical protocol ensuring data validity through lipid normalization.
Part 4: Trophic Transfer Mechanics
The movement of these compounds up the food chain is defined by the Trophic Magnification Factor (TMF) . A TMF > 1 indicates biomagnification.[2]
Comparative Trophic Dynamics
| Trophic Level | HCH Dynamics | DDT Dynamics |
| Phytoplankton | Equilibrium partitioning (rapid uptake/depuration). | Rapid adsorption to cell surface; high BCF. |
| Zooplankton | Low biomagnification; | Significant accumulation; conversion to DDE begins. |
| Small Fish | DDE accumulates in lipid stores; TMF > 1. | |
| Top Predator | Lower overall burden than DDT (usually). | High Biomagnification. DDE levels can be 100x water conc. |
Trophic Magnification Logic
Figure 3: Trophic transfer flow. DDT typically exhibits steeper magnification slopes (TMF) than HCH.
References
-
Stockholm Convention on Persistent Organic Pollutants. (2019). Listing of POPs in the Stockholm Convention: this compound and DDT. United Nations Environment Programme. Link
-
United States Environmental Protection Agency (EPA). (2022). Method 1699: Pesticides in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS.Link
-
Willett, K. L., Ulrich, E. M., & Hites, R. A. (1998). Differential toxicity and environmental fates of this compound isomers.[1] Environmental Science & Technology. Link
-
Borgå, K., et al. (2012). Trophic magnification factors: Considerations of ecology, ecosystems, and study design. Integrated Environmental Assessment and Management. Link
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2002). Toxicological Profile for DDT, DDE, and DDD.[3][4] U.S. Department of Health and Human Services. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Continuing Persistence and Biomagnification of DDT and Metabolites in Northern Temperate Fruit Orchard Avian Food Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distribution and fate of HCH isomers and DDT metabolites in a tropical environment–case study Cameron Highlands–Malaysia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Comparative Toxicological Guide: HCH Isomer-Specific Pathogenicity in Rattus norvegicus
Executive Summary
Hexachlorocyclohexane (HCH) is not a monolith; it is a complex mixture of stereoisomers with divergent toxicological profiles. While
This guide provides a mechanistic comparison of the four primary isomers (
The "Isomer Personality" Matrix
| Feature | ||||
| Primary Toxicity | Acute Neurotoxicity (Convulsant) | Hepatocarcinogenicity | Chronic Bioaccumulation & Endocrine Disruption | CNS Depression |
| Rat Oral LD50 | 88–190 mg/kg (High Acute) | 500–4674 mg/kg (Moderate) | > 6000 mg/kg (Low Acute) | 750–1000 mg/kg |
| Metabolic Half-Life | Short (Days) | Moderate | Long (Weeks/Months) | Short |
| GABA-A Interaction | Antagonist (Blocker) | Weak/Mixed | Inactive/Weak | Potentiator (Depressant) |
| Target Organ | CNS, Kidney | Liver (Tumors) | Adipose Tissue, Uterus, Kidney | CNS |
Part 1: Neurotoxicological Mechanisms (The GABA Divergence)
The most critical differentiation between isomers lies in their interaction with the
Mechanistic Insight[4][12]
-
-HCH (Convulsant): Acts as a potent picrotoxin-like antagonist. It binds to the picrotoxin recognition site within the chloride channel pore, blocking
influx. This disinhibition leads to rapid neuronal depolarization and seizures. -
-HCH (Depressant): Conversely, the
-isomer acts as a CNS depressant.[1][2] Experimental patch-clamp studies in rat dorsal root ganglion neurons reveal that -HCH can actually enhance GABA-induced currents or act as a weak partial agonist, leading to sedation rather than convulsions. - -HCH (Null Neurotoxicity): Due to its structural rigidity and lack of axial chlorines, it exhibits negligible affinity for the GABA receptor, explaining its low acute toxicity but high chronic risk.
Visualization: Isomer-Specific GABA Modulation
Figure 1: Divergent effects of HCH isomers on the GABA-A receptor chloride channel.[3]
Part 2: Metabolic Fate & Bioaccumulation (The Beta-Problem)
While
-
The Chlorine Arrangement Rule: Enzymatic dehydrochlorination (the first step in metabolism) favors axial chlorine atoms.
-
-HCH: Has three axial and three equatorial chlorines (
). This configuration is energetically unstable and easily attacked by hepatic enzymes. -
-HCH: All six chlorines are in equatorial positions (
). This is the most thermodynamically stable configuration. It presents high steric hindrance to cytochrome P450 enzymes, rendering it nearly metabolically inert.
-
-HCH: Has three axial and three equatorial chlorines (
Bioaccumulation Hierarchy in Rats
Visualization: Metabolic Steric Hindrance
Figure 2: The metabolic bottleneck.
Part 3: Experimental Protocols for Comparative Assessment
To generate reproducible data comparing these isomers, standard OECD protocols must be adapted to account for the specific kinetic differences (e.g., longer observation for
Protocol A: 90-Day Sub-Chronic Oral Toxicity (Modified OECD 408)
Objective: Assess cumulative hepatotoxicity and bioaccumulation.
-
Animal Model: Wistar or Sprague-Dawley Rats (n=10/sex/group).
-
Dosing Regimen:
-
Vehicle: Corn oil (HCH is lipophilic).
-
Dose Groups: Control, Low (0.5 mg/kg), Mid (5 mg/kg), High (50 mg/kg). Note: Lower high-dose for
-HCH to avoid acute lethality.
-
-
Key Endpoints:
-
Hepatic Enzyme Induction: Measure Pentoxyresorcinol O-dealkylase (PROD) activity (marker for CYP2B induction, highly sensitive to HCH).
-
Histopathology: Focus on centrilobular hypertrophy (liver) and hyaline droplet accumulation (kidney -
-globulin nephropathy in males). -
Residue Analysis: Gas Chromatography (GC-ECD) of perirenal fat and brain tissue at Day 90.
-
Protocol B: Functional Observational Battery (Neurotoxicity)
Objective: Differentiate between the convulsant (
-
Timing: Performed at T-max (approx. 4-6 hours post-gavage).
-
Assessment Matrix:
-
Home Cage: Posture, tremors, convulsions.
-
Hand-Held: Ease of handling (Hyperexcitability =
; Flaccidity = ). -
Open Field: Rearing counts, gait analysis.
-
Stimulus Response: Click response and tail pinch.
-
-
Self-Validation:
-
Positive Control: Use Pentylenetetrazol (PTZ) for convulsant validation.
-
Statistical Power: ANOVA with Dunnett’s post-hoc test; p<0.05.
-
Part 4: Hepatotoxicity & Carcinogenicity
All isomers induce hepatic enzymes, resembling the Phenobarbital-type induction (CYP2B and CYP3A subfamilies).
- -HCH: Shows the highest incidence of hepatic nodules and hepatocellular carcinomas in long-term rodent bioassays.
-
-HCH: Acts as a tumor promoter.[1] While less tumorigenic on its own compared to
, its persistence maintains a state of chronic hepatic stress and enzyme induction (oxidative stress). -
Estrogenicity: Uniquely,
-HCH causes uterine hypertrophy in rats, suggesting an estrogen-receptor-mediated pathway or modification of steroid metabolism, distinct from the other isomers.
References
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2005). Toxicological Profile for Hexachlorocyclohexanes. U.S. Department of Health and Human Services.[4] [Link]
-
Willett, K. L., Ulrich, E. M., & Hites, R. A. (1998). Differential toxicity and environmental fates of this compound isomers. Environmental Science & Technology, 32(15), 2197-2207.[2] [Link]
-
Nagata, K., & Narahashi, T. (1995). Differential effects of this compound isomers on the GABA receptor-chloride channel complex in rat dorsal root ganglion neurons. Brain Research, 704(1), 85-91. [Link]
-
World Health Organization (WHO). (1991). Lindane (Environmental Health Criteria 124). International Programme on Chemical Safety. [Link]
-
Jung, D., Becher, R., & Edler, L. (1997). Elimination of beta-hexachlorocyclohexane in occupationally exposed persons. Journal of Toxicology and Environmental Health, 51(1), 23-34. [Link]
Sources
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. researchgate.net [researchgate.net]
- 3. Differential effects of this compound isomers on the GABA receptor subunits expressed in human embryonic kidney cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential effects of this compound isomers on the GABA receptor-chloride channel complex in rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
assessing the environmental impact of HCH versus other POPs
Technical Assessment: Environmental Impact of HCH vs. Legacy POPs
Executive Summary: The Paradox of HCH Persistence
While Dichlorodiphenyltrichloroethane (DDT) and Polychlorinated Biphenyls (PCBs) are often the poster children for Persistent Organic Pollutants (POPs), Hexachlorocyclohexane (HCH) presents a distinct and often more insidious environmental challenge. Unlike the highly lipophilic and immobile DDT, HCH isomers possess a unique combination of relatively high water solubility and volatility. This "mobility paradox" allows HCH to contaminate groundwater aquifers and migrate to polar regions more efficiently than its heavier counterparts.
This guide objectively compares HCH against other legacy POPs, focusing on the distinct behavior of the
Physicochemical Profiling: The Root of Environmental Behavior
The environmental fate of a POP is dictated by its partitioning coefficients. HCH differs significantly from DDT and PCBs in its affinity for water versus lipids.
Table 1: Comparative Physicochemical Properties of Key POPs
| Property | PCB-153 | |||
| Molecular Weight ( g/mol ) | 290.83 | 290.83 | 354.49 | 360.88 |
| Water Solubility (mg/L, 25°C) | 7.3 | 0.24 | 0.003 | 0.0009 |
| Log | 3.72 | 3.78 | 6.91 | 6.92 |
| Vapor Pressure (mPa, 25°C) | 4.2 | 0.05 | 0.025 | 0.05 |
| Henry's Law Const.[1] (Pa m³/mol) | 0.13 | 0.05 | 0.89 | 35.0 |
| Environmental Half-Life (Soil) | 62–107 days | 100–184 days | 2–15 years | 10+ years |
Expert Insight:
-
Mobility vs. Sequestration: The significantly lower Log
of HCH (approx. 3.7) compared to DDT (6.9) implies that HCH is less likely to remain sequestered in soil organic matter. It readily leaches into groundwater, creating expansive plumes that are difficult to remediate, whereas DDT remains localized in topsoil. -
The
-Isomer Anomaly: While -HCH degrades relatively quickly, -HCH is the most persistent isomer. Its structure consists of all chlorine atoms in equatorial positions, maximizing thermodynamic stability and steric resistance to microbial attack.
Environmental Fate & Transport Mechanisms[2]
The transport of HCH is driven by the "Grasshopper Effect," but with higher efficiency than PCBs due to higher volatility and solubility.
Figure 1: Global Distillation and Fractionation of HCH Isomers
Caption: HCH isomers undergo global distillation, volatilizing in warm climates and condensing in polar regions. Their high water solubility facilitates unique oceanic transport pathways absent in hydrophobic POPs like PCBs.
Toxicological Impact: Mechanisms of Action
HCH toxicity is isomer-specific. While
Figure 2: Comparative Signaling Pathways (Neurotoxicity vs. Endocrine Disruption)
Caption:
Self-Validating Analytical Protocol
To assess HCH alongside other POPs, a multi-residue method is required. The following protocol utilizes QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) adapted for soil, followed by GC-MS/MS.
Protocol: Simultaneous Determination of HCH, DDT, and PCBs in Soil
Reagents:
-
Acetonitrile (LC-MS grade)
-
Magnesium Sulfate (
), anhydrous -
Sodium Chloride (NaCl)
-
PSA (Primary Secondary Amine) sorbent
-
Internal Standard:
-PCB 153
Step-by-Step Workflow:
-
Sample Preparation:
-
Weigh 10.0 g of homogenized soil into a 50 mL PTFE centrifuge tube.
-
Add 100 µL of Internal Standard solution (1 ppm).
-
Add 10 mL of water and vortex for 1 min (hydrates pores to release bound POPs).
-
-
Extraction:
-
Add 10 mL Acetonitrile.
-
Add 4 g
and 1 g NaCl. -
Critical Step: Shake vigorously by hand for 1 min immediately to prevent
agglomeration (exothermic reaction aids extraction). -
Centrifuge at 3000 x g for 5 min.
-
-
Dispersive Solid Phase Extraction (d-SPE) Cleanup:
-
Transfer 1 mL of supernatant to a tube containing 150 mg
and 50 mg PSA (removes fatty acids/humic acids). -
Vortex for 30 sec and centrifuge.
-
-
Instrumental Analysis (GC-MS/MS):
-
Column: Rxi-5Sil MS (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium @ 1.2 mL/min.
-
Temp Program: 80°C (1 min) -> 20°C/min -> 180°C -> 5°C/min -> 300°C.
-
Transitions (MRM):
- -HCH: 216.9 -> 180.9 (Quant), 182.9 (Qual).
- -DDE: 246.0 -> 176.1.
-
PCB-153: 360.0 -> 290.0.
-
Validation Criteria:
-
Recovery: 70–120% for all analytes.
-
RSD: < 20%.
-
Linearity:
over 5–500 ng/g range.
Remediation Comparison: Efficacy Matrix
Remediating HCH presents different challenges than PCBs due to the volatility of HCH and the recalcitrance of the
Table 2: Remediation Technology Efficacy
| Technology | HCH Efficacy | PCB/DDT Efficacy | Technical Notes |
| Bioremediation (Aerobic) | Moderate ( | Low (Highly Chlorinated PCBs) | |
| Phytoremediation | High (Cucurbits) | Moderate | Plants uptake HCH readily due to higher water solubility. PCBs bind too tightly to soil roots. |
| Chemical Reduction (nZVI) | High | High | Zero-valent iron (nZVI) effectively dechlorinates both, but HCH reaction kinetics are generally faster. |
| Thermal Desorption | Very High | High | HCH's lower boiling point makes thermal treatment more energy-efficient than for PCBs. |
References
-
BenchChem. (2025).[1] Environmental Persistence of this compound (HCH) vs. Dichlorodiphenyltrichloroethane (DDT): A Comparative Guide.[1]Link
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2005). Toxicological Profile for this compound.Link
-
Stockholm Convention. (2009). Listing of alpha- and beta-HCH as Persistent Organic Pollutants.Link
-
Wiegel, J., & Wu, Q. (2000). Microbial Dechlorination of PCB and HCH in the Environment. FEMS Microbiology Ecology. Link
-
Willett, K. L., et al. (1998). Differential Toxicity and Environmental Fates of this compound Isomers. Environmental Science & Technology. Link
-
Thermo Fisher Scientific. (2022).[2] Sample Preparation for Persistent Organic Pollutants (POPs).[3]Link
Sources
Safety Operating Guide
Advanced Safety Protocol: PPE Strategy for Hexachlorocyclohexane (HCH) Handling
Executive Hazard Analysis
Hexachlorocyclohexane (HCH) , particularly the gamma-isomer (Lindane), presents a dual-threat profile in the laboratory: it is a potent neurotoxin and a persistent organic pollutant.[1] Unlike volatile solvents where inhalation is the primary concern, HCH poses a critical dermal absorption risk .[1]
The Silent Danger: HCH is a solid at room temperature, but it is frequently handled in organic solvents (acetone, hexane, benzene).[1] While the solid powder presents an inhalation dust hazard, the solution form creates a "Trojan Horse" effect. Standard laboratory gloves may resist the solid, but if the carrier solvent permeates the glove material, it drags the HCH molecules through the polymer matrix and directly onto the skin, where it is readily absorbed.[1]
Regulatory Status:
Hierarchy of Defense: Engineering First
Before selecting PPE, ensure the primary barrier is active.[1] HCH handling must occur within a certified Chemical Fume Hood or a Powder Containment Balance Enclosure. PPE is the redundancy layer, not the primary control.
PPE Selection Matrix: The "Permeation vs. Degradation" Logic
Scientific integrity requires understanding that degradation (physical breakdown of the glove) and permeation (molecular passage without visible damage) are different. For HCH solutions, permeation is the critical failure mode.[1]
Table 1: PPE Specifications for HCH Workflows
| Protection Zone | Hazard State | Recommended Equipment | Technical Rationale |
| Respiratory | Solid (Dust) | N95 or P100 (if outside hood) | HCH has low vapor pressure; particulates are the primary inhalation risk.[1] |
| Respiratory | Solution (Volatile) | Half-face w/ OV/P100 Cartridge | Organic Vapor (OV) protection is required for the solvent carrier; P100 for any residual precipitate. |
| Dermal (Hands) | Solid Handling | Nitrile (5-8 mil) | Sufficient for dry contact.[1] Change immediately if wetted.[1] |
| Dermal (Hands) | Solution Handling | Silver Shield (Laminate) or Viton | Standard nitrile offers <5 min protection against many chlorinated solvents. Laminate films offer >4 hr breakthrough time.[1] |
| Ocular | All States | Chemical Splash Goggles | Safety glasses allow vapor/dust entry from the sides. Goggles provide a sealed environment. |
| Body | All States | Tyvek Lab Coat + Apron | Disposable Tyvek prevents HCH dust accumulation on cotton lab coats, which can contaminate laundry.[1] |
Visualization: PPE Decision Logic
The following diagram illustrates the decision pathway for selecting the correct glove and respiratory protection based on the physical state of the HCH.
Figure 1: Decision tree for selecting PPE based on HCH physical state and containment availability.[1]
Operational Protocol: The "Double-Glove" Technique
For handling HCH in solution, the "Double-Glove" method is mandatory to balance protection (inner layer) with dexterity (outer layer).
Step-by-Step Workflow
1. Pre-Operational Check
-
Verify Fume Hood velocity is between 80-120 fpm.[1]
-
Locate the dedicated HCH waste container (labeled "Acute Hazardous Waste").
2. Donning Sequence (Critical for Containment)
-
Step A: Wash hands and dry thoroughly.
-
Step B (Inner Barrier): Don Laminate/Silver Shield gloves . Note: These are loose-fitting and reduce dexterity but provide the primary chemical barrier.
-
Step C (Outer Barrier): Don Standard Nitrile gloves over the laminate gloves. This tightens the fit for dexterity and protects the expensive laminate glove from physical tears.
-
Step D: Tape the cuff of the lab coat to the outer glove if high splash risk exists.
3. Handling & Weighing
-
Use an anti-static gun if weighing dry HCH powder to prevent dispersal.
-
The "Clean Hand / Dirty Hand" Rule: Keep one hand (usually the non-dominant) "clean" to touch the balance doors or notebook. Use the "dirty" hand only for the spatula or pipette.
4. Doffing (Removal) Strategy
-
Step A: Remove the outer nitrile gloves first, turning them inside out.[1] Dispose of as HCH-contaminated waste.[1]
-
Step B: Inspect the inner laminate gloves. If no splash occurred, they may be reused (subject to facility policy).[1] If contaminated, remove using the "beak method" (pinch at wrist, pull down) to avoid skin contact.[1]
-
Step C: Immediately wash hands with soap and cool water. Hot water opens pores and increases absorption potential.
Visualization: Safe Handling Workflow
Figure 2: Linear workflow ensuring barrier integrity from preparation to decontamination.[1]
Waste Disposal & Emergency Response
HCH is a persistent pollutant. Improper disposal is a severe regulatory violation.
-
Waste Classification: Pure Lindane waste is EPA Code U129 . Other HCH isomers or mixtures may fall under U128 or U130 .
-
Segregation: Do NOT mix HCH waste with general organic solvents if possible; it often requires incineration at specific temperatures to break the chlorocarbon bonds.
-
Spill Response:
-
Evacuate the immediate area if dust is airborne.[2]
-
Don full PPE (including P100 respirator).
-
Cover spill with wet paper towels (to prevent dust) or absorbent pads (for solutions).
-
Clean area with detergent and water; collect all cleanup materials as hazardous waste.
-
References
-
NIOSH Pocket Guide to Chemical Hazards. "Lindane (this compound)." Centers for Disease Control and Prevention.[4] [Link][1]
-
U.S. Environmental Protection Agency (EPA). "Defined Hazardous Wastes: Listed Waste Codes (U-List)." [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). "Toxicological Profile for this compound." [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
